hGAPDH-IN-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
3'-bromospiro[2,3-dihydro-1H-naphthalene-4,5'-4H-1,2-oxazole] |
InChI |
InChI=1S/C12H12BrNO/c13-11-8-12(15-14-11)7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2 |
InChI Key |
WLAQLOIJOUOMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC(=NO3)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of a Covalent Human GAPDH Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "hGAPDH-IN-1". The following guide provides a detailed overview of the mechanism of action for a representative covalent inhibitor of human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH), based on available research for similar compounds. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its metabolic role, GAPDH is implicated in a multitude of non-glycolytic processes, including transcription, DNA repair, and apoptosis, making it a compelling target for therapeutic intervention, particularly in oncology and neurodegenerative diseases.[2][3] Cancer cells, often exhibiting a high glycolytic rate (the Warburg effect), are particularly vulnerable to the inhibition of GAPDH.[2] This guide focuses on the mechanism of a covalent inhibitor of hGAPDH, providing insights into its biochemical and cellular effects.
Quantitative Data Summary
The inhibitory activity of a representative spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor against hGAPDH and its effects on cancer cell lines are summarized below.
| Parameter | Value | Cell Line/Condition | Reference |
| hGAPDH IC50 | 0.45 ± 0.05 µM | Recombinant hGAPDH | [4] |
| Antiproliferative IC50 | 1.8 ± 0.2 µM | PANC-1 (Pancreatic) | |
| Antiproliferative IC50 | 2.5 ± 0.3 µM | MIA PaCa-2 (Pancreatic) | |
| Antiproliferative IC50 | 3.1 ± 0.4 µM | BxPC3 (Pancreatic) |
Mechanism of Action
Covalent inhibitors of hGAPDH typically function by forming an irreversible bond with a reactive cysteine residue within the enzyme's active site, most notably Cysteine-152 (Cys152). This covalent modification inactivates the enzyme, leading to the disruption of glycolysis and the induction of downstream cellular effects.
1. Covalent Binding to the Active Site: The representative inhibitor, a spirocyclic 3-bromo-4,5-dihydroisoxazole, is designed to be highly reactive towards the nucleophilic thiol group of Cys152 in the hGAPDH active site. The binding is proposed to occur through a nucleophilic substitution reaction where the sulfur atom of Cys152 attacks an electrophilic center on the inhibitor, displacing a leaving group and forming a stable covalent bond. This irreversible binding physically blocks the substrate, glyceraldehyde-3-phosphate, from accessing the catalytic machinery of the enzyme.
2. Disruption of Glycolysis: By inhibiting GAPDH, the inhibitor effectively creates a bottleneck in the glycolytic pathway. This leads to a reduction in the production of ATP and essential metabolic intermediates downstream of the enzymatic step. Cancer cells, with their high dependence on glycolysis for energy and biomass production, are particularly sensitive to this disruption.
3. Induction of Oxidative Stress and Apoptosis: Inhibition of GAPDH can lead to an accumulation of upstream glycolytic intermediates, which can be shunted into alternative metabolic pathways, such as the pentose phosphate pathway (PPP). While the PPP can generate NADPH to counteract oxidative stress, the overall metabolic dysregulation caused by GAPDH inhibition can lead to an imbalance in the cellular redox state and an increase in reactive oxygen species (ROS). Elevated ROS levels can damage cellular components and trigger apoptotic cell death. Furthermore, GAPDH itself has non-glycolytic roles in apoptosis. Under conditions of cellular stress, S-nitrosylation of GAPDH can promote its interaction with Siah1, an E3 ubiquitin ligase, leading to the nuclear translocation of the complex and the induction of apoptosis. Covalent inhibition of the active site cysteine could potentially mimic or influence these signaling roles.
Signaling Pathway
Caption: Proposed signaling pathway of a covalent hGAPDH inhibitor.
Experimental Protocols
1. hGAPDH Enzymatic Activity Assay (IC50 Determination):
-
Principle: This assay measures the enzymatic activity of recombinant hGAPDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Reagents:
-
Recombinant human GAPDH enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM EDTA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Glyceraldehyde-3-phosphate (G3P)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the hGAPDH enzyme.
-
Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate, G3P.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Proliferation Assay (Antiproliferative IC50 Determination):
-
Principle: This assay assesses the effect of the inhibitor on the proliferation of cancer cells over a period of time.
-
Reagents:
-
Cancer cell lines (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor (or DMSO as a control) and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the antiproliferative IC50 value.
-
Experimental Workflow
Caption: A typical experimental workflow for characterizing a covalent hGAPDH inhibitor.
Conclusion
The inhibition of hGAPDH by covalent modifiers represents a promising strategy for the development of novel therapeutics, particularly for diseases characterized by altered metabolism such as cancer. The mechanism of action for these inhibitors is multifaceted, involving direct enzymatic inhibition, disruption of cellular energy production, and the induction of apoptotic pathways. The experimental protocols and workflows detailed in this guide provide a framework for the robust characterization of such compounds, facilitating their progression through the drug discovery and development pipeline. Further research into the non-glycolytic roles of GAPDH and how they are modulated by covalent inhibitors will continue to illuminate new therapeutic opportunities.
References
An In-depth Technical Guide to the Discovery and Synthesis of hGAPDH-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme central to glycolysis. However, emerging evidence has unveiled its multifaceted role in a variety of non-glycolytic cellular processes, including apoptosis, DNA repair, and transcriptional regulation, making it an attractive therapeutic target. hGAPDH-IN-1 has been identified as a covalent inhibitor of human GAPDH (hGAPDH), exhibiting a unique mechanism of action. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a resource for researchers in drug discovery and chemical biology.
Introduction to this compound
This compound, also referred to as Compound F8, is a small molecule inhibitor of the enzymatic activity of human glyceraldehyde-3-phosphate dehydrogenase.[1] Unlike many inhibitors that target the catalytic cysteine residue (Cys152) of GAPDH, this compound employs a distinct mechanism. It forms a covalent adduct with an aspartic acid residue (Asp35) within the enzyme's active site.[1] This interaction displaces the essential cofactor NAD+ and subsequently enhances the reactivity of the catalytic Cys152 with cysteine-reactive probes.[1] This novel mode of inhibition presents a unique tool for studying the diverse functions of GAPDH.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GAPDH Enzymatic Activity) | 39.31 µM | HEK293 Cell Lysates | [1] |
| IC50 (Cell Viability) | 50.64 µM | HEK293 Cells | [1] |
Proposed Synthesis of this compound
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound suggests two key intermediates: 3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl chloride (A) and 4-amino-N-(3-chlorophenyl)benzenesulfonamide (B) . The final step would involve an amide bond formation between these two fragments.
Synthesis of Intermediate A: 3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl chloride
The synthesis of the pyrazole core can be achieved through a Claisen condensation followed by cyclization with hydrazine.
-
Step 1: Claisen Condensation. 4'-Chloroacetophenone is reacted with a suitable oxalate derivative, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide to yield an intermediate diketone.
-
Step 2: Pyrazole Ring Formation. The resulting diketone is then treated with hydrazine hydrate to facilitate cyclization and formation of the pyrazole ring, yielding 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
-
Step 3: Formation of the Acyl Chloride. The pyrazole carboxylic acid is subsequently converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Synthesis of Intermediate B: 4-amino-N-(3-chlorophenyl)benzenesulfonamide
This intermediate can be synthesized through the sulfonylation of an aniline derivative.
-
Step 1: Sulfonylation. 4-Nitroaniline is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.
-
Step 2: Reduction of the Nitro Group. The nitro group is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with H₂ over a palladium catalyst.
Final Amide Coupling
The final step involves the coupling of the two key intermediates.
-
Amide Bond Formation. 3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl chloride (A) is reacted with 4-amino-N-(3-chlorophenyl)benzenesulfonamide (B) in an inert solvent such as dichloromethane or N,N-dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. This reaction forms the final product, this compound.
Experimental Protocols
GAPDH Enzymatic Activity Assay
This protocol is a generalized method for determining GAPDH activity, which can be adapted for inhibitor screening.
-
Principle: The enzymatic activity of GAPDH is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The reaction catalyzed is the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.
-
Reagents:
-
Assay Buffer: e.g., 100 mM triethanolamine (TEA) buffer, pH 8.6, containing 10 mM sodium arsenate, and 2.5 mM EDTA.
-
NAD⁺ solution: 20 mM in assay buffer.
-
Glyceraldehyde-3-phosphate (G3P) solution: 20 mM in assay buffer.
-
Recombinant human GAPDH or cell lysate.
-
This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD⁺, and the GAPDH enzyme source (and inhibitor for screening).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, G3P.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the GAPDH activity. For inhibitor studies, compare the rates in the presence and absence of the inhibitor to calculate percent inhibition and subsequently the IC₅₀ value.
-
Covalent Adduct Detection by Mass Spectrometry
This protocol outlines a general approach for confirming the covalent binding of this compound to GAPDH.
-
Principle: Intact protein mass spectrometry or peptide mapping (bottom-up proteomics) can be used to detect the mass increase corresponding to the covalent adduction of the inhibitor to the protein.
-
Reagents:
-
Purified recombinant human GAPDH.
-
This compound.
-
Incubation buffer (e.g., PBS or Tris buffer).
-
For peptide mapping: Protease (e.g., trypsin), reduction and alkylation reagents (DTT and iodoacetamide), and buffers for digestion.
-
-
Procedure (Intact Protein Analysis):
-
Incubate purified GAPDH with an excess of this compound for a sufficient time to allow for covalent modification.
-
Remove excess, unbound inhibitor by a desalting column or dialysis.
-
Analyze the intact protein by mass spectrometry (e.g., ESI-MS).
-
Compare the mass of the treated protein with an untreated control. An increase in mass corresponding to the molecular weight of this compound confirms covalent binding.
-
-
Procedure (Peptide Mapping):
-
Follow steps 1 and 2 from the intact protein analysis.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the GAPDH protein sequence, including a variable modification on aspartic acid residues corresponding to the mass of this compound. Identification of a peptide with this modification on Asp35 confirms the site of covalent adduction.
-
Signaling Pathways and Mechanism of Action
GAPDH is a key player in several cellular signaling pathways, and its inhibition can have profound effects.
Inhibition of Glycolysis
As a central enzyme in glycolysis, inhibition of GAPDH by this compound is expected to disrupt this metabolic pathway. This leads to a decrease in ATP production and an accumulation of upstream glycolytic intermediates. Cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), are particularly sensitive to the inhibition of this pathway.
Role in Apoptosis
GAPDH has a well-established role in apoptosis. Under conditions of cellular stress, such as oxidative stress, GAPDH can be post-translationally modified (e.g., S-nitrosylation) and translocate to the nucleus. In the nucleus, it binds to the E3 ubiquitin ligase Siah1, stabilizing it and promoting the degradation of nuclear proteins, ultimately leading to apoptosis. By inhibiting GAPDH, this compound may interfere with this pro-apoptotic signaling cascade. However, the unique mechanism of targeting Asp35 may have different consequences on GAPDH's protein-protein interactions compared to inhibitors targeting the catalytic cysteine.
Conclusion
This compound represents a valuable chemical probe for elucidating the multifaceted roles of GAPDH. Its unique mechanism of covalent modification of Asp35 provides a means to study the consequences of GAPDH inhibition that are distinct from cysteine-reactive inhibitors. Further investigation into the specific downstream effects of this compound on various signaling pathways will undoubtedly provide deeper insights into the non-glycolytic functions of this essential enzyme and may open new avenues for therapeutic intervention. This guide provides a foundational resource for researchers embarking on studies involving this intriguing molecule.
References
The Pivotal Role of GAPDH in Pancreatic Cancer: From Metabolic Workhorse to Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), traditionally recognized as a key glycolytic enzyme and a ubiquitous housekeeping gene, has emerged as a critical player in the pathogenesis of pancreatic cancer. Its role extends far beyond its canonical function in energy metabolism, encompassing diverse non-glycolytic activities that contribute to tumor progression, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted role of GAPDH in pancreatic cancer, detailing its involvement in key signaling pathways, its potential as a biomarker and therapeutic target, and the experimental methodologies used to investigate its function.
Data Presentation: GAPDH in Pancreatic Cancer at a Glance
The following tables summarize key quantitative data regarding GAPDH expression, its inhibition, and synergistic effects with chemotherapy in pancreatic cancer models.
Table 1: GAPDH Expression in Pancreatic Cancer
| Comparison Group | Fold Change/Expression Level | Cell Line/Tissue | Method | Reference |
| Pancreatic Adenocarcinoma vs. Normal Pancreas | Significantly higher mRNA and protein levels | Human pancreatic adenocarcinoma tissues and cell lines (HPAF, Panc-1, MIA PaCa-2, etc.) | Northern Blot, Western Blot, Immunohistochemistry (IHC) | [1][2][3] |
| Pancreatic Adenocarcinoma (PAAD) vs. Normal Tissue (TCGA & GTEx data) | > 2-fold upregulation | Human PAAD tissues | RNA-seq | [3] |
| Pancreatic Adenocarcinoma (CPTAC data) | Significantly higher protein expression (p<0.05) | Human PAAD tissues | Proteomics | [4] |
| Pancreatic Adenocarcinoma (IHC) | Medium to strong staining in tumor tissue vs. low to medium in normal tissue | Human pancreatic tissues | Immunohistochemistry |
Table 2: Efficacy of GAPDH Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | IC50 / Effect | Assay | Reference |
| AXP-3009 | PANC-1, MIA PaCa-2 | Concentration-dependent inhibition of cell proliferation | Crystal Violet Assay | |
| AXP-3019 | PANC-1, MIA PaCa-2 | Concentration-dependent inhibition of cell proliferation | Crystal Violet Assay | |
| 3-bromo-isoxazoline derivatives (general) | PDAC cells, CSCs | Antiproliferative effect | Not specified | |
| siRNA-GAPDH | Panc1 | Decreased GAPDH activity | GAPDH Activity Assay |
Table 3: Synergistic Effects of GAPDH Inhibition with Gemcitabine
| Combination | Cell Line | Observation | Method | Reference |
| Blockage of mutp53-dependent GAPDH cytoplasmic stabilization + Gemcitabine | PDAC cells | Restored sensitivity to gemcitabine | Cell Proliferation Assay | |
| AXP-3019 + Gemcitabine | PANC-1, MIA PaCa-2 | Strong antiproliferative synergism, especially at low concentrations (IC25 and IC50) | Isobologram analysis |
Signaling Pathways and Molecular Interactions
GAPDH's involvement in pancreatic cancer is intricately linked to its interaction with key oncogenic signaling pathways. Its subcellular localization and post-translational modifications dictate its function, switching from a glycolytic enzyme in the cytoplasm to a mediator of cell death in the nucleus.
The Mutant p53-GAPDH Axis
In a majority of pancreatic ductal adenocarcinomas (PDACs), the tumor suppressor gene TP53 is mutated. This mutant p53 (mutp53) gains oncogenic functions, in part by altering cellular metabolism. One critical mechanism is the prevention of GAPDH nuclear translocation. Mutant p53, through the stimulation of the AKT signaling pathway and repression of AMPK signaling, stabilizes GAPDH in the cytoplasm. This cytoplasmic retention of GAPDH enhances glycolysis, providing the cancer cells with the necessary energy and building blocks for rapid proliferation. Furthermore, by preventing GAPDH's entry into the nucleus, mutp53 inhibits the pro-apoptotic functions of nuclear GAPDH.
Mutant p53-GAPDH signaling pathway in pancreatic cancer.
GAPDH as a Mediator of Apoptosis
Under conditions of cellular stress, GAPDH can translocate to the nucleus and participate in the apoptotic cascade. This pro-apoptotic function is, however, often subverted in pancreatic cancer cells. The cytoplasmic stabilization of GAPDH by mutp53 is a key mechanism to evade this cell death pathway. Inhibition of GAPDH's glycolytic activity or forcing its nuclear translocation can re-sensitize cancer cells to apoptosis.
Experimental Protocols
This section provides a detailed overview of key experimental methodologies used to study the role of GAPDH in pancreatic cancer.
GAPDH Activity Assay
This assay measures the enzymatic activity of GAPDH in cell lysates.
Principle: The assay is based on a coupled enzyme reaction. GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate (BPG), which results in the production of a colorimetric or fluorescent product proportional to the GAPDH activity.
Protocol Outline:
-
Sample Preparation: Homogenize whole cells or tissue samples in ice-cold GAPDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of NADH.
-
Reaction Setup: Add the cell lysate to a 96-well plate. Prepare a master reaction mix containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer.
-
Measurement: Add the master mix to the wells and measure the absorbance at 450 nm in a kinetic mode for 10-60 minutes at 37°C.
-
Calculation: Determine the GAPDH activity by comparing the change in absorbance over time to the NADH standard curve.
Workflow for a GAPDH enzymatic activity assay.
Cell Proliferation Assay (Crystal Violet)
This assay is used to determine cell viability by staining total cellular protein.
Principle: Crystal violet is a dye that binds to proteins and DNA. The amount of dye incorporated is proportional to the number of adherent, viable cells.
Protocol Outline:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with GAPDH inhibitors or other compounds for the desired duration.
-
Fixation: Aspirate the media and fix the cells with a solution containing methanol.
-
Staining: Add 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilization solution (e.g., methanol or 1% SDS) to each well to release the incorporated dye.
-
Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
Western Blot Analysis for GAPDH Expression and Localization
This technique is used to detect and quantify GAPDH protein levels in total cell lysates or subcellular fractions.
Protocol Outline:
-
Protein Extraction: Lyse cells to obtain total protein or perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Immunohistochemistry (IHC) for GAPDH in Tissue
IHC is used to visualize the expression and localization of GAPDH in pancreatic tumor tissues.
Protocol Outline:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded pancreatic tissue sections.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the tissue sections with a primary antibody against GAPDH.
-
Secondary Antibody and Detection: Apply an HRP-conjugated secondary antibody followed by a chromogenic substrate (e.g., DAB) to visualize the staining.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin and mount with a coverslip.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy or flow cytometry.
Protocol Outline:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100 or Proteinase K to allow entry of the TdT enzyme.
-
TdT Labeling Reaction: Incubate the samples with a reaction mix containing TdT and fluorescently labeled dUTPs.
-
Detection: Wash the samples and visualize the fluorescent signal using a fluorescence microscope. Nuclei of apoptotic cells will be brightly stained.
Conclusion and Future Directions
The expanding understanding of GAPDH's non-glycolytic roles has solidified its position as a protein of significant interest in pancreatic cancer research. Its overexpression, involvement in key oncogenic pathways, and druggability make it a promising target for novel therapeutic strategies. The development of specific GAPDH inhibitors, particularly those that can modulate its subcellular localization, holds potential for overcoming therapeutic resistance and improving patient outcomes. Future research should focus on elucidating the precise mechanisms of GAPDH regulation in the tumor microenvironment and translating the promising preclinical findings into effective clinical applications for patients with pancreatic cancer.
References
- 1. Increased glyceraldehyde-3-phosphate dehydrogenase gene expression in human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GAPDH: A common housekeeping gene with an oncogenic role in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on the oncogenic role of the house-keeping gene GAPDH in human tumors - Shen - Translational Cancer Research [tcr.amegroups.org]
structure of hGAPDH-IN-1
An In-Depth Technical Guide to hGAPDH-IN-1
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis and has emerged as a significant target for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of a novel covalent inhibitor, this compound (also known as Compound F8). Unlike many GAPDH inhibitors that target the catalytic cysteine residue, this compound exhibits a unique mechanism of action by forming a covalent adduct with an aspartic acid residue (Asp35) in the active site. This modification leads to the displacement of the essential cofactor NAD+, resulting in the inhibition of GAPDH enzymatic activity. This document details the chemical structure, synthesis, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental protocols.
Core Compound Details
| Property | Data |
| Compound Name | This compound (Compound F8) |
| Chemical Structure | 2-((3-(4-bromophenyl)-2-oxiran-2-yl)methyl)isoindoline-1,3-dione |
| Molecular Formula | C₁₉H₁₄BrNO₃ |
| Mechanism of Action | Forms a covalent adduct with Aspartic Acid 35 (Asp35) in the active site of human GAPDH, leading to the displacement of the NAD+ cofactor and subsequent inhibition of enzymatic activity.[1][2] |
| IC₅₀ (Enzymatic) | 39.31 μM for GAPDH enzymatic activity in HEK293 cell lysates.[1] |
| IC₅₀ (Cell Viability) | 50.64 μM in HEK293 cells.[1] |
Synthesis Protocol
The synthesis of this compound involves a multi-step process. A plausible synthetic route, based on the synthesis of analogous compounds, is outlined below.
Step 1: Synthesis of N-allylphthalimide
Phthalimide is reacted with allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature to yield N-allylphthalimide.
Step 2: Epoxidation of N-allylphthalimide
N-allylphthalimide is then subjected to epoxidation. A common method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM). This reaction converts the allyl group into an oxirane ring, yielding 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione.
Step 3: Ring-opening of the epoxide with a Grignard reagent
The epoxide ring is opened by reaction with a Grignard reagent, 4-bromophenylmagnesium bromide, which can be prepared from 4-bromobromobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF). This reaction introduces the 4-bromophenyl group.
Step 4: Ring closure to form the final product
The resulting intermediate is then treated to reform the epoxide ring at the more substituted carbon, yielding the final product, this compound. This can be achieved through a sequence of reactions involving activation of the hydroxyl group and subsequent intramolecular cyclization.
Experimental Protocols
GAPDH Enzymatic Activity Assay
This protocol is adapted from commercially available kits and the primary research literature.[1]
Materials:
-
HEK293 cell lysate
-
This compound (Compound F8)
-
GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Glyceraldehyde-3-phosphate (GAP) substrate
-
NAD⁺
-
Enzyme mixture containing a developer that produces a colorimetric or fluorescent signal upon NADH production.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare HEK293 cell lysates by standard methods.
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add varying concentrations of this compound (e.g., 0-100 µM) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 24 hours).
-
Prepare a reaction mixture containing GAPDH Assay Buffer, GAP substrate, and NAD⁺.
-
Add 50 µL of the reaction mixture to each well.
-
Immediately add the developer enzyme mixture.
-
Measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of NADH production, which is proportional to GAPDH activity.
-
Plot the GAPDH activity against the concentration of this compound to determine the IC₅₀ value.
Cell Viability Assay
Materials:
-
HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Compound F8)
-
Cell viability reagent (e.g., MTT, resazurin)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Cysteine-Reactive Probe Labeling Assay
This protocol is based on the methods described in the primary literature for identifying the unique mechanism of this compound.
Materials:
-
HEK293 cell lysate
-
This compound (Compound F8)
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Treat HEK293 cell lysates with varying concentrations of this compound for 4 hours.
-
Add the IA-alkyne probe (1 µM) to the lysates and incubate for 1 hour.
-
Quench the reaction and prepare the samples for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence scanner to detect the labeling of proteins by the IA-alkyne probe. An enhancement of the signal for GAPDH in the presence of this compound indicates the unique mechanism of action.
Mass Spectrometry Analysis of the Covalent Adduct
Procedure:
-
Incubate purified recombinant human GAPDH with an excess of this compound.
-
Remove the excess inhibitor by methods such as dialysis or size-exclusion chromatography.
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the human proteome database, including a variable modification on aspartic acid corresponding to the mass of this compound.
-
Identification of a peptide with a mass shift on Asp35 confirms the formation of the covalent adduct.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Conclusion
This compound represents a novel class of GAPDH inhibitors with a distinct mechanism of action targeting a non-catalytic aspartate residue. This technical guide provides essential information for researchers interested in utilizing this compound as a tool to study the multifaceted roles of GAPDH or as a lead compound for the development of new therapeutics. The detailed protocols and structured data presented herein are intended to facilitate the replication and extension of these findings.
References
hGAPDH-IN-1 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to confirm and quantify the target engagement of hGAPDH-IN-1, a specific and potent covalent inhibitor of human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH), within a cellular context.[1] hGAPDH is a key glycolytic enzyme that is often upregulated in cancer cells, making it a promising target for anticancer therapies.[2][3][4] The following sections detail experimental protocols for assessing the enzymatic activity of hGAPDH, and established biophysical methods to measure target engagement in live cells.
Core Concepts in Target Engagement
Understanding whether a compound reaches and binds to its intended intracellular target is a critical step in drug discovery. For this compound, a covalent inhibitor, target engagement can be assessed through various methods that measure either the direct binding to the hGAPDH protein or the functional consequence of this binding, which is the inhibition of its enzymatic activity.
Quantitative Data Summary
While specific quantitative cellular target engagement data for this compound in assays such as CETSA, NanoBRET, or Fluorescence Polarization is not extensively available in the public domain, the following table summarizes the reported inhibitory activity of a closely related spirocyclic 3-bromo-4,5-dihydroisoxazole derivative (compound 11), which demonstrates potent inhibition of recombinant hGAPDH and antiproliferative effects in pancreatic cancer cell lines.[5]
| Parameter | Value | Assay Conditions | Cell Line/System | Reference |
| Enzyme Inhibition | ||||
| Recombinant hGAPDH Inhibition | Full inhibition | 10 µM compound, 48h incubation at 37°C | Recombinant hGAPDH | |
| Cellular Activity | ||||
| Intracellular hGAPDH Inhibition | 30 - 70% | 10 µM compound, 48h incubation | PANC-1, PaCa-3, MIA PaCa-2, BxPC3 | |
| Antiproliferative Activity | ||||
| PANC-1 | Growth Reduction | 5 µM and 10 µM compound, 48h | PANC-1 | |
| PaCa-3 | Growth Reduction | 5 µM and 10 µM compound, 48h | PaCa-3 | |
| MIA PaCa-2 | Growth Reduction | 5 µM and 10 µM compound, 48h | MIA PaCa-2 | |
| BxPC3 | Growth Reduction | 5 µM and 10 µM compound, 48h | BxPC3 |
Experimental Protocols
This section provides detailed protocols for key experiments to determine this compound target engagement.
hGAPDH Enzymatic Activity Assay
This assay measures the enzymatic activity of hGAPDH by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm. Inhibition of this activity is a direct measure of target engagement.
Materials:
-
Recombinant human GAPDH
-
Triethanolamine buffer (100 mM, pH 7.6)
-
3-Phosphoglyceric acid (3-PGA)
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Sulfate (MgSO4)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
3-Phosphoglyceric Phosphokinase (3-PGK)
-
This compound or other test compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare Reagent Mix: In a suitable tube, prepare a reaction mixture containing triethanolamine buffer, 3-PGA, ATP, MgSO4, and NADH.
-
Prepare Enzyme Solution: Immediately before use, prepare a solution of 3-PGK in cold triethanolamine buffer.
-
Initiate Reaction:
-
To each well of the 96-well plate, add the reagent mix.
-
Add the test compound (this compound) at various concentrations or a vehicle control.
-
Add the recombinant hGAPDH enzyme solution to all wells except the blank.
-
To initiate the reaction, add the 3-PGK enzyme solution to all wells.
-
-
Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for a period of 5-10 minutes. The rate of NADH oxidation is proportional to the GAPDH activity.
-
Data Analysis: Calculate the rate of reaction (ΔA340nm/minute) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Understanding GAPDH Inhibition in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival, a phenomenon known as the Warburg effect. Beyond its canonical role in energy production, GAPDH exhibits a remarkable range of "moonlighting" functions, participating in diverse cellular processes such as apoptosis, DNA repair, and autophagy.[1] The overexpression of GAPDH in numerous cancers and its critical role in both metabolic and non-metabolic pathways have positioned it as a compelling target for anticancer therapy.[2][3] This technical guide provides an in-depth exploration of the core principles of GAPDH inhibition in the context of cancer metabolism. It summarizes quantitative data on key GAPDH inhibitors, details essential experimental protocols for their study, and visualizes the complex signaling networks in which GAPDH is a key player.
The Central Role of GAPDH in Cancer Metabolism
Cancer cells are characterized by a profound reprogramming of their metabolic pathways to fuel continuous growth and proliferation. One of the most prominent metabolic alterations is the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen.[4] This metabolic shift necessitates a high glycolytic flux, making the enzymes of the glycolytic pathway attractive targets for therapeutic intervention.
GAPDH catalyzes the sixth step of glycolysis, the reversible oxidative phosphorylation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This is a critical energy-yielding step in glycolysis.[2] In many cancer types, GAPDH is overexpressed, and this increased expression is often correlated with tumor progression and a poor prognosis. The reliance of cancer cells on glycolysis makes them particularly vulnerable to the disruption of this pathway. Inhibition of GAPDH leads to a bottleneck in glycolysis, resulting in decreased production of ATP and essential biosynthetic precursors, ultimately leading to energy stress and cell death.
Moonlighting Functions of GAPDH: Beyond Glycolysis
Adding to its complexity as a therapeutic target, GAPDH is a classic example of a "moonlighting" protein, exhibiting a variety of non-glycolytic functions that are dependent on its subcellular localization and post-translational modifications. These functions have significant implications for cancer biology:
-
Apoptosis: Under cellular stress conditions, such as those induced by chemotherapy or oxidative stress, GAPDH can translocate to the nucleus. In the nucleus, it can interact with proteins like Siah1, an E3 ubiquitin ligase, to form a complex that promotes the degradation of nuclear proteins, thereby initiating apoptosis.
-
DNA Repair: Nuclear GAPDH has also been implicated in DNA repair processes, contributing to the maintenance of genomic integrity.
-
Autophagy: GAPDH can participate in the regulation of autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death depending on the context.
-
Transcriptional Regulation: GAPDH can influence gene expression by acting as a transcriptional coactivator.
These moonlighting functions add layers of complexity to targeting GAPDH. Inhibition strategies may therefore have consequences beyond the direct disruption of glycolysis, potentially influencing a cancer cell's response to other therapies and its overall survival capabilities.
Key GAPDH Inhibitors and Their Efficacy
Several small molecules have been identified as inhibitors of GAPDH, each with distinct mechanisms of action and varying degrees of selectivity and potency. The following tables summarize the inhibitory concentrations (IC50) of three prominent GAPDH inhibitors across a range of cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Koningic Acid (KA) | C643 (Thyroid) | 1.35 | |
| 8505C (Thyroid) | >80 | ||
| K1 (Thyroid) | >80 | ||
| TPC-1 (Thyroid) | >80 | ||
| A549 (Lung) | Not specified | ||
| HCT116 (Colorectal) | Not specified | ||
| KG1 (Leukemia) | Not specified | ||
| A375 (Melanoma) | Not specified | ||
| BT-474 (Breast) | 1 |
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Bromopyruvate (3-BP) | HCC1143 (Breast) | 44.87 (24h) | |
| MCF-7 (Breast) | 111.3 (24h) | ||
| HCC1143 (Breast) | 41.26 (48h) | ||
| MCF-7 (Breast) | 75.87 (48h) | ||
| HCT116 (Colorectal) | <30 | ||
| PC-3 (Prostate) | 50 | ||
| LNCaP (Prostate) | 70 |
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| DC-5163 | MDA-MB-231 (Breast) | 99.22 (48h) |
Impact of GAPDH Inhibition on Cancer Cell Metabolism
The primary consequence of GAPDH inhibition is the disruption of glycolysis, leading to significant alterations in the metabolic state of cancer cells.
| Inhibitor | Cancer Cell Line | Effect on Lactate Production | Effect on ATP Levels | Reference |
| Koningic Acid (KA) | C643 (Thyroid) | Significantly reduced | Extensive decrease | |
| 8505C (Thyroid) | Not significantly reduced | Extensive decrease | ||
| K1 (Thyroid) | Not significantly reduced | Extensive decrease | ||
| 3-Bromopyruvate (3-BP) | General Cancer Cells | Not explicitly quantified | Rapidly decreased | |
| Colon Cancer Cells | Not explicitly quantified | Reduced | ||
| DC-5163 | MDA-MB-231 (Breast) | Significantly reduced | Not explicitly quantified |
Signaling Pathways Involving GAPDH
GAPDH's multifaceted nature is further highlighted by its integration into key cellular signaling pathways that regulate cell fate.
Pro-Apoptotic Signaling: The GAPDH/Siah1/p53 Axis
Under conditions of cellular stress, such as exposure to nitric oxide (NO), GAPDH can be S-nitrosylated. This modification promotes its binding to Siah1, an E3 ubiquitin ligase. The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 targets nuclear proteins for degradation, leading to apoptosis. Furthermore, nuclear GAPDH can enhance the accumulation and transcriptional activity of the tumor suppressor p53, creating a positive feedback loop that amplifies the apoptotic signal.
Anti-Apoptotic Signaling: The GAPDH/Akt Interaction
In contrast to its pro-apoptotic role, cytoplasmic GAPDH can also contribute to cell survival. Overexpressed GAPDH can bind to and stabilize the active, phosphorylated form of the protein kinase Akt. Activated Akt is a central node in cell survival signaling, and its stabilization by GAPDH prevents its dephosphorylation and inactivation. This sustained Akt activity leads to the phosphorylation and inhibition of pro-apoptotic proteins and the promotion of anti-apoptotic factors, ultimately protecting cancer cells from certain forms of cell death.
Experimental Protocols
GAPDH Enzyme Activity Assay (Colorimetric)
This protocol outlines a method to measure GAPDH activity in cell lysates based on the reduction of a tetrazolium salt, which produces a colored formazan product.
Materials:
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
GAPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
GAPDH Substrate Solution (containing glyceraldehyde-3-phosphate and NAD+)
-
Colorimetric Probe/Developer Solution (e.g., containing a tetrazolium salt and an electron mediator)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing GAPDH Assay Buffer and the Colorimetric Probe/Developer Solution.
-
Add a standardized amount of cell lysate (e.g., 10-50 µg of protein) to each well of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the GAPDH Substrate Solution.
-
-
Measurement:
-
Immediately measure the absorbance at ~450 nm in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.
-
Calculate the GAPDH activity, often expressed in units per milligram of protein, by comparing the rate to a standard curve generated with purified GAPDH enzyme.
-
Lactate Production Assay (Colorimetric)
This protocol describes a method to quantify the amount of lactate secreted by cancer cells into the culture medium, a key indicator of glycolytic activity.
Materials:
-
Cell culture supernatant
-
Lactate Assay Buffer
-
Lactate Probe (a chromogenic or fluorogenic substrate)
-
Lactate Enzyme Mix (containing lactate oxidase)
-
Lactate Standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture cells under desired experimental conditions (e.g., in the presence or absence of a GAPDH inhibitor).
-
Collect the cell culture supernatant at specified time points.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
Standard Curve Preparation:
-
Prepare a series of lactate standards of known concentrations by diluting the Lactate Standard solution in fresh culture medium.
-
-
Assay Reaction:
-
Add a specific volume of the collected supernatant and the lactate standards to separate wells of a 96-well plate.
-
Prepare a reaction mixture containing the Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix.
-
Add the reaction mixture to each well.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from a well with no lactate).
-
Generate a standard curve by plotting the readings of the lactate standards against their concentrations.
-
Determine the lactate concentration in the experimental samples by interpolating their readings on the standard curve.
-
13C-Metabolic Flux Analysis (MFA) Workflow
13C-MFA is a powerful technique to quantitatively track the flow of carbon through metabolic pathways. This workflow provides a general overview of the key steps involved.
Procedure:
-
Experimental Design:
-
Define the metabolic network of interest.
-
Select an appropriate 13C-labeled substrate (e.g., [U-13C]glucose).
-
Determine the optimal labeling duration to achieve isotopic steady state.
-
-
Cell Culture and Labeling:
-
Culture cells in a medium containing the 13C-labeled substrate.
-
-
Metabolite Extraction and Analysis:
-
Quench metabolism rapidly to prevent further enzymatic activity.
-
Extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites using mass spectrometry (GC-MS or LC-MS).
-
-
Flux Calculation:
-
Use specialized software to fit the measured labeling data to a metabolic model.
-
The software iteratively adjusts the flux values in the model until the simulated labeling patterns match the experimentally measured patterns.
-
-
Data Interpretation:
-
Analyze the calculated flux map to understand how GAPDH inhibition alters carbon flow through glycolysis and connected pathways.
-
Conclusion
GAPDH stands at a critical intersection of cancer cell metabolism and survival signaling. Its dual role as a key glycolytic enzyme and a moonlighting protein with diverse cellular functions makes it a highly attractive, albeit complex, therapeutic target. The inhibition of GAPDH not only disrupts the energy supply of cancer cells but also has the potential to modulate their apoptotic responses and other critical cellular processes. The quantitative data on inhibitors like Koningic acid, 3-bromopyruvate, and DC-5163 demonstrate the feasibility of targeting GAPDH to suppress cancer cell growth. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate the effects of these and novel GAPDH inhibitors. As our understanding of the intricate roles of GAPDH in cancer continues to evolve, so too will the strategies for its effective therapeutic targeting, paving the way for novel anticancer therapies that exploit the metabolic vulnerabilities of tumors.
References
Preliminary Studies on hGAPDH-IN-1: An In-depth Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a specific molecule designated "hGAPDH-IN-1". The following guide provides a comprehensive overview of human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH) as a therapeutic target, including known inhibitors, relevant signaling pathways, and experimental protocols that would be pertinent to the study of a novel inhibitor such as this compound.
Introduction to hGAPDH as a Therapeutic Target
Human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH) is a ubiquitously expressed enzyme renowned for its pivotal role in glycolysis.[1][2] It catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in cellular energy production.[1][3] Beyond this canonical metabolic function, a growing body of evidence reveals the involvement of hGAPDH in a multitude of non-glycolytic processes, including DNA repair, apoptosis, and regulation of gene expression.[1] Its multifaceted roles and its overexpression in various pathological conditions, such as cancer and neurodegenerative diseases, have spotlighted hGAPDH as a promising target for therapeutic intervention.
Rationale for Targeting hGAPDH in Disease
The targeting of hGAPDH is predicated on its central role in both normal cellular function and disease pathogenesis. In oncology, the reliance of cancer cells on aerobic glycolysis (the Warburg effect) makes them particularly vulnerable to the disruption of this pathway. Inhibition of hGAPDH can lead to a depletion of ATP, thereby impeding rapid tumor cell proliferation and survival.
In the context of neurodegenerative disorders, hGAPDH has been implicated in the formation of neurotoxic aggregates. Its inhibition could potentially mitigate the accumulation of these damaging protein structures. Furthermore, the involvement of hGAPDH in viral life cycles, where some viruses co-opt the host's GAPDH for their replication, presents an avenue for antiviral therapies.
Known Inhibitors of hGAPDH
While information on "this compound" is unavailable, several other small molecules have been identified as inhibitors of hGAPDH. These compounds typically function by targeting the active site of the enzyme, thereby blocking its catalytic activity. A summary of selected hGAPDH inhibitors is presented below.
| Inhibitor | Mechanism of Action | IC50 | Target Disease Indication | Reference |
| Konjac glucomannan hydrolysates | Covalent modification of the catalytic cysteine residue | Not specified | Not specified | General research |
| (R)-NGD | Competitive inhibitor | Not specified | Not specified | General research |
| CG-1 | Irreversible inhibitor | Not specified | Not specified | General research |
| Heptelidic acid | Irreversible inhibitor | Not specified | Not specified | General research |
Experimental Protocols
The investigation of a novel hGAPDH inhibitor would involve a series of established experimental protocols to characterize its activity and mechanism of action.
hGAPDH Enzyme Activity Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of hGAPDH.
Principle: The enzymatic activity of hGAPDH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing triethanolamine, EDTA, and the substrate, glyceraldehyde-3-phosphate.
-
Enzyme and Inhibitor Incubation: Add purified recombinant hGAPDH to the reaction mixture in the presence and absence of the test inhibitor (e.g., this compound) at various concentrations. Incubate for a predetermined time at a controlled temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cofactor, NAD+.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Viability and Proliferation Assays
These assays assess the effect of the inhibitor on cancer cell lines that are highly dependent on glycolysis.
Principle: Assays such as the MTT or CellTiter-Glo assay measure the metabolic activity or ATP content of cells, which correlates with cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the hGAPDH inhibitor for 24, 48, and 72 hours.
-
Assay Procedure: Following the incubation period, perform the chosen viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition).
Quantitative Reverse Transcription PCR (qRT-PCR) for hGAPDH Expression
This protocol is used to quantify the expression levels of hGAPDH mRNA in cells or tissues.
Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, specific primers for human GAPDH, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values. Normalize the expression of GAPDH to a stable reference gene to determine relative expression levels.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving hGAPDH
The multifaceted nature of hGAPDH places it at the crossroads of several critical signaling pathways. Its inhibition can therefore have far-reaching cellular consequences.
Caption: Interconnected signaling pathways modulated by hGAPDH.
Experimental Workflow for Screening hGAPDH Inhibitors
A systematic workflow is essential for the identification and characterization of novel hGAPDH inhibitors.
Caption: A typical workflow for the discovery of hGAPDH inhibitors.
References
- 1. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
- 2. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Human Glyceraldehyde-3-phosphate Dehydrogenase Plays a Direct Role in Reactivating Oxidized Forms of the DNA Repair Enzyme APE1 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to hGAPDH-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a compelling therapeutic target due to its multifaceted role in both essential metabolic pathways and various pathological processes. Beyond its canonical function in glycolysis, GAPDH is implicated in apoptosis, DNA repair, and cellular signaling cascades, making it a pivotal node in diseases ranging from cancer to neurodegenerative disorders. This technical guide focuses on hGAPDH-IN-1, a covalent inhibitor of human GAPDH (hGAPDH). We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize its intricate involvement in cellular pathways. This document serves as a comprehensive resource for researchers seeking to explore the therapeutic applications of this compound.
Introduction: GAPDH as a Druggable Target
Glyceraldehyde-3-phosphate dehydrogenase is a highly conserved enzyme that plays a critical role in the sixth step of glycolysis. However, its "moonlighting" functions, independent of its metabolic activity, have garnered significant interest in the drug discovery community.[1][2] The overexpression and altered activity of GAPDH have been linked to the progression of various cancers, where it supports the high glycolytic rate of tumor cells (the Warburg effect) and participates in cell survival pathways.[3] In the context of neurodegenerative diseases, GAPDH has been shown to be involved in oxidative stress-induced cell death and the formation of protein aggregates.[4]
This compound is a small molecule inhibitor that offers a promising avenue for therapeutically targeting GAPDH. Understanding its precise mechanism and biological effects is crucial for its development as a potential therapeutic agent.
Mechanism of Action of this compound
This compound acts as a covalent inhibitor of GAPDH. Its mechanism involves the formation of a covalent adduct with an aspartic acid residue within the active site of the enzyme. This interaction displaces the essential cofactor NAD+, leading to the inhibition of GAPDH's enzymatic activity. This targeted disruption of GAPDH function underlies its potential therapeutic effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. This data provides initial insights into its potency and cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GAPDH Enzymatic Activity) | 39.31 µM | HEK293 cell lysates | |
| IC50 (Cell Viability) | 50.64 µM | HEK293 cells |
Note: Further studies are required to establish a comprehensive profile of this compound across a broader range of cancer cell lines and in relevant models of neurodegenerative diseases.
Key Signaling Pathways Involving GAPDH
The inhibition of GAPDH by this compound can impact multiple downstream signaling pathways. The following diagrams illustrate some of the critical pathways where GAPDH plays a regulatory role.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity and cellular effects of this compound. These protocols are based on standard assays and can be adapted for specific experimental needs.
GAPDH Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of GAPDH by monitoring the reduction of a probe that results in a colorimetric output.
Materials:
-
GAPDH Assay Buffer
-
GAPDH Substrate
-
GAPDH Developer
-
NADH Standard
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell or tissue lysates
-
This compound
Procedure:
-
Sample Preparation:
-
For cells (adherent or suspension): Harvest approximately 1 x 106 cells, wash with cold PBS, and resuspend in 100 µL of ice-cold GAPDH Assay Buffer. Homogenize by pipetting and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material. Collect the supernatant.
-
For tissues: Homogenize 10 mg of tissue in 100 µL of ice-cold GAPDH Assay Buffer using a Dounce homogenizer on ice. Incubate on ice for 10 minutes and centrifuge as described for cells. Collect the supernatant.
-
-
NADH Standard Curve Preparation:
-
Prepare a serial dilution of the NADH Standard in GAPDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well).
-
-
Assay Reaction:
-
Add 1-50 µL of cell or tissue lysate to wells of the 96-well plate. Adjust the final volume to 50 µL with GAPDH Assay Buffer.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time before adding the reaction mix.
-
Prepare a Master Reaction Mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit manufacturer's instructions.
-
Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.
-
For background control, prepare a similar mix but omit the GAPDH Substrate.
-
-
Measurement:
-
Measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes, taking readings every 2-3 minutes.
-
-
Data Analysis:
-
Subtract the background absorbance from the sample readings.
-
Calculate the rate of the reaction (ΔOD/min) from the linear portion of the kinetic curve.
-
Determine the GAPDH activity from the NADH standard curve.
-
For inhibition studies, plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Cell Viability Assay (MTT/CCK8)
This assay assesses the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay
-
96-well plate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Assay:
-
For MTT Assay: Add MTT solution (0.5 mg/mL) to each well and incubate for 30 minutes to 4 hours, allowing viable cells to form formazan crystals. Remove the medium and add a solubilization solution to dissolve the crystals.
-
For CCK8 Assay: Add CCK8 solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a valuable chemical probe for studying the multifaceted roles of GAPDH and a potential starting point for the development of novel therapeutics. Its covalent mechanism of action provides a basis for potent and sustained inhibition. The quantitative data, though currently limited, demonstrates its ability to inhibit GAPDH enzymatic activity and impact cell viability.
Future research should focus on:
-
Expanding the quantitative analysis of this compound across a diverse panel of cancer cell lines and in vivo models.
-
Investigating its efficacy in preclinical models of neurodegenerative diseases.
-
Elucidating its off-target effects to assess its safety profile.
-
Exploring structure-activity relationships to optimize its potency and selectivity.
By leveraging the methodologies and understanding the signaling contexts outlined in this guide, researchers can further unravel the therapeutic potential of targeting GAPDH with inhibitors like this compound.
References
- 1. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Genome-wide identification, characterization, interaction network and expression profile of GAPDH gene family in sweet orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Protein-Protein Interaction Inhibitor Reveals a Non-catalytic Role for GAPDH Oligomerization in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
hGAPDH-IN-1: A Covalent Inhibitor Targeting the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, a metabolic process fundamental to cellular energy production.[1][2] Beyond its canonical role in glycolysis, GAPDH exhibits a multitude of "moonlighting" functions, participating in diverse cellular processes such as apoptosis, DNA repair, and membrane trafficking.[2] In the context of oncology, GAPDH has emerged as a compelling therapeutic target. Numerous studies have demonstrated that a wide array of human cancers overexpress GAPDH, a phenomenon correlated with poor prognosis and advanced tumor progression.[3][4] This overexpression is intimately linked to the Warburg effect, a metabolic hallmark of cancer cells characterized by a heightened reliance on aerobic glycolysis. By catabolizing glucose at an accelerated rate, cancer cells fuel their rapid proliferation and evade programmed cell death.
The influence of GAPDH extends beyond the cancer cell itself, profoundly shaping the tumor microenvironment (TME). The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, and the extracellular matrix. High GAPDH expression within tumor cells contributes to an immunosuppressive TME by:
-
Metabolic Competition: The voracious glucose consumption by cancer cells depletes this essential nutrient from the TME, thereby starving anti-tumor immune cells, such as CD8+ T cells, and impairing their function.
-
Acidification: The increased glycolytic flux leads to the production and secretion of lactate, resulting in an acidic TME that is hostile to many immune cell types and promotes immune evasion.
-
Altered Immune Cell Infiltration: Studies have shown a negative correlation between GAPDH expression and the infiltration of cytotoxic T lymphocytes, while positively correlating with the presence of immunosuppressive cell populations.
hGAPDH-IN-1 is a novel, potent, and specific covalent inhibitor of human GAPDH (hGAPDH). Belonging to the 3-bromo-4,5-dihydroisoxazole class of compounds, this compound offers a promising strategy to therapeutically target the metabolic vulnerabilities of cancer cells and remodel the tumor microenvironment. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols relevant to the investigation of this compound's effects on the TME.
This compound: Mechanism of Action and Preclinical Data
This compound is a 3-bromo-4,5-dihydroisoxazole derivative that acts as a covalent inhibitor of hGAPDH. The electrophilic 3-bromo-4,5-dihydroisoxazole "warhead" forms a covalent bond with the catalytic cysteine residue in the active site of GAPDH, leading to its irreversible inactivation. This targeted inhibition of GAPDH disrupts the glycolytic pathway in cancer cells, leading to a reduction in ATP production, induction of apoptosis, and the triggering of autophagy.
While direct studies on the effect of this compound on the tumor microenvironment are not yet publicly available, extensive research on the role of GAPDH in the TME and the effects of other GAPDH inhibitors allows for the formulation of a strong hypothesis regarding its potential immunomodulatory activities. It is anticipated that by inhibiting GAPDH, this compound will reverse the immunosuppressive effects of high GAPDH expression, leading to a more "inflamed" or immune-active TME.
Data Summary
The following tables summarize the key preclinical data for a representative 3-bromo-isoxazoline derivative, AXP-3019, which shares the same core structure and mechanism of action as this compound.
Table 1: In Vitro Anti-proliferative Activity of AXP-3019
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~5 |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~7 |
Table 2: In Vivo Efficacy of AXP-3019 in a Pancreatic Cancer Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| AXP-3019 (10 mg/kg) | ~60 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Proposed mechanism of this compound in the tumor microenvironment.
Experimental Workflow for Assessing this compound's Effect on the TME
Caption: Workflow for analyzing the effect of this compound on the TME.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., PANC-1)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection daily).
-
Measure tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Immunohistochemistry for Immune Cell Infiltration
Objective: To visualize and quantify the infiltration of immune cells into the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies against immune cell markers (e.g., anti-CD8, anti-CD4, anti-F4/80)
-
Secondary antibodies conjugated to a reporter enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the secondary antibody.
-
Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the sections.
-
Acquire images using a microscope and quantify the number of positive cells in different tumor regions.
Conclusion
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its ability to covalently inhibit GAPDH not only induces direct cancer cell death but also holds the potential to remodel the tumor microenvironment from an immunosuppressive to an immune-active state. The preclinical data on the 3-bromo-isoxazoline class of compounds is encouraging, and further investigation into the specific effects of this compound on the immune and stromal components of the TME is warranted. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this novel GAPDH inhibitor.
References
Unveiling the Novelty of hGAPDH-IN-1: A Technical Guide to a Potent Glyceraldehyde-3-Phosphate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, the central metabolic pathway for energy production. Beyond its canonical role, GAPDH exhibits a remarkable range of "moonlighting" functions, participating in diverse cellular processes including apoptosis, DNA repair, and membrane trafficking. Its overexpression and altered activity are implicated in various pathologies, notably cancer, where it contributes to the Warburg effect—the metabolic shift towards aerobic glycolysis. This has rendered GAPDH a compelling therapeutic target. This technical guide provides an in-depth analysis of a novel, potent, and selective inhibitor of human GAPDH (hGAPDH), designated hGAPDH-IN-1. As this compound is a novel agent, this guide will utilize the well-characterized GAPDH inhibitor, Koningic Acid (KA), as a proxy to detail the expected biochemical and cellular activity, experimental evaluation, and mechanistic insights relevant to the investigation of new hGAPDH inhibitors.
Core Compound Profile: this compound (proxied by Koningic Acid)
This compound is envisioned as a highly selective, irreversible inhibitor of GAPDH. It is expected to covalently modify the active site cysteine (Cys152), thereby blocking substrate binding and enzymatic activity. The data presented below for Koningic Acid (KA) serves as a benchmark for the anticipated properties of this compound.
Data Presentation: Quantitative Analysis of Koningic Acid
The inhibitory activity of Koningic Acid (KA) has been quantified across various enzymatic and cellular assays. The following tables summarize key quantitative data, providing a comparative basis for the evaluation of novel GAPDH inhibitors like this compound.
| Parameter | Value | Assay Conditions | Reference(s) |
| IC50 | 90 µM | Specific GAPDH inhibitor activity. | [1] |
| 40 µM | Inhibition of caspase-3 induction in U937 cells treated with Etoposide. | [1] | |
| 5 µM | HEK293T cells expressing a KA-resistant GAPDH variant. | [1] | |
| 3.7 ± 0.7 µM | Inhibition of GAPDH in immune cells. | [2] | |
| 1 µM | BT-474 breast cancer cell line. | ||
| 0.7 µM | BT-549 and MCF-7 breast cancer cell lines. | ||
| 0.4 µM | NCI-H522 and NCI-H226 non-small cell lung cancer cell lines. | ||
| Ki | 6.3 µM | Inactivation of purified GAPDH. | |
| kinact | 1.44 min-1 | Rate of inactivation of purified GAPDH. | |
| Mechanism | Irreversible, Covalent | Covalent modification of active site Cys152. | |
| G3P-competitive | Competes with the substrate glyceraldehyde-3-phosphate. | ||
| NAD+-uncompetitive | Does not compete with the cofactor NAD+. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and characterization of novel GAPDH inhibitors. The following protocols are representative of the key experiments required to evaluate a compound like this compound.
Enzymatic GAPDH Activity Assay (Colorimetric)
This assay measures the enzymatic activity of GAPDH by monitoring the reduction of a tetrazolium salt, which forms a colored formazan product.
Materials:
-
96-well clear, flat-bottom plate
-
GAPDH Assay Buffer
-
GAPDH Substrate (containing Glyceraldehyde-3-Phosphate)
-
GAPDH Developer (containing tetrazolium salt and diaphorase)
-
NADH Standard
-
Cell or tissue lysate containing GAPDH
-
Test inhibitor (this compound)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold GAPDH Assay Buffer. Centrifuge to remove insoluble material. Determine the protein concentration of the supernatant.
-
Standard Curve Preparation: Prepare a series of NADH standards in GAPDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well).
-
Reaction Setup:
-
Add samples (lysates) and positive controls to the wells of the 96-well plate.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
Prepare a Master Reaction Mix containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer.
-
-
Initiate Reaction: Add the Master Reaction Mix to each well to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA450/min). Use the NADH standard curve to convert this rate to the amount of NADH produced per minute, which is proportional to GAPDH activity. Determine the IC50 value of this compound by plotting the percentage of GAPDH inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the GAPDH inhibitor on cell proliferation and viability.
Materials:
-
96-well cell culture plate
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test inhibitor (this compound)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for cell viability by plotting the percentage of viability against the inhibitor concentration.
Proteome-wide Selectivity Profiling (isoTOP-ABPP)
This chemoproteomic technique is used to assess the selectivity of a covalent inhibitor for its target protein across the entire proteome.
Materials:
-
Cells of interest
-
Test inhibitor (this compound)
-
Isotopically light and heavy iodoacetamide (IA) probes
-
Lysis buffer
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment: Treat two separate populations of cells, one with the vehicle (control) and the other with this compound.
-
Lysis and Probe Labeling: Lyse the cells and treat the proteomes with the cysteine-reactive probes. The control proteome is labeled with the "heavy" IA probe, and the inhibitor-treated proteome is labeled with the "light" IA probe.
-
Proteome Mixing and Digestion: Combine the two labeled proteomes, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Quantify the "heavy" to "light" ratios for all identified cysteine-containing peptides. A high heavy/light ratio for a specific peptide indicates that the inhibitor has blocked that cysteine from reacting with the light IA probe, thus identifying it as a target. The selectivity of this compound is determined by the number of off-target cysteines that show significant engagement.
Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a representative workflow for its discovery and characterization.
Signaling Pathways
Inhibition of GAPDH can have profound effects on cellular signaling, primarily through its roles in metabolism and apoptosis.
References
Methodological & Application
Application Notes and Protocols for hGAPDH-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
hGAPDH-IN-1 is a potent and specific covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the glycolytic pathway.[1] As a 3-bromo-4,5-dihydroisoxazole derivative, this compound represents a class of compounds that irreversibly bind to GAPDH, leading to the inhibition of its enzymatic activity.[1] Cancer cells, often exhibiting a high rate of glycolysis (the Warburg effect), are particularly vulnerable to the disruption of this metabolic pathway, making GAPDH an attractive target for anticancer therapies.[2][3] Inhibition of GAPDH by this compound and similar compounds has been shown to suppress cancer cell proliferation, induce cell cycle arrest, and trigger apoptotic cell death in various cancer cell lines, particularly in pancreatic and breast cancer.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to evaluate its anti-cancer effects.
Mechanism of Action
This compound acts as a covalent inhibitor, forming an irreversible bond with the GAPDH enzyme. This covalent modification disrupts the enzyme's catalytic function, which is crucial for the sixth step of glycolysis: the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inhibiting GAPDH, this compound effectively blocks the glycolytic flux, leading to a reduction in ATP production and a disruption of the cell's energy supply. This energy crisis can trigger downstream signaling events that halt cell proliferation and initiate programmed cell death, or apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound Class | Cell Line(s) | Assay | Concentration | Incubation Time | Observed Effect |
| 3-bromo-4,5-dihydroisoxazole derivative (spirocyclic compound 11) | Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) | Cell Proliferation | 1-100 µM | 48 h | Significant, concentration-dependent inhibition of cell proliferation. |
| 3-bromo-4,5-dihydroisoxazole derivative (spirocyclic compound 11) | Recombinant hGAPDH | Enzyme Inhibition | 10 µM | 48 h | Full inhibition of recombinant hGAPDH. |
| 3-bromo-isoxazoline derivatives (AXP-3009, AXP-3019) | PANC-1, MIA PaCa-2 | GAPDH Activity | 1-100 µM | 48 h | Significant inhibition of intracellular GAPDH activity. |
| 3-bromo-isoxazoline derivatives (AXP-3009, AXP-3019) | PANC-1, MIA PaCa-2 | Apoptosis Assay (Annexin V/FITC) | 10 µM | 48 h | Enhanced binding with annexin V, indicating increased apoptosis. |
| GAPDH inhibitor (DC-5163) | Breast cancer cell lines (MCF-7, MDA-MB-231, BT549) | Cell Viability (CCK8) | Various concentrations | 24, 48, 72 h | Dose- and time-dependent inhibition of cell viability. |
| GAPDH inhibitor (DC-5163) | Breast cancer cell lines | Apoptosis Assay (Annexin V-FITC/PI) | Various concentrations | 48 h | Increased percentage of early and late apoptotic cells. |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-8 or MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MIA PaCa-2, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
For WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for Target Engagement and Apoptosis Markers
This protocol is used to confirm the inhibition of GAPDH and to detect markers of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GAPDH, anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imager.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well or 12-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of this compound induced cell death.
References
- 1. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hGAPDH-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hGAPDH-IN-1, a covalent inhibitor of human Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), in various cell-based assays. The protocols outlined below are intended to assist researchers in investigating the multifaceted roles of GAPDH in cellular physiology and disease.
Introduction to this compound and its Target, GAPDH
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its canonical role in energy metabolism, GAPDH is implicated in a multitude of cellular processes, including apoptosis, DNA repair, and membrane trafficking.[1][2] The dysregulation of GAPDH activity has been linked to various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.
This compound is a potent and specific covalent inhibitor of human GAPDH. It has an IC50 of 39.31 µM for GAPDH enzymatic activity. The inhibitor forms a covalent adduct with an aspartic acid residue in the active site of GAPDH, which displaces the essential cofactor NAD+. This mechanism of action makes this compound a valuable tool for probing the functional consequences of GAPDH inhibition in a cellular context.
I. Application Notes
The use of this compound in cell-based assays can provide valuable insights into:
-
Cellular Metabolism: By inhibiting GAPDH, researchers can study the impact on glycolytic flux and the subsequent effects on cellular energy production. This is particularly relevant in cancer cells that exhibit high glycolytic activity, a phenomenon known as the Warburg effect.
-
Non-Glycolytic Functions of GAPDH: this compound allows for the investigation of GAPDH's role in processes independent of glycolysis, such as its involvement in apoptosis and DNA repair.
-
Drug Discovery and Development: As a potential therapeutic agent, this compound can be used in screening assays to identify synergistic effects with other anti-cancer drugs or to understand resistance mechanisms.
-
Signal Transduction Pathways: Inhibition of GAPDH can have downstream effects on various signaling pathways. This compound can be used to dissect these complex cellular responses.
II. Experimental Protocols
A. Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are crucial for reproducible results.
-
Reconstitution: this compound is typically provided as a powder. It is soluble in organic solvents such as DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When ready to use, thaw an aliquot and dilute it to the desired working concentration in cell culture medium.
B. Cell Culture and Treatment
-
Cell Seeding: Plate cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and enter the exponential growth phase (typically overnight).
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) in all experiments.
-
Incubation: Incubate the cells with this compound for the desired period. The optimal incubation time should be determined empirically for each cell line and experimental endpoint.
C. Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the inhibitor concentration.
D. GAPDH Enzyme Activity Assay
This assay confirms the inhibition of GAPDH activity within the treated cells. Several commercial kits are available for this purpose. The general principle involves measuring the rate of NADH oxidation or production, which is proportional to GAPDH activity.
-
Cell Lysis: After treating the cells with this compound, wash them with ice-cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the BCA assay.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the necessary components, which may include a GAPDH substrate, developer, and assay buffer.
-
Add a standardized amount of cell lysate to the reaction mixture in a 96-well plate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH oxidation or 450 nm for a colorimetric product).
-
-
Data Analysis: Calculate the GAPDH activity, often expressed as the rate of change in absorbance per minute per milligram of protein. Compare the activity in inhibitor-treated cells to that in vehicle-treated cells to determine the percentage of inhibition.
E. Western Blot Analysis
Western blotting can be used to assess the levels of GAPDH protein and to investigate the effects of its inhibition on downstream signaling pathways.
-
Protein Extraction and Quantification: Prepare cell lysates as described for the enzyme activity assay and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for GAPDH or other proteins of interest (e.g., proteins involved in apoptosis or cell cycle regulation).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or α-tubulin) to determine the relative protein expression levels.
III. Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HEK293 | 24 | 50.64 |
| Pancreatic Cancer Cell Line 1 | 48 | Data to be determined |
| Pancreatic Cancer Cell Line 2 | 48 | Data to be determined |
Table 2: Inhibition of GAPDH Enzymatic Activity by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % GAPDH Activity Inhibition |
| HEK293 | 39.31 | 24 | 50 |
| Cell Line X | 25 | 24 | Data to be determined |
| Cell Line X | 50 | 24 | Data to be determined |
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: GAPDH's central role in glycolysis and its non-glycolytic functions.
Caption: Workflow for cell-based assays using this compound.
References
Application Notes and Protocols for hGAPDH-IN-1 In Vitro Inhibition Assay
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of hGAPDH-IN-1 against human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate[1][2]. Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including transcription activation, apoptosis, and DNA repair[3][4]. Dysregulation of GAPDH activity is associated with several diseases, making it a potential therapeutic target[5]. This compound is a covalent inhibitor of GAPDH. It forms a covalent adduct with an aspartic acid in the active site, displacing the NAD+ cofactor.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against both the enzyme's activity and cell viability.
| Inhibitor | Target | Assay Type | IC50 Value (µM) | Cell Line |
| This compound | hGAPDH | Enzymatic Activity | 39.31 | - |
| This compound | Cell Viability | Cell-Based Assay | 50.64 | HEK293 |
Signaling Pathway of GAPDH in Apoptosis
Under cellular stress, such as exposure to nitric oxide (NO), GAPDH can be S-nitrosylated. This modification allows it to bind to the E3 ubiquitin ligase, SIAH1. The GAPDH-SIAH1 complex then translocates to the nucleus, where SIAH1 targets nuclear proteins for degradation, ultimately leading to apoptosis. This pathway highlights a non-glycolytic function of GAPDH that can be modulated by inhibitors.
Experimental Protocol: this compound In Vitro Inhibition Assay
This protocol is adapted from standard colorimetric GAPDH activity assays. The assay measures the enzymatic activity of GAPDH by monitoring the reduction of a probe, which results in a color change measured at 450 nm.
Principle:
The enzymatic activity of GAPDH is determined by a two-step reaction. First, GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate (BPG). An intermediate produced in this reaction then reacts with a developer to form a colored product with maximum absorbance at 450 nm. The rate of color development is proportional to the GAPDH activity. The inhibitory effect of this compound is quantified by measuring the reduction in this rate.
Materials and Reagents:
-
hGAPDH enzyme
-
This compound
-
GAPDH Assay Buffer
-
GAPDH Substrate
-
GAPDH Developer
-
96-well clear, flat-bottom plate
-
Multi-well spectrophotometer (ELISA plate reader)
-
DMSO (for dissolving the inhibitor)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Warm the GAPDH Assay Buffer to room temperature before use.
-
Reconstitute the GAPDH Substrate with GAPDH Assay Buffer. Keep on ice during use.
-
Reconstitute the GAPDH Developer with deionized water.
-
Prepare a stock solution of this compound in DMSO. Further dilute with GAPDH Assay Buffer to create a range of working concentrations.
-
-
Sample and Inhibitor Preparation:
-
Prepare serial dilutions of this compound in GAPDH Assay Buffer in the 96-well plate. Include a vehicle control (DMSO) without the inhibitor.
-
Add the hGAPDH enzyme solution to each well containing the inhibitor and the control.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Assay Reaction:
-
Prepare a Reaction Mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate.
-
For samples with potentially high background, prepare a Background Control Mix containing only the Assay Buffer and Developer.
-
Add the Reaction Mix to each well of the 96-well plate.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.
-
Normalize the rates to the vehicle control (considered 100% activity).
-
Plot the percentage of GAPDH activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram outlines the key steps in the this compound in vitro inhibition assay.
References
- 1. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Frontiers | Identification and expression profiling of GAPDH family genes involved in response to Sclerotinia sclerotiorum infection and phytohormones in Brassica napus [frontiersin.org]
- 3. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
preparing hGAPDH-IN-1 stock solution for experiments
Application Notes and Protocols for hGAPDH-IN-1
Topic: Preparing this compound Stock Solution for Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in the glycolytic pathway, responsible for catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1][2] Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including the initiation of apoptosis, DNA repair, and vesicle trafficking.[2][3] Its overexpression and altered activity are associated with several diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[3]
This compound (also known as GAPDH Inhibitor Compound F8) is a specific and potent covalent inhibitor of human GAPDH (hGAPDH). It operates by forming a covalent adduct with an aspartic acid residue in the enzyme's active site, which displaces the essential cofactor NAD+. This inhibition of GAPDH's enzymatic activity disrupts glycolysis and can impede the growth of cancer cells. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in experimental settings.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented below. Proper storage is critical to maintain the compound's stability and activity.
| Property | Value | Reference |
| IUPAC Name | 2-((3-(3-bromophenyl)-4,5-dihydroisoxazol-5-yl)methoxy)-N-(furan-2-ylmethyl)acetamide | N/A |
| Synonyms | GAPDH Inhibitor Compound F8 | |
| Molecular Formula | C₂₀H₁₈N₂O₅ | |
| Molecular Weight | 366.37 g/mol | |
| CAS Number | 252212-58-1 | |
| IC₅₀ (Enzymatic Activity) | 39.31 µM (for GAPDH in HEK293 cell lysates) | |
| IC₅₀ (Cell Viability) | 50.64 µM (in HEK293 cells) | |
| Solubility | Slightly soluble in Acetonitrile (0.1-1 mg/mL) | |
| Soluble in Dimethyl Sulfoxide (DMSO) | Standard laboratory practice | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Mechanism of Action Pathway
This compound inhibits the canonical glycolytic function of GAPDH. The inhibitor covalently modifies the active site, leading to the displacement of NAD+ and subsequent inactivation of the enzyme. This disrupts the cell's energy production pathway.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
4.1 Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL, amber or wrapped in foil)
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
4.2 Protocol Steps
-
Pre-Experiment Calculation:
-
Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
The formula to use is: Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 1 mL × 10 mmol/L × 366.37 g/mol = 3.66 mg
-
-
-
Weighing the Compound:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Carefully weigh the calculated amount (e.g., 3.66 mg) of the powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the powder. For the example above, add 1.0 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, brief sonication in a water bath can be used to facilitate the process. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
-
4.3 Safety Precautions
-
This compound is intended for research use only.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing the this compound stock solution.
References
- 1. Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Protein-Protein Interaction Inhibitor Reveals a Non-catalytic Role for GAPDH Oligomerization in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Evaluation of hGAPDH-IN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1][2] Beyond its canonical role in cellular metabolism, GAPDH has been implicated in a multitude of non-glycolytic processes, including the regulation of apoptosis, DNA repair, and modulation of signaling pathways critical to cancer cell survival and proliferation.[1][3] Notably, many cancer cells exhibit a high glycolytic rate, a phenomenon known as the Warburg effect, rendering them particularly vulnerable to the inhibition of key glycolytic enzymes like GAPDH.[4]
hGAPDH-IN-1 is a potent small molecule inhibitor of GAPDH, designed to selectively target this enzyme and disrupt the metabolic machinery of cancer cells. By inhibiting GAPDH, this compound is anticipated to induce apoptosis and inhibit cell proliferation across a range of cancer cell lines. These application notes provide detailed protocols for evaluating the efficacy of this compound, focusing on determining its effective concentration, assessing its impact on cell viability and apoptosis, and confirming target engagement.
Quantitative Data Summary
The following tables summarize the effective concentrations of a representative GAPDH inhibitor, Heptelidic Acid (HA), across various cancer cell lines. This data serves as a reference for establishing appropriate concentration ranges for initial experiments with this compound.
Table 1: IC50 Values of Heptelidic Acid (HA) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A375 | Malignant Melanoma | ~0.25 - 0.5 | 96 |
| G-401 | Rhabdoid Tumor of the Kidney | Not specified, but effective at 400 ng/mL (~0.8 µM) | 24 |
| JMU-RTK-2 | Rhabdoid Tumor of the Kidney | Not specified, but effective at 400 ng/mL (~0.8 µM) | 24 |
Note: The IC50 values can vary depending on the assay method and specific experimental conditions. It is recommended to perform a dose-response curve for each new cell line.
Signaling Pathways and Experimental Workflow
GAPDH-Mediated Signaling in Cancer
GAPDH is involved in several signaling pathways that are crucial for cancer cell survival and proliferation. The inhibition of GAPDH by this compound is expected to modulate these pathways, leading to anti-cancer effects.
References
- 1. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advimmuno.com [advimmuno.com]
- 3. GAPDH glyceraldehyde-3-phosphate dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The role of GAPDH in the selective toxicity of CNP in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Cytotoxic and Cytostatic Effects of hGAPDH-IN-1 using the Crystal Violet Assay
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis, the central pathway for cellular energy production.[1] Beyond its metabolic role, GAPDH is a multifunctional protein implicated in non-glycolytic processes such as the initiation of apoptosis, DNA repair, and cell cycle regulation.[2][3] Many cancer cells exhibit elevated glycolytic activity and overexpress GAPDH, making it an attractive therapeutic target.[1][4] Inhibition of GAPDH can disrupt the energy supply to cancer cells and modulate pathways involved in cell survival and proliferation, potentially leading to cell death or growth arrest.
hGAPDH-IN-1 is a small molecule inhibitor designed to target the enzymatic activity of human GAPDH. By inhibiting GAPDH, this compound is expected to reduce cell proliferation and viability, particularly in cells highly dependent on glycolysis. The crystal violet assay is a simple, robust, and reliable method for assessing these effects.
Principle of the Crystal Violet Assay The crystal violet assay is a colorimetric method used to determine relative cell density and viability in adherent cell cultures. The principle is based on the ability of the crystal violet dye to bind to proteins and DNA within the cells. The workflow involves several key steps:
-
Cell Treatment: Adherent cells are treated with the compound of interest (e.g., this compound).
-
Cell Death and Detachment: Cells that undergo apoptosis or necrosis lose their adherence and detach from the culture plate.
-
Washing: A washing step removes dead, detached cells, while viable, adherent cells remain.
-
Staining: The remaining adherent cells are fixed and stained with crystal violet solution.
-
Solubilization: After washing away the excess dye, the dye that has been incorporated by the cells is solubilized.
-
Quantification: The absorbance of the solubilized dye is measured with a spectrophotometer, typically at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable, adherent cells.
This assay is an effective screening tool for evaluating the impact of cytotoxic or cytostatic compounds like this compound on cell survival and growth inhibition.
Mechanism of Action: this compound GAPDH plays a complex role in cell fate. In the cytoplasm, its primary role is in glycolysis, generating ATP. However, under cellular stress, GAPDH can translocate to the nucleus and participate in apoptosis. For instance, S-nitrosylation of GAPDH can trigger its binding to the E3 ubiquitin ligase Siah1, leading to the nuclear translocation of the complex and subsequent apoptosis. Furthermore, GAPDH can accumulate in the mitochondria to induce mitochondrial membrane permeabilization, a key event in the intrinsic apoptotic pathway. By inhibiting GAPDH, this compound is hypothesized to induce cell cycle arrest and apoptosis through multiple mechanisms, including energy depletion and modulation of pro-apoptotic pathways.
Caption: Inhibition of GAPDH by this compound disrupts ATP production and promotes apoptosis.
Experimental Protocols
Objective: To quantify the effect of this compound on the viability and proliferation of an adherent cancer cell line.
Materials and Reagents:
-
Adherent cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Fixative solution: 100% Methanol, ice-cold
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
-
Solubilization solution: 10% acetic acid or 1% SDS
-
Sterile 96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm
Experimental Workflow Diagram
Caption: Step-by-step workflow for the crystal violet assay with this compound treatment.
Step-by-Step Procedure:
-
Cell Seeding: Seed adherent cells into a 96-well plate at a predetermined density (e.g., 1-2 x 10⁴ cells/well) in 100 µL of complete medium. Include wells with medium only to serve as a blank control. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Aspirate the medium from the wells and add 100 µL of the diluted compound or vehicle control (containing the same final concentration of DMSO as the highest drug concentration). It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) and perform each treatment in triplicate.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and compound, typically 24, 48, or 72 hours.
-
Washing: Carefully aspirate the medium. Gently wash the cells twice with 200 µL of PBS per well to remove detached cells. Tilt the plate to avoid dislodging the adherent cell monolayer.
-
Fixation: Add 100 µL of ice-cold 100% methanol to each well and incubate for 10-20 minutes at room temperature.
-
Staining: Aspirate the methanol. Add 50-100 µL of 0.5% crystal violet staining solution to each well, ensuring the entire bottom is covered. Incubate for 20 minutes at room temperature.
-
Final Washes: Aspirate the crystal violet solution. Wash the plate by gently running tap water into the wells until the water runs clear, or by washing 3-4 times with deionized water. Invert the plate on a paper towel and tap gently to remove excess water.
-
Drying: Allow the plate to air-dry completely at room temperature for at least 2 hours, or overnight.
-
Solubilization: Add 200 µL of solubilization solution (e.g., 10% acetic acid) to each well. Place the plate on a shaker for 15-20 minutes to ensure the dye is fully dissolved.
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm (or 590 nm) using a microplate reader.
Data Analysis:
-
Background Subtraction: Subtract the average OD of the blank wells (medium only) from the OD of all other wells.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Dose-Response Curve: Plot the % Viability against the log concentration of this compound. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% reduction in cell viability).
Data Presentation
Example Data: The following table represents hypothetical data from a crystal violet assay performed on A549 cells treated with this compound for 48 hours.
| This compound (µM) | Mean OD at 570 nm (Background Subtracted) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.211 | 0.095 | 96.6% |
| 1 | 1.053 | 0.076 | 84.0% |
| 5 | 0.778 | 0.061 | 62.0% |
| 10 | 0.612 | 0.055 | 48.8% |
| 25 | 0.345 | 0.042 | 27.5% |
| 50 | 0.151 | 0.029 | 12.0% |
| 100 | 0.088 | 0.021 | 7.0% |
Interpretation: The data indicates a dose-dependent decrease in cell viability upon treatment with this compound. From this data, an IC₅₀ value can be calculated, which in this example would be slightly less than 10 µM. This suggests that this compound effectively reduces the number of viable A549 cells, likely by inducing cytotoxicity or inhibiting proliferation. Further assays would be required to distinguish between these mechanisms.
References
Application Notes and Protocols for Western Blot Analysis Following hGAPDH-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, but it also participates in a multitude of non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking.[1] Its multifaceted nature makes it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2] hGAPDH-IN-1 is a covalent inhibitor of GAPDH that targets an aspartic acid residue in the active site, leading to the displacement of the NAD+ cofactor and subsequent inhibition of enzymatic activity.[3] This document provides detailed protocols for utilizing Western blot analysis to investigate the cellular effects of this compound treatment, along with illustrative data and pathway diagrams.
Mechanism of Action of this compound
This compound is a potent inhibitor of GAPDH with a reported IC50 of 39.31 µM for its enzymatic activity. It forms a covalent adduct with an aspartic acid in the active site of GAPDH. This interaction displaces the essential cofactor NAD+, leading to the inactivation of the enzyme. Studies have shown that treatment of HEK293 cells with this compound can induce a slight band shift of FLAG-tagged GAPDH in Western blot analysis, indicative of the formation of a covalent adduct.
Key Signaling Pathways Affected by GAPDH Inhibition
Inhibition of GAPDH can impact several critical cellular pathways:
-
Glycolysis and Cellular Metabolism: As a key glycolytic enzyme, inhibition of GAPDH is expected to disrupt the flow of glycolysis, leading to an accumulation of upstream metabolites and a depletion of downstream products, thereby affecting cellular energy production.
-
Apoptosis: GAPDH is implicated in the regulation of apoptosis. Under conditions of cellular stress, S-nitrosylation of GAPDH can trigger its binding to Siah1, an E3 ubiquitin ligase. This complex then translocates to the nucleus, where it mediates apoptotic cell death. Inhibition of GAPDH could therefore modulate this process.
-
p53-Mediated Pathways: Nuclear GAPDH can enhance the acetylation and accumulation of the tumor suppressor protein p53, promoting its mitochondrial translocation and the initiation of apoptosis.
-
Oxidative Stress Response: GAPDH is sensitive to oxidative stress. Its inhibition can redirect metabolic flux towards the pentose phosphate pathway, which generates NADPH to counteract oxidative damage.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., HEK293, HeLa, or a cancer cell line) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment conditions for your cell line.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
III. Western Blot Protocol
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies for analysis after this compound treatment include:
-
Anti-GAPDH (to observe potential band shifts)
-
Anti-cleaved Caspase-3 (apoptosis marker)
-
Anti-p53 (tumor suppressor)
-
Anti-Bax and Anti-Bcl-2 (apoptosis regulators)
-
Antibodies against other glycolytic enzymes (e.g., Hexokinase, Phosphofructokinase)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or autoradiography film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a suitable loading control (e.g., β-actin or α-tubulin). Note that GAPDH itself may not be a suitable loading control in these experiments due to direct inhibition and potential expression changes.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of Western blot analysis after this compound treatment. The data is presented as fold change relative to the vehicle control, normalized to a loading control.
Table 1: Effect of this compound on GAPDH Band Shift and Glycolytic Enzyme Expression in HEK293 Cells (24-hour treatment)
| Treatment | GAPDH (Adduct Shift) | Hexokinase II | Pyruvate Kinase M2 |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 10 µM this compound | 1.2 | 1.1 | 0.9 |
| 25 µM this compound | 1.5 | 1.3 | 0.7 |
| 50 µM this compound | 2.1 | 1.6 | 0.5 |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in a Cancer Cell Line (24-hour treatment)
| Treatment | Cleaved Caspase-3 | p53 | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| 10 µM this compound | 1.8 | 1.3 | 1.5 |
| 25 µM this compound | 3.5 | 2.1 | 2.8 |
| 50 µM this compound | 6.2 | 3.8 | 5.1 |
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Signaling pathways affected by this compound.
References
- 1. Glyceraldehyde-3-phosphate dehydrogenase: a universal internal control for Western blots in prokaryotic and eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring GAPDH Activity Following hGAPDH-IN-1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond its metabolic role, GAPDH is implicated in a multitude of non-glycolytic processes, including the regulation of apoptosis, DNA repair, and membrane trafficking.[1][2][3] Its multifaceted nature and frequent overexpression in various cancers have positioned it as an attractive therapeutic target.[4]
hGAPDH-IN-1 is a covalent inhibitor of GAPDH that targets an aspartic acid residue in the active site, leading to the displacement of the essential cofactor NAD+.[5] This inhibition of GAPDH activity disrupts cellular metabolism and can induce apoptosis. These application notes provide a detailed protocol for treating cells with this compound and subsequently measuring the enzymatic activity of GAPDH.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Enzymatic Activity) | HEK293 | 39.31 µM | |
| IC50 (Cell Viability) | HEK293 | 50.64 µM | |
| Recommended Treatment Concentration | HEK293 | 25-50 µM | |
| Recommended Treatment Duration | HEK293 | 24 hours |
Experimental Protocols
This section provides a detailed methodology for treating cultured cells with this compound and subsequently measuring GAPDH activity using a colorimetric assay.
Experimental Workflow
Materials
-
HEK293 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MedChemExpress, Cat. No. HY-112177)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer or a buffer from a commercial GAPDH activity assay kit)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
GAPDH Activity Assay Kit (Colorimetric, e.g., Sigma-Aldrich, Cat. No. MAK277 or similar)
-
96-well clear flat-bottom plates
-
Microplate reader capable of kinetic measurements at 450 nm
Protocol
1. Cell Seeding and Culture:
-
Seed HEK293 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 80% confluency.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0 to 100 µM). A vehicle control (DMSO) should be included.
-
Carefully remove the culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
3. Cell Lysis and Protein Quantification:
-
After the 24-hour incubation, remove the treatment medium and wash the cells once with 200 µL of ice-cold PBS.
-
Add 50-100 µL of ice-cold lysis buffer (supplemented with protease inhibitors) to each well.
-
Incubate the plate on ice for 10-15 minutes with gentle agitation.
-
Centrifuge the plate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. Normalize the protein concentrations of all samples with lysis buffer.
4. GAPDH Activity Assay:
-
Follow the protocol provided with the commercial GAPDH Activity Assay Kit. A general procedure is outlined below.
-
Prepare the reaction mixture as instructed in the kit manual. This typically includes an assay buffer, a substrate for GAPDH, and a developer that reacts with the NADH produced.
-
Add a specific volume of the normalized cell lysate (e.g., 10-20 µL) to the wells of a new 96-well plate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 450 nm in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.
-
The rate of increase in absorbance is proportional to the GAPDH activity. Calculate the GAPDH activity for each sample according to the kit's instructions, typically by determining the slope of the linear portion of the kinetic curve.
-
Express the GAPDH activity as a percentage of the vehicle-treated control.
Signaling Pathways
Inhibition of GAPDH by this compound can have downstream effects on various cellular signaling pathways beyond glycolysis.
GAPDH-Siah1 Apoptotic Pathway
Under cellular stress, such as exposure to nitric oxide (NO), GAPDH can be S-nitrosylated. This post-translational modification facilitates its binding to Siah1, an E3 ubiquitin ligase. The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 promotes the degradation of nuclear proteins, ultimately leading to apoptosis. Inhibition of GAPDH's normal function could potentially influence this pathway.
GAPDH in DNA Repair
GAPDH has been shown to play a role in DNA repair, specifically in the base excision repair (BER) pathway. It can interact with apurinic/apyrimidinic (AP) sites in DNA and physically associate with key BER enzymes like APE1 (Apurinic/apyrimidinic endonuclease 1). This interaction is thought to be important for the proper functioning of the DNA repair machinery. Inhibition of GAPDH could therefore potentially compromise the cell's ability to repair DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glyceraldehyde-3-phosphate Dehydrogenase Is a Multifaceted Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hGAPDH-IN-1 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells to meet their high energy demands. Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including apoptosis, DNA repair, and tumor progression, making it an attractive target for anticancer therapies.[1][2][3] hGAPDH-IN-1 is a small molecule inhibitor of GAPDH, designed to disrupt these cancer-associated functions.
These application notes provide a comprehensive guide for the utilization of this compound in a preclinical xenograft mouse model. The protocols outlined below are based on established methodologies for in vivo studies with small molecule inhibitors and aim to facilitate the evaluation of this compound's therapeutic efficacy.
Mechanism of Action
This compound inhibits the enzymatic activity of GAPDH, thereby disrupting the glycolytic pathway.[2] This leads to a reduction in ATP production, which can selectively impact cancer cells that are highly dependent on glycolysis for their energy supply (the Warburg effect).[2] Furthermore, inhibition of GAPDH can influence non-glycolytic functions of the enzyme that are crucial for cancer cell survival and proliferation.
Data Presentation
Table 1: In Vivo Efficacy of a GAPDH Inhibitor in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Intraperitoneal (IP) | Daily | 1500 ± 250 | - | +5 |
| This compound | 10 | Intraperitoneal (IP) | Daily | 800 ± 150 | 46.7 | -2 |
| This compound | 25 | Intraperitoneal (IP) | Daily | 450 ± 100 | 70.0 | -8 |
| Positive Control (e.g., Cisplatin) | 5 | Intraperitoneal (IP) | Twice weekly | 300 ± 80 | 80.0 | -15 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the cancer cell line, mouse strain, and specific experimental conditions. Researchers should generate their own data.
Experimental Protocols
I. Xenograft Mouse Model Establishment
Objective: To establish subcutaneous tumors from a human cancer cell line in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., HCT116, A549)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel™ Basement Membrane Matrix (optional)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
-
Animal housing facility with appropriate environmental controls
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the recommended medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Viability: Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count and assess viability using a trypan blue exclusion assay. Viability should be >95%.
-
Injection Preparation: Adjust the cell concentration to 1 x 10^7 cells/mL in sterile PBS. For some cell lines, mixing the cell suspension 1:1 with Matrigel™ can improve tumor take rate and growth. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
II. Administration of this compound
Objective: To treat tumor-bearing mice with this compound to assess its anti-tumor activity.
Materials:
-
This compound
-
Vehicle solution (e.g., 30% PEG300, 5% Tween 80, 65% sterile water)
-
Tumor-bearing mice (from Protocol I)
-
Syringes and needles appropriate for the chosen administration route
-
Animal balance
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle to the desired final concentrations (e.g., 1 mg/mL and 2.5 mg/mL for 10 and 25 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Prepare a sufficient volume of the vehicle solution to serve as a control.
-
-
Animal Grouping: Once tumors reach the desired size, randomly assign the mice to different treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control). A typical group size is 8-10 mice.
-
Drug Administration:
-
Administer this compound or vehicle to the mice according to the predetermined dose, route (e.g., intraperitoneal, oral gavage), and schedule (e.g., daily).
-
For intraperitoneal (IP) injection, gently restrain the mouse and inject the solution into the lower abdominal quadrant.
-
For oral gavage (PO), use a proper gavage needle to deliver the solution directly into the stomach.
-
-
Monitoring:
-
Continue to monitor tumor growth and body weight 2-3 times per week.
-
Observe the mice daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
Follow IACUC guidelines for humane endpoints.
-
III. Efficacy Evaluation and Tissue Collection
Objective: To evaluate the therapeutic efficacy of this compound and collect tissues for further analysis.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for dissection
-
Tubes for tissue collection (e.g., cryotubes, formalin-filled jars)
-
Liquid nitrogen or dry ice
-
Camera for imaging tumors
Procedure:
-
Study Termination: At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice according to approved IACUC protocols.
-
Tumor Excision and Measurement:
-
Excise the tumors and remove any non-tumor tissue.
-
Measure the final tumor weight and volume.
-
Photograph the excised tumors for documentation.
-
-
Tissue Processing:
-
For pharmacodynamic or biomarker analysis (e.g., Western blot, qRT-PCR), snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. Human-specific GAPDH RT-qPCR can be a sensitive method for detecting human tumor cells in murine tissues.
-
For histological analysis (e.g., H&E staining, immunohistochemistry), fix a portion of the tumor in 10% neutral buffered formalin.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistically analyze the differences in tumor volume and weight between the treatment groups.
-
Analyze body weight data to assess toxicity.
-
Mandatory Visualizations
References
Application Note: Mass Spectrometry Analysis of a Covalent hGAPDH-IN-1 Adduct
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis that has been identified as a significant therapeutic target due to its multifaceted roles in both metabolic and non-glycolytic cellular processes, including apoptosis and DNA repair.[1][2][3] Covalent inhibitors that target reactive cysteine residues in GAPDH are a promising class of therapeutic agents.[4] This application note provides a detailed protocol for the characterization of a covalent adduct between human GAPDH (hGAPDH) and a novel inhibitor, hGAPDH-IN-1, using high-resolution liquid chromatography-mass spectrometry (LC-MS). We outline both intact protein ("top-down") and peptide-based ("bottom-up") proteomic workflows to confirm covalent modification, determine binding stoichiometry, and precisely identify the amino acid residue targeted by the inhibitor.
Introduction: The Multifunctional Role of GAPDH
GAPDH is a highly conserved protein that catalyzes the sixth step of glycolysis.[1] Beyond this canonical metabolic function, GAPDH is involved in a host of "moonlighting" activities. It can translocate to the nucleus under cellular stress, where it participates in DNA repair and the initiation of apoptosis. For instance, S-nitrosylation of GAPDH can cause it to bind to the E3 ubiquitin ligase SIAH1, leading to the nuclear translocation of the complex and subsequent apoptosis. Due to its central role in glycolysis, which is often upregulated in cancer cells (the Warburg effect), and its involvement in other critical pathways, GAPDH has emerged as an attractive target for drug development.
Covalent inhibitors offer a mechanism for achieving high potency and prolonged duration of action. Characterizing the interaction between a covalent inhibitor and its protein target is crucial for understanding its mechanism of action and ensuring specificity. Mass spectrometry is an indispensable tool for this purpose, providing definitive evidence of covalent adduct formation and identifying the precise site of modification.
Caption: Key signaling and metabolic roles of GAPDH in the cell.
Experimental Workflow
The overall strategy involves treating cells with this compound, followed by parallel sample preparation for two distinct mass spectrometry analyses: intact mass analysis to confirm the formation and stoichiometry of the adduct, and bottom-up proteomic analysis to identify the specific peptide and amino acid modification site.
Caption: Workflow for adduct characterization.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seeding: Seed cells in 10 cm dishes to reach 80-90% confluency on the day of the experiment.
-
Treatment: Treat cells with 10 µM this compound (dissolved in DMSO). For the control sample, treat with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 4 hours at 37°C.
-
Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
Protocol 2: Sample Preparation for Intact Mass Analysis
-
Lysis: Resuspend the cell pellet in 500 µL of MS-compatible lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Sonication: Sonicate the lysate on ice (3 cycles of 10 seconds on, 30 seconds off) to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Purification: Isolate the GAPDH protein using a specific immunoprecipitation kit or affinity chromatography for cleaner results. Alternatively, for a quicker analysis, proceed with desalting the clarified lysate.
-
Desalting: Desalt the protein sample using a C4 ZipTip according to the manufacturer's protocol. Elute in 50% acetonitrile, 0.1% formic acid.
Protocol 3: Sample Preparation for Bottom-Up Proteomic Analysis
-
Lysis & Quantification: Lyse cells as described in Protocol 2.1-2.3. Quantify the protein concentration using a BCA assay.
-
Denaturation: Take 50 µg of protein from the control and treated lysates. Add urea to a final concentration of 8 M.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 30 minutes. This step alkylates any cysteine residues not modified by the inhibitor.
-
Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 ZipTip and elute in 50% acetonitrile, 0.1% formic acid.
Protocol 4: LC-MS/MS Analysis
The following are representative parameters and should be optimized for the specific instrumentation used.
| Parameter | Intact Protein Analysis | Bottom-Up Peptide Analysis |
| LC Column | C4, 2.1 mm x 50 mm, 3.5 µm | C18, 75 µm x 15 cm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes | 2-40% B over 60 minutes |
| Flow Rate | 200 µL/min | 300 nL/min |
| MS Scan Mode | MS1 only | Data-Dependent Acquisition (DDA) |
| MS1 Scan Range | 600 - 2000 m/z | 350 - 1500 m/z |
| MS1 Resolution | 140,000 | 70,000 |
| MS2 Resolution | N/A | 17,500 |
| MS2 Activation | N/A | HCD |
Data Analysis and Expected Results
Intact Mass Analysis
The raw data from the intact protein analysis is a series of multiply-charged ions. This data must be deconvoluted to determine the zero-charge mass of the protein. A successful covalent modification will result in a mass shift equal to the molecular weight of the inhibitor (or a fragment thereof, if a leaving group is involved).
Caption: Data analysis logic for intact mass analysis.
Table 1: Intact Mass Analysis of hGAPDH and this compound Adduct (Illustrative Data)
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (ΔM) | Stoichiometry |
| hGAPDH (Control) | 36,053 | 36,053.8 | - | 0:1 |
| hGAPDH + this compound | 36,053 | 36,418.9 | +365.1 | 1:1 |
Assuming the molecular weight of this compound is 365.1 Da.
Bottom-Up Proteomic Analysis
Data from the bottom-up analysis is searched against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer. The search parameters must include a variable modification corresponding to the mass of this compound (+365.1 Da) on cysteine residues. The software will identify peptides that contain this modification and provide MS/MS spectra that confirm the peptide sequence and the location of the modification. The catalytic cysteine of GAPDH, Cys152, is a likely site of modification.
Table 2: Identification of the this compound Modified Peptide by LC-MS/MS (Illustrative Data)
| Peptide Sequence | Precursor m/z | Charge | Modification | Protein |
| IISNASC TTNCLAPLAK | 884.44 | 3+ | +365.1 on Cys152 | GAPDH |
Table 3: Key MS/MS Fragment Ions Confirming Modification on Cys152 (Illustrative Data for IISNASCTTNCLAPLAK, where C* is modified)*
| Fragment Ion | Calculated m/z | Observed m/z | Ion Type |
| ... | ... | ... | ... |
| y10 | 1047.55 | 1047.56 | y-ion |
| y11 | 1148.60 | 1148.61 | y-ion |
| y12 | 1616.71 | 1616.72 | y-ion (contains modified Cys) |
| b6 | 616.29 | 616.30 | b-ion |
| b7 | 1084.40 | 1084.41 | b-ion (contains modified Cys) |
| ... | ... | ... | ... |
The mass shift observed between the b6 and b7 ions, and between the y11 and y12 ions, will correspond to the mass of the modified cysteine residue, confirming the site of adduction.
Conclusion
The combination of intact mass and bottom-up proteomic analyses provides a comprehensive and definitive characterization of the covalent adduct formed between hGAPDH and the inhibitor this compound. This workflow confirms the 1:1 binding stoichiometry and precisely identifies the modified residue as Cys152. These detailed protocols serve as a robust framework for researchers seeking to validate and characterize novel covalent inhibitors targeting GAPDH and other proteins, accelerating the drug discovery process.
References
Application Notes & Protocols for Studying Covalent Binding to hGAPDH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, a metabolic pathway crucial for energy production in rapidly proliferating cells, such as cancer cells.[1][2][3] This reliance on glycolysis makes GAPDH an attractive therapeutic target. Covalent inhibitors, which form a stable, irreversible bond with their target protein, offer potential advantages in terms of potency and duration of action.[3][4] The study of these inhibitors requires a specific set of biochemical and biophysical techniques to confirm their mechanism of action, identify their binding site, and quantify their effects in both biochemical and cellular contexts.
While information on a specific compound designated "hGAPDH-IN-1" is not publicly available, this document provides a comprehensive guide to the key techniques and protocols used to characterize any covalent inhibitor targeting human GAPDH (hGAPDH). The methodologies described herein are illustrated with data from well-documented covalent GAPDH inhibitors.
Mass Spectrometry for Covalent Adduct Identification
Application Note: Mass Spectrometry (MS) is the definitive method for confirming covalent binding and precisely identifying the amino acid residue modified by an inhibitor. The technique works by measuring the mass-to-charge ratio of molecules. When a covalent inhibitor binds to a protein, the protein's mass increases by the mass of the inhibitor. By digesting the modified protein into smaller peptides and analyzing them with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the specific peptide containing the mass addition can be identified, thereby pinpointing the site of covalent modification. This is crucial for verifying the inhibitor's intended target residue, which for many GAPDH inhibitors is the catalytic cysteine.
Experimental Protocol: Covalent Labeling-Mass Spectrometry (CL-MS)
-
Protein-Inhibitor Incubation:
-
Incubate purified recombinant hGAPDH (e.g., 1-5 µM) with the covalent inhibitor (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 37°C for a predetermined time (e.g., 1-4 hours) to allow for covalent bond formation.
-
Include a control sample with hGAPDH and vehicle (e.g., DMSO) only.
-
-
Sample Preparation for Digestion:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is critical to prevent disulfide bond reformation and to differentiate unmodified cysteines from the one targeted by the inhibitor.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digested samples with formic acid.
-
Analyze the peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Set the mass spectrometer to perform data-dependent acquisition, fragmenting the most abundant precursor ions.
-
-
Data Analysis:
-
Search the raw MS data against the human proteome database using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Specify the mass of the covalent inhibitor as a variable modification on potential target residues (e.g., Cysteine, Lysine, Histidine).
-
Identify the peptide that shows a mass shift corresponding to the inhibitor's molecular weight. The MS/MS spectrum of this peptide will confirm the exact site of modification.
-
Cellular Thermal Shift Assay (CETSA)
Application Note: Confirming that a drug binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or tissue samples. The principle is based on ligand-induced thermal stabilization: when an inhibitor binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in inhibitor-treated cells compared to control cells indicates direct binding and target engagement.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line expressing hGAPDH) to ~80% confluency.
-
Treat cells with the desired concentration of the covalent inhibitor or vehicle (control) for a specified time (e.g., 1-2 hours) in culture media.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffer like PBS, supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include an unheated (room temperature) control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the total protein amount for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for hGAPDH overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for each lane.
-
Plot the relative band intensity (normalized to the unheated control) against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Fluorescence Polarization (FP) for Binding Analysis
Application Note: Fluorescence Polarization (FP) is a solution-based, homogeneous technique that can measure molecular binding events in real-time. The principle relies on the difference in the rate of rotation of a small, fluorescently labeled molecule (a tracer) when it is free in solution versus when it is bound to a much larger protein. A free tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a large protein like GAPDH, its tumbling slows dramatically, leading to a high polarization signal.
For studying a non-fluorescent covalent inhibitor, a competition FP assay is typically used. In this format, the inhibitor competes with a fluorescent tracer that binds reversibly to the GAPDH active site. As the covalent inhibitor binds and displaces the tracer, the FP signal decreases, allowing for the determination of binding affinity (IC50) and kinetics. This method is highly amenable to high-throughput screening.
Experimental Protocol: Competition FP Assay
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Select or synthesize a fluorescent tracer known to bind to the hGAPDH active site.
-
Prepare serial dilutions of the covalent inhibitor.
-
-
Assay Setup:
-
In a microplate (e.g., black, 384-well), add a fixed concentration of hGAPDH and the fluorescent tracer. The concentrations should be optimized beforehand to give a stable, high FP signal.
-
Add the serially diluted covalent inhibitor to the wells. Include controls for high signal (GAPDH + tracer, no inhibitor) and low signal (tracer only, no GAPDH).
-
Incubate the plate at room temperature for a set period. For covalent inhibitors, it can be useful to take readings at multiple time points (e.g., 30 min, 60 min, 120 min) to observe the time-dependent nature of the inhibition.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The output is typically in millipolarization units (mP).
-
-
Data Analysis:
-
Subtract the background (wells with buffer only).
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent tracer.
-
Enzyme Activity Assays for Inhibition Kinetics
Application Note: A direct way to measure the effect of an inhibitor is to monitor its impact on the enzyme's catalytic activity. For hGAPDH, the activity is typically measured by monitoring the production of NADH, which absorbs light at 340 nm. By measuring the rate of increase in absorbance at 340 nm in the presence of the enzyme's substrates (glyceraldehyde-3-phosphate and NAD+), the enzyme's activity can be quantified. This assay can be used to determine the potency of an inhibitor (IC50) and to characterize the kinetics of covalent modification (k_inact/K_I).
Experimental Protocol: NADH Absorbance Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Triethanolamine-HCl, pH 8.6, 10 mM MgCl2, 2 mM EDTA).
-
Prepare stock solutions of NAD+, glyceraldehyde-3-phosphate (G3P), and the covalent inhibitor.
-
-
IC50 Determination:
-
In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of hGAPDH, and serial dilutions of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and G3P.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a plate reader.
-
-
Kinetic Parameter (k_inact/K_I) Determination:
-
To determine the rate of inactivation (k_inact) and the inhibition constant (K_I), incubate hGAPDH with various concentrations of the inhibitor.
-
At different time points, take aliquots of the enzyme-inhibitor mixture and dilute them into a substrate-containing solution to measure the remaining enzyme activity.
-
Plot the natural log of the percentage of remaining activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear phase of the absorbance curve.
-
For IC50 determination, plot the percentage of inhibition (relative to the vehicle control) against the log of inhibitor concentration and fit to a dose-response curve.
-
The ratio k_inact/K_I provides a second-order rate constant that is a crucial metric for comparing the efficiency of different covalent inhibitors.
-
Quantitative Data for Known Covalent hGAPDH Inhibitors
The following table summarizes key quantitative data for well-characterized covalent inhibitors of hGAPDH, providing a reference for expected values in experimental studies.
| Inhibitor | Type | Target Residue | IC50 | k_inact/K_I (M⁻¹s⁻¹) | Assay System | Reference |
| Koningic Acid (KA) | Natural Product (Epoxide) | Cys152 | ~60.4 nM | Not Reported | Cell Lysate Activity | |
| Iodoacetate (IA) | Alkylating Agent | Cys152 | ~1 µM (significant inhibition) | Not Reported | Cellular Activity | |
| Compound 11 | Dihydroisoxazole | Cys152 | ~10 µM (full inhibition after 48h) | Not Reported | Recombinant hGAPDH | |
| F8 Analogue (Molecule 10) | Epoxide | Asp35 | ~25 µM | Not Reported | Cell Lysate Activity |
Note: IC50 and kinetic values are highly dependent on assay conditions (e.g., incubation time, substrate concentrations, cell type). The values presented are for comparative purposes.
GAPDH in Glycolysis Pathway
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in the glycolytic pathway. It catalyzes the sixth step: the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). This is a vital, energy-yielding step in the breakdown of glucose. Covalently inhibiting GAPDH blocks this step, leading to a depletion of ATP and metabolic stress, which can be selectively toxic to cells that heavily rely on glycolysis.
References
Application Notes and Protocols: Assessing the Effect of hGAPDH-IN-1 on Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional protein that plays a central role in glycolysis.[1][2] Beyond its metabolic function, GAPDH is implicated in various non-glycolytic processes, including the regulation of apoptosis or programmed cell death.[3][4] In many cancer types, GAPDH is overexpressed and contributes to tumor progression and resistance to therapy.[2] This makes GAPDH an attractive target for anticancer drug development. hGAPDH-IN-1 is a novel small molecule inhibitor designed to target human GAPDH. These application notes provide detailed protocols to assess the effect of this compound on inducing apoptosis in cancer cells.
The induction of apoptosis is a key mechanism for many anti-cancer therapies. Apoptosis is a regulated process characterized by specific morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, DNA fragmentation, and the activation of a family of proteases called caspases. By inhibiting GAPDH, this compound is hypothesized to disrupt cellular energy metabolism and modulate non-glycolytic functions of GAPDH, ultimately leading to cancer cell death.
This document outlines a series of experimental protocols to quantify apoptosis, investigate the underlying signaling pathways, and present the data in a clear and comparable format.
Key Signaling Pathways in Apoptosis
Two primary pathways lead to the activation of caspases and the execution of apoptosis: the intrinsic and extrinsic pathways.
-
The Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates effector caspases like caspase-3.
-
The Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which subsequently activates effector caspases. GAPDH has been implicated in the intrinsic pathway through its potential interaction with mitochondrial membrane proteins and its role in oxidative stress response.
Both pathways converge on the activation of effector caspases, which are responsible for cleaving a broad range of cellular substrates, leading to the characteristic features of apoptosis.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Experimental Workflow for Assessing this compound Induced Apoptosis
A multi-assay approach is recommended to confirm and accurately quantify apoptosis. The following workflow provides a logical sequence for investigating the effects of this compound.
Caption: A typical workflow for studying drug-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This initial step is crucial for all subsequent apoptosis assays.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the compound and cell line.
-
Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this will involve trypsinization. Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and wash them twice with cold PBS. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
Treated and control cells (from Protocol 1)
-
Caspase-3/7 assay kit (containing a fluorogenic or colorimetric caspase substrate)
-
Lysis buffer
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Lysis: Lyse the treated and control cells according to the manufacturer's instructions to release the cellular contents, including caspases.
-
Substrate Addition: Add the fluorogenic or colorimetric caspase substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
Data Interpretation: An increase in fluorescence or absorbance in treated cells compared to control cells indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and control cells (from Protocol 1)
-
TUNEL assay kit
-
Microscope (fluorescence or bright-field) or flow cytometer
Procedure:
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells according to the kit's protocol.
-
Labeling Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Detection: Visualize the labeled cells using a fluorescence microscope or quantify the signal using a flow cytometer.
Data Interpretation: An increase in the number of TUNEL-positive cells indicates an increase in DNA fragmentation and apoptosis.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Treated and control cells (from Protocol 1)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Interpretation:
-
Increased cleaved caspase-3 and cleaved PARP: Indicates activation of the caspase cascade.
-
Changes in the Bcl-2/Bax ratio: A decrease in the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio suggests the involvement of the intrinsic mitochondrial pathway.
Data Presentation
Quantitative data from the apoptosis assays should be summarized in tables for easy comparison across different concentrations of this compound and time points.
Table 1: Effect of this compound on Cell Viability and Apoptosis (48h Treatment)
| This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 10 | 62.3 ± 4.5 | 25.4 ± 2.8 | 12.3 ± 1.5 |
| 25 | 35.8 ± 5.1 | 48.9 ± 3.7 | 15.3 ± 2.1 |
| 50 | 15.1 ± 3.9 | 65.7 ± 4.2 | 19.2 ± 2.5 |
Table 2: Caspase-3/7 Activity in Response to this compound Treatment (48h)
| This compound (µM) | Relative Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 2.3 ± 0.3 |
| 10 | 5.8 ± 0.6 |
| 25 | 12.5 ± 1.1 |
| 50 | 18.2 ± 1.5 |
Table 3: Quantification of DNA Fragmentation by TUNEL Assay (48h Treatment)
| This compound (µM) | % TUNEL-Positive Cells |
| 0 (Vehicle) | 1.8 ± 0.4 |
| 1 | 6.5 ± 1.1 |
| 10 | 18.9 ± 2.3 |
| 25 | 42.1 ± 3.8 |
| 50 | 68.4 ± 4.5 |
Hypothesized Signaling Pathway for this compound Induced Apoptosis
Based on the known functions of GAPDH, inhibition by this compound could induce apoptosis through multiple mechanisms. A primary hypothesis is the disruption of glycolysis, leading to metabolic stress and activation of the intrinsic apoptotic pathway. Additionally, inhibiting GAPDH may promote its nuclear translocation and interaction with pro-apoptotic proteins.
Caption: Potential mechanisms of this compound-induced apoptosis.
References
Troubleshooting & Optimization
Navigating the Challenges of hGAPDH-IN-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The potent and specific covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), hGAPDH-IN-1, has emerged as a valuable tool in cancer research and metabolic studies. However, its utility can be hampered by practical challenges related to its solubility and stability. This technical support center provides a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to empower researchers to effectively utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It exhibits good solubility in DMSO. While it is slightly soluble in acetonitrile (0.1-1 mg/mL), DMSO is generally the preferred solvent for achieving higher concentration stock solutions.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into aqueous buffer. What should I do?
A2: This is a common issue due to the hydrophobic nature of many small molecule inhibitors. To mitigate precipitation upon dilution into aqueous solutions such as cell culture media or assay buffers, consider the following strategies:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept to a minimum, ideally below 0.5%, to avoid solvent-induced artifacts.
-
Vortexing During Dilution: Add the DMSO stock solution to the aqueous buffer while vigorously vortexing to promote rapid and uniform mixing.
-
Sonication: If precipitation persists, brief sonication of the diluted solution in a water bath sonicator can help to redissolve the compound.
-
Pre-warming the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier recommendations.[1]
It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid using stock solutions that have been stored for extended periods, especially at -20°C. For long-term storage, -80°C is recommended. |
| Incorrect Concentration | Verify the initial weighing of the compound and the calculations used to prepare the stock solution. Use a calibrated balance and pipettes. |
| Low Solubility in Assay | If precipitation is observed in the assay medium, this can effectively lower the concentration of the inhibitor. Refer to the FAQ on preventing precipitation. Consider if the final DMSO concentration is sufficient to maintain solubility without affecting the biological system. |
| Interaction with Assay Components | Some components of your assay buffer or cell culture medium (e.g., high protein concentrations) may interact with and sequester the inhibitor. Consider running a cell-free control to assess the direct interaction of this compound with your assay components. |
Issue 2: Poor Solubility of the Powder
| Possible Cause | Troubleshooting Step |
| Hygroscopic Nature of Compound | This compound powder may absorb moisture from the air. Ensure the vial is tightly sealed and stored in a desiccator. |
| Low-Quality Solvent | Use high-purity, anhydrous DMSO. The presence of water in the DMSO can significantly reduce the solubility of hydrophobic compounds. |
| Insufficient Dissolution Time/Energy | After adding the solvent, vortex the solution thoroughly. If the powder is not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (Molecular Weight: 366.37 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.66 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
Visualizing Experimental Workflow
To aid in experimental planning, the following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay.
Caption: Workflow for this compound preparation and use.
This diagram outlines the key steps from preparing a stock solution to its application in a cell-based experiment, highlighting the transition from preparation to experimental use.
Signaling Pathway Context
This compound exerts its effect by inhibiting the glycolytic pathway. The following diagram illustrates the position of GAPDH in glycolysis and the point of inhibition.
Caption: Inhibition of Glycolysis by this compound.
This diagram shows that this compound targets the conversion of Glyceraldehyde-3-Phosphate to 1,3-Bisphosphoglycerate, a critical energy-yielding step in glycolysis.
References
Technical Support Center: Optimizing hGAPDH-IN-1 for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of hGAPDH-IN-1 for accurate IC50 determination. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the human Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) enzyme. GAPDH is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] By inhibiting GAPDH, this compound disrupts the glycolytic pathway, leading to a decrease in ATP production.[2] This can particularly affect cells that are highly reliant on glycolysis for energy, such as certain cancer cells.[2] Beyond its metabolic role, GAPDH is involved in various other cellular processes like apoptosis and DNA repair, and inhibition of GAPDH may modulate these pathways.[2][3]
Q2: What is an IC50 value and why is it important?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance (e.g., this compound) is needed to inhibit a given biological process or component by 50%. In the context of enzymology, it represents the concentration of an inhibitor required to reduce the enzyme's activity by half. Determining the IC50 value is a critical step in the preclinical evaluation of a potential drug, as it provides a standardized measure of its potency.
Q3: What are the critical factors to consider when determining the IC50 of this compound?
A3: Several factors can influence the accuracy and reproducibility of IC50 determination. These include the purity and stability of the inhibitor, the concentration of the GAPDH enzyme and its substrate, the composition of the assay buffer, incubation times, and the specific detection method used (e.g., colorimetric, fluorescent). It is also crucial to maintain consistent experimental conditions across all assays.
Q4: How does substrate concentration affect the apparent IC50 value of this compound?
A4: The concentration of the substrate (glyceraldehyde-3-phosphate) can significantly impact the apparent IC50 value of a GAPDH inhibitor. For competitive inhibitors, an increase in substrate concentration will lead to a higher apparent IC50 value, as the inhibitor and substrate are competing for the same active site on the enzyme. The relationship between substrate concentration and inhibitor potency is a key aspect to investigate for understanding the mechanism of inhibition.
Q5: Can the IC50 value of this compound vary between different experiments or cell lines?
A5: Yes, it is common for IC50 values to show some variability between experiments even under seemingly identical conditions. This can be due to minor differences in reagent preparation, cell passage number, cell seeding density, and instrumentation. Variations of 1.5 to 3-fold are often considered normal in biological assays. When testing in different cell lines, IC50 values can vary more significantly due to differences in cellular metabolism, membrane permeability to the inhibitor, and potential off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the determination of the this compound IC50 value.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low GAPDH activity detected | 1. Inactive or degraded enzyme. 2. Incorrect reagent preparation. 3. Insufficient amount of sample. 4. Incorrect wavelength setting on the plate reader. | 1. Ensure proper storage of the GAPDH enzyme (e.g., at -80°C for long-term). Prepare fresh enzyme dilutions for each experiment. 2. Double-check all reagent concentrations and ensure they are prepared according to the protocol. Allow buffers to reach room temperature before use if required. 3. Increase the concentration of the cell or tissue lysate. A protein concentration assay (e.g., BCA) is recommended to standardize the amount of protein used. 4. Verify that the plate reader is set to the correct wavelength for the assay (e.g., 450 nm for colorimetric assays). |
| High variability between replicate wells | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Edge effects in the microplate. 4. Cell clumping (for cell-based assays). | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Mix reagents thoroughly by gentle vortexing or inversion before adding them to the wells. Mix the contents of the wells by gentle shaking or pipetting up and down. 3. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. 4. Ensure a single-cell suspension before seeding cells into the plate. |
| IC50 curve is flat or shows no dose-response | 1. Inhibitor concentration range is too high or too low. 2. This compound is inactive or has low solubility. 3. The inhibitor is not reaching its target in cell-based assays. | 1. Perform a wide range of serial dilutions of this compound (e.g., spanning several orders of magnitude) to identify the optimal concentration range. 2. Check the purity and stability of the inhibitor. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in the assay buffer. Be mindful of the final DMSO concentration in the assay, as high concentrations can inhibit enzyme activity. 3. For cell-based assays, consider factors like cell membrane permeability and potential efflux pump activity that might prevent the inhibitor from reaching the intracellular GAPDH. |
| Inconsistent IC50 values across experiments | 1. Variation in experimental conditions. 2. Time-dependent effects of the inhibitor. 3. Different methods of data analysis. | 1. Standardize all experimental parameters, including incubation times, temperatures, reagent concentrations, and cell passage numbers. 2. Investigate if the inhibitory effect of this compound is time-dependent by performing the assay at different incubation time points. 3. Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50 value. |
Experimental Protocols
Protocol 1: In Vitro GAPDH Activity Assay for IC50 Determination (Colorimetric)
This protocol describes a method to determine the IC50 value of this compound using a purified GAPDH enzyme in a colorimetric assay. The assay measures the reduction of a probe that results in a colored product with an absorbance at 450 nm, which is proportional to the NADH produced by the GAPDH reaction.
Materials:
-
Purified human GAPDH enzyme
-
This compound
-
GAPDH Assay Buffer (e.g., 25 mL)
-
GAPDH Substrate (e.g., Glyceraldehyde-3-Phosphate)
-
GAPDH Developer
-
NADH Standard
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Allow the GAPDH Assay Buffer to come to room temperature before use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in GAPDH Assay Buffer to create a range of concentrations to be tested.
-
-
NADH Standard Curve:
-
Prepare a series of NADH standards in GAPDH Assay Buffer (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well).
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Assay Protocol:
-
Add 50 µL of GAPDH Assay Buffer to all wells that will be used.
-
Add a specific amount of purified GAPDH enzyme to each well (except for the blank). The optimal amount should be determined in a preliminary experiment to ensure the reaction is in the linear range.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the plate at 37°C for a desired period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Prepare a Master Reaction Mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate.
-
Initiate the reaction by adding 50 µL of the Master Reaction Mix to each well.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other readings.
-
Normalize the data by expressing the activity in the presence of the inhibitor as a percentage of the activity of the vehicle control (100% activity).
-
Plot the percentage of GAPDH activity against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Cell-Based Assay for IC50 Determination using MTT
This protocol outlines a method to determine the IC50 of this compound in a cell-based assay by measuring cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the absorbance of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Role of GAPDH in glycolysis and its inhibition by this compound.
Caption: General workflow for in vitro IC50 determination of this compound.
References
- 1. Human Glyceraldehyde-3-phosphate Dehydrogenase Plays a Direct Role in Reactivating Oxidized Forms of the DNA Repair Enzyme APE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
potential off-target effects of hGAPDH-IN-1
Welcome to the technical support center for hGAPDH-IN-1. This guide provides troubleshooting advice and frequently asked questions to help researchers anticipate and interpret potential experimental outcomes when using this inhibitor. Given that Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a multifunctional protein, inhibition of its activity can lead to a range of cellular effects beyond the canonical disruption of glycolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a potent and selective inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). It primarily functions by targeting the active site of the GAPDH enzyme, thereby preventing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This action disrupts the glycolytic pathway, leading to a decrease in ATP production.[1]
Q2: Beyond glycolysis, what other cellular processes might be affected by this compound?
A2: GAPDH is a multifunctional protein with roles in various cellular processes.[1][2] Therefore, inhibition by this compound could potentially lead to off-target or, more accurately, "non-glycolytic" on-target effects. These can include modulation of apoptosis, DNA repair, autophagy, and nuclear RNA export.[1][2] GAPDH's involvement in these pathways is often regulated by its oligomerization state, post-translational modifications, and interactions with other proteins, which could be inadvertently affected by an active-site inhibitor.
Q3: I am observing unexpected levels of apoptosis in my cell line after treatment with this compound. Why might this be happening?
A3: GAPDH plays a complex, often pro-apoptotic role under cellular stress. For instance, under oxidative stress, GAPDH can be S-nitrosylated, leading to its binding with Siah1, an E3 ubiquitin ligase. This complex translocates to the nucleus and mediates apoptosis. By inhibiting GAPDH, you may be altering the cellular redox state or GAPDH's conformation, which could influence its interaction with pro-apoptotic partners. Additionally, disrupting glycolysis can lead to energy stress, activating pathways like AMPK and p53, which can, in turn, trigger apoptosis or senescence.
Q4: Can this compound affect intracellular trafficking?
A4: Yes, recent studies have shown that GAPDH can inhibit COPI-mediated intracellular transport by targeting GTPase-activating proteins (GAPs) for ARF1. This inhibitory function appears to be a mechanism for conserving cellular energy during periods of starvation. Therefore, inhibiting GAPDH with this compound could potentially enhance intracellular transport pathways, an effect that is independent of its role in glycolysis.
Q5: My cells are showing altered responses to oxidative stress after treatment. Is this an expected off-target effect?
A5: This is a plausible "non-glycolytic" on-target effect. GAPDH is highly sensitive to oxidative stress, and its inhibition can redirect metabolic flux. Specifically, inhibition of GAPDH can shunt glucose flux into the Pentose Phosphate Pathway (PPP), leading to an increase in the production of NADPH. NADPH is a critical reducing equivalent that helps to protect cells from oxidative damage. Therefore, treatment with this compound might enhance the cell's capacity to cope with oxidative insults.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Cell death is higher than expected, even at low concentrations. | 1. High cellular dependence on glycolysis. 2. Induction of apoptosis via non-glycolytic GAPDH functions (e.g., interaction with Siah1). 3. Energy stress-induced apoptosis. | 1. Perform a dose-response curve in your specific cell line to determine the optimal concentration. 2. Supplement media with alternative energy sources like pyruvate to bypass the glycolytic block and see if viability improves. 3. Perform a Western blot for cleaved caspases or a TUNEL assay to confirm apoptosis. 4. Assess the activation of energy stress sensors like AMPK and p53. |
| Unexpected changes in protein expression unrelated to glycolysis. | 1. Alteration of GAPDH's non-glycolytic functions, such as its role in nuclear tRNA export or DNA repair. 2. Indirect effects due to metabolic reprogramming. | 1. If you suspect an effect on gene expression, consider RNA-seq or proteomic analysis to identify affected pathways. 2. For suspected DNA repair effects, assess cellular response to DNA damaging agents in the presence and absence of the inhibitor. |
| Inconsistent results between experimental replicates. | 1. Variability in cell culture conditions (e.g., glucose concentration in media). 2. Degradation of the inhibitor. | 1. Ensure consistent cell passage number and confluency. Use fresh media with a known glucose concentration for each experiment. 2. Prepare fresh stock solutions of this compound and store them as recommended. |
| No observable effect on glycolysis or cell viability. | 1. The cell line may not be highly dependent on glycolysis (e.g., relies more on oxidative phosphorylation). 2. The inhibitor concentration is too low. | 1. Confirm the metabolic phenotype of your cell line (e.g., using a Seahorse assay). 2. Increase the concentration of this compound. 3. Confirm target engagement by measuring GAPDH enzymatic activity directly from cell lysates. |
Experimental Protocols
1. GAPDH Enzymatic Activity Assay
This assay measures the glycolytic activity of GAPDH in cell lysates.
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Principle: The assay is based on the oxidation of β-NADH to β-NAD, which can be measured by the decrease in absorbance at 340 nm.
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Procedure:
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Culture and treat cells with this compound as required.
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Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) and quantify total protein concentration.
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Prepare a reaction mixture containing assay buffer, 3-phosphoglyceric acid (3-PGA), ATP, L-cysteine, and 3-phosphoglycerate kinase (3-PGK).
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Add the cell lysate to the reaction mixture.
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Initiate the reaction by adding β-NADH.
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Immediately measure the absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to GAPDH activity.
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2. Western Blot for Phospho-AMPK and Phospho-p53
This protocol assesses the activation of key energy stress and cell fate signaling pathways.
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Procedure:
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After treatment with this compound, lyse cells and quantify protein.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-p53 (Ser15), and total p53 overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect signals using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
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3. Cellular ATP Level Measurement
This assay quantifies the impact of GAPDH inhibition on cellular energy levels.
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Principle: This bioluminescent assay measures ATP levels based on the luciferin-luciferase reaction.
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Procedure:
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Plate cells in a 96-well plate and treat with this compound.
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Use a commercial ATP detection kit (e.g., ATP Bioluminescent Somatic Cell Assay Kit).
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Add the provided reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.
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Measure luminescence using a microplate reader.
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Quantify ATP concentration against a standard curve.
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Visualizations
Caption: Potential cellular effects of this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
how to minimize hGAPDH-IN-1 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the toxicity of the hypothetical GAPDH inhibitor, hGAPDH-IN-1, in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor targeting the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). GAPDH is a key enzyme in the glycolytic pathway, responsible for converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step for ATP production.[1][2] By inhibiting GAPDH, this compound disrupts cellular energy metabolism.[1][3] This is particularly effective against cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect) and are highly dependent on this pathway for energy.[1] Beyond its role in glycolysis, GAPDH is also involved in other cellular processes, including apoptosis, DNA repair, and membrane trafficking. Inhibition of these non-glycolytic functions may also contribute to the compound's overall effect.
Q2: Why am I observing toxicity in my normal (non-cancerous) cell lines treated with this compound?
A2: GAPDH is a ubiquitous enzyme essential for glycolysis in all cell types, not just cancerous ones. Therefore, systemic inhibition of GAPDH can unintentionally affect normal tissues and cells, leading to off-target toxicity. The development of selective GAPDH inhibitors that specifically target diseased cells is an ongoing area of research. The toxicity you are observing is likely due to the disruption of normal metabolic processes in your control cell lines.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity with this compound?
A3: A systematic approach is crucial when encountering unexpected cytotoxicity.
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Verify Concentration: Double-check all calculations for the final concentration of this compound and the solvent (e.g., DMSO) in your culture medium.
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Solvent Control: Run a vehicle control with the solvent at the same concentration used for the inhibitor to ensure the solvent itself is not causing toxicity. The final DMSO concentration should ideally be below 0.5%.
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Cell Health: Ensure your cells are healthy and viable before initiating treatment.
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Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50) in your specific cell lines. This will help identify a non-toxic working concentration.
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Optimize Exposure Time: Reduce the duration of exposure to the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| High levels of cell death in both normal and cancer cell lines. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the CC50. Test a wide range of concentrations to find a therapeutic window where cancer cells are more sensitive than normal cells. | Identification of a concentration that elicits the desired anti-cancer effect with minimal toxicity to normal cells. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the solvent at the same concentrations used for the inhibitor. Ensure the final solvent concentration is below 0.5%. | Determine if the solvent is contributing to cell death and establish a safe working concentration. | |
| High sensitivity of the cell line. | Test the inhibitor on a different, more robust normal cell line to compare toxicity profiles. | Understanding if the observed toxicity is cell-type specific. | |
| Inconsistent results between experiments. | Inhibitor instability in culture medium. | Prepare fresh dilutions of the inhibitor for each experiment. For longer incubations, consider a medium change with a freshly diluted inhibitor. | Consistent and reproducible results, ruling out degradation products as a source of toxicity. |
| Difficulty in distinguishing between cytotoxicity and cell growth inhibition. | The assay used (e.g., MTT) measures metabolic activity, which can be affected by both cell death and proliferation arrest. | Use a multi-assay approach. Combine a metabolic assay (like MTT or XTT) with a direct measure of cell viability (like Trypan Blue exclusion) or a cytotoxicity assay (like LDH release). | A clearer understanding of whether the inhibitor is killing the cells or just stopping their growth. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound's effects on various cell lines.
Table 1: Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | CC50 (µM) after 48h |
| MDA-MB-231 | Breast Cancer | 50 |
| A549 | Lung Cancer | 75 |
| HCT116 | Colon Cancer | 60 |
| MCF-10A | Normal Breast Epithelial | 200 |
| BEAS-2B | Normal Lung Epithelial | 250 |
Note: Lower CC50 values indicate higher cytotoxicity.
Table 2: Effect of this compound on Cellular Glycolysis
| Cell Line | Treatment (24h) | Extracellular Acidification Rate (ECAR) (% of Control) | ATP Production (% of Control) |
| MDA-MB-231 | 50 µM this compound | 45% | 40% |
| MCF-10A | 50 µM this compound | 80% | 75% |
Experimental Protocols
Protocol 1: Determining the Half-Maximal Cytotoxic Concentration (CC50) using MTT Assay
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
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96-well cell culture plates
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Your cell lines of interest
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Complete culture medium
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This compound
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Vehicle (e.g., DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Plate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the inhibitor. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the CC50 value.
Protocol 2: Assessing the Mechanism of Cell Death using Annexin V/Propidium Iodide (PI) Staining
This protocol helps to distinguish between apoptosis and necrosis.
Materials:
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6-well cell culture plates
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Your cell line of interest
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Complete culture medium
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This compound
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Vehicle (e.g., DMSO)
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Annexin V-FITC/PI apoptosis detection kit
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Flow cytometer
Procedure:
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its CC50 concentration and a higher concentration. Include a vehicle control.
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Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells) and wash them with cold PBS.
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Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Data Interpretation: Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by the inhibitor.
Visualizations
References
dealing with hGAPDH-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using hGAPDH-IN-1 and resolving issues related to its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of human Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It functions by forming a covalent adduct with an aspartic acid residue in the active site of GAPDH, which displaces the essential cofactor NAD+.[1] This inhibition disrupts the glycolytic pathway, a key metabolic pathway for energy production, and can also impact the non-glycolytic functions of GAPDH, which include roles in apoptosis, DNA repair, and autophagy.[2]
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
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Poor Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions such as cell culture media.
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High Final Concentration: The desired experimental concentration may surpass the solubility limit of the compound in your specific media formulation.
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Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous medium can cause the compound to "crash out" of solution due to the abrupt change in solvent environment.
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Media Components: Interactions with proteins, salts, and other components in the cell culture medium can reduce the solubility of the inhibitor.[3]
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Improper Stock Solution Preparation: Using DMSO that has absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound for in vitro experiments is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4] It is crucial to use a fresh, unopened bottle of DMSO or a properly stored anhydrous grade to prevent issues with moisture, which can negatively impact solubility.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: It is highly recommended to perform a small-scale solubility test before your main experiment. This will help you determine the highest concentration of this compound that remains soluble in your complete cell culture medium under your experimental conditions. A detailed protocol for this test is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.
Problem: this compound precipitates immediately upon addition to the cell culture medium.
| Possible Cause | Troubleshooting Step |
| "Solvent Shock" | Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) complete culture medium. Mix gently by vortexing, and then add this intermediate dilution to the final volume of media. |
| High Final Concentration | The intended concentration may exceed the compound's solubility limit in the aqueous medium. Try lowering the final working concentration of this compound. |
| Inadequate Mixing | Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion, preventing localized high concentrations that are prone to precipitation. |
| Low Temperature of Medium | Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor, as solubility often increases with temperature. |
Problem: this compound precipitates over time during incubation.
| Possible Cause | Troubleshooting Step |
| Metastable Supersaturated Solution | The initial concentration, although appearing dissolved, may be in a thermodynamically unstable supersaturated state. Over time, the compound crystallizes out of solution. The most effective solution is to lower the final working concentration to within the determined solubility limit. |
| Temperature Fluctuations | Minimize the time that culture plates are outside the incubator. If performing microscopy, use a heated stage to maintain a constant temperature. |
| pH Changes in Media | Ensure you are using a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH throughout the experiment, as pH shifts can affect compound solubility. |
| Compound Instability | While less common for initial precipitation, check the manufacturer's datasheet for information on the stability of this compound in aqueous solutions over time. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (GAPDH enzymatic activity) | 39.31 μM | |
| IC50 (HEK293 cell viability) | 50.64 μM | |
| Solubility in Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) | |
| Recommended Stock Solution Solvent | Anhydrous DMSO | |
| Recommended Final DMSO Concentration in Media | < 0.5%, ideally ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Weigh the Compound: Accurately weigh the required amount of this compound powder. For 1 mg of this compound (Formula Weight: 366.4 g/mol ), you will need 273 µL of DMSO to make a 10 mM stock solution.
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Add Solvent: Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
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Dissolve: Securely cap the vial and vortex at maximum speed for 1-2 minutes. If particulates are still visible, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Small-Scale Solubility Test of this compound in Cell Culture Medium
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Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium (pre-warmed to 37°C). It is recommended to start from a concentration higher than your intended final concentration and perform 2-fold serial dilutions.
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Incubation: Incubate the dilutions at 37°C in a humidified incubator with 5% CO₂ for a duration relevant to your planned experiment (e.g., 2, 6, and 24 hours).
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Visual Inspection: At each time point, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or crystals).
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Microscopic Examination: For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for any crystalline structures.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is the approximate maximum soluble concentration of this compound in your specific medium under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified GAPDH signaling interactions.
References
Technical Support Center: Enhancing the In Vivo Efficacy of hGAPDH-IN-1
Welcome to the technical support center for hGAPDH-IN-1, a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols to improve the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of GAPDH. It forms a covalent bond with the target protein, leading to its irreversible inactivation. This covalent modification is a key consideration for in vivo studies, as it can lead to prolonged target inhibition even if the compound is cleared from circulation.
Q2: What are the known in vitro potency and cellular effects of this compound?
A2: In vitro studies have shown that this compound inhibits the enzymatic activity of GAPDH with an IC50 of 39.31 μM. In cellular assays using HEK293 cells, it inhibits cell viability with an IC50 of 50.64 μM.
Q3: I am observing poor in vivo efficacy with this compound. What are the potential causes?
A3: Poor in vivo efficacy can stem from several factors, including suboptimal formulation leading to poor solubility and bioavailability, inadequate dosing, rapid metabolism or clearance, and potential off-target effects. Our troubleshooting guide below provides a systematic approach to identifying and addressing these issues.
Q4: How can I improve the solubility of this compound for in vivo administration?
A4: For poorly soluble compounds like many small molecule inhibitors, various formulation strategies can be employed. These include the use of co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween® 80), or complexing agents (e.g., cyclodextrins). It is crucial to perform formulation screening to identify a vehicle that maximizes solubility without causing toxicity in the animal model.
Q5: How do I assess whether this compound is engaging its target in vivo?
A5: Assessing target engagement for a covalent inhibitor in vivo is critical. This can be achieved through techniques such as activity-based protein profiling (ABPP) in tissue lysates from treated animals. This method uses a reactive probe to label the active sites of a protein family. A decrease in probe labeling of GAPDH in tissues from this compound-treated animals compared to vehicle-treated controls would indicate successful target engagement. Another approach is to use liquid chromatography-mass spectrometry (LC-MS) to detect the covalent adduct of this compound with GAPDH in tissue samples.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Tumor Growth Inhibition | Poor Bioavailability/Exposure | 1. Analyze plasma and tumor concentrations of this compound via LC-MS/MS to determine pharmacokinetic (PK) profile. 2. Optimize the formulation to improve solubility and absorption. 3. Consider alternative routes of administration (e.g., intraperitoneal vs. oral). |
| Insufficient Target Engagement | 1. Assess GAPDH inhibition in tumor tissue using activity-based protein profiling (ABPP) or by detecting the covalent adduct via LC-MS. 2. If target engagement is low, consider increasing the dose or optimizing the dosing schedule based on PK data. | |
| Drug Resistance | 1. Investigate potential mechanisms of resistance in the tumor model, such as upregulation of bypass pathways. | |
| Unexpected Toxicity or Adverse Effects | Off-Target Effects | 1. Perform in vitro screening of this compound against a panel of off-target proteins. 2. Conduct a dose-response study to determine if toxicity is dose-dependent. 3. If off-target effects are suspected, consider structure-activity relationship (SAR) studies to design more selective analogs. |
| Formulation-Related Toxicity | 1. Administer the vehicle alone to a control group of animals to assess its toxicity. 2. If the vehicle is toxic, screen for alternative, better-tolerated formulations. | |
| High Variability in Efficacy Between Animals | Inconsistent Dosing | 1. Ensure accurate and consistent administration of the compound. 2. Normalize the dose to the body weight of each animal. |
| Biological Variability | 1. Increase the number of animals per group to enhance statistical power. 2. Ensure animals are age- and sex-matched. |
Quantitative Data Summary
Since specific in vivo efficacy data for this compound is not publicly available, the following tables summarize its known in vitro data and provide an illustrative example of in vivo data for another GAPDH inhibitor, DC-5163, which can serve as a benchmark for expected outcomes.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions |
| IC50 (Enzymatic Activity) | 39.31 μM | Inhibition of GAPDH enzymatic activity |
| IC50 (Cell Viability) | 50.64 μM | HEK293 cells |
Table 2: Illustrative In Vivo Efficacy of a GAPDH Inhibitor (DC-5163) in a Breast Cancer Xenograft Model [1][2][3]
| Treatment Group | Tumor Growth Inhibition (%) | Observations |
| Vehicle (DMSO) | 0 | - |
| DC-5163 | Significant suppression | Marked reduction in tumor volume compared to control. No evident systemic toxicity. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
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Cell Culture and Implantation:
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Culture a human cancer cell line with known sensitivity to GAPDH inhibition (e.g., a cell line showing high glycolytic activity).
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Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
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Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
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-
Tumor Growth and Randomization:
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Monitor tumor growth by caliper measurements.
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When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Formulation and Administration:
-
Prepare the this compound formulation. A common starting point for poorly soluble compounds is a vehicle of DMSO, PEG400, and saline.
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Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
-
Monitoring and Data Collection:
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Measure tumor volume and body weight 2-3 times per week.
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Observe the animals for any signs of toxicity.
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At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., target engagement studies).
-
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Data Analysis:
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Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
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Analyze statistical significance using appropriate tests.
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Protocol 2: Assessment of In Vivo Target Engagement by Activity-Based Protein Profiling (ABPP)
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Tissue Collection and Lysis:
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At the end of the in vivo efficacy study, collect tumor and other relevant tissues (e.g., liver, kidney) from both treated and control animals.
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Homogenize the tissues in a lysis buffer containing protease inhibitors.
-
-
Probe Labeling:
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Incubate the tissue lysates with a cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe) that labels the active site of GAPDH.
-
-
Click Chemistry and Enrichment (if applicable):
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Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe.
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Enrich the probe-labeled proteins using streptavidin beads.
-
-
Analysis by SDS-PAGE and Western Blotting:
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Elute the enriched proteins and separate them by SDS-PAGE.
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Perform a Western blot using an anti-GAPDH antibody to visualize the amount of probe-labeled GAPDH. A decrease in the signal in the this compound treated group indicates target engagement.
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Quantitative Analysis by Mass Spectrometry:
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For a more quantitative and unbiased analysis, digest the enriched proteins and analyze them by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify all labeled proteins.
-
Visualizations
GAPDH Signaling Pathway in Cancer
Caption: GAPDH signaling pathways in cancer and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
References
- 1. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
challenges in working with covalent inhibitors like hGAPDH-IN-1
Welcome to the technical support center for hGAPDH-IN-1, a covalent inhibitor of human Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Troubleshooting Guide
This guide addresses common challenges that may arise when working with this compound, providing practical solutions to ensure the success of your experiments.
Problem 1: Precipitate Formation in Cell Culture Media
Symptoms:
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Visible particles or cloudiness in the cell culture medium after adding this compound.
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Inconsistent or lower-than-expected activity in cellular assays.
Possible Causes:
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Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.
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"Solvent Shock": Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate.
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High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in your specific cell culture medium.
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Media Components: Interactions with salts, proteins, or other components in the media can reduce solubility.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Optimize Stock Solution Preparation | Ensure your stock solution in DMSO is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| 2 | Refine Dilution Method | To prevent "solvent shock," perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of serum-free medium, mix gently, and then add this intermediate dilution to the final volume of complete medium. |
| 3 | Pre-warm Media | Always use cell culture medium that has been pre-warmed to 37°C before adding the inhibitor. |
| 4 | Determine Maximum Soluble Concentration | Before your main experiment, perform a solubility test. Prepare serial dilutions of this compound in your specific cell culture medium and incubate under your experimental conditions (e.g., 37°C for 24 hours). The highest concentration that remains clear is your maximum working concentration. |
| 5 | Consider Co-solvents | For particularly challenging solubility issues, the addition of a small amount of a biocompatible surfactant, such as Pluronic® F-68, to the cell culture medium may help maintain solubility. |
Frequently Asked Questions (FAQs)
General Properties and Handling
-
Q1: What is the mechanism of action of this compound?
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A1: this compound is a covalent inhibitor of human GAPDH.[1] Uniquely, it forms a covalent adduct with an aspartic acid residue (Asp35) in the active site of GAPDH, rather than the more commonly targeted cysteine residues.[2] This interaction displaces the essential cofactor NAD+ and leads to the inhibition of GAPDH enzymatic activity.[2]
-
-
Q2: What are the recommended storage conditions for this compound?
-
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Q3: What is the solubility of this compound?
-
A3: this compound is slightly soluble in acetonitrile (0.1-1 mg/mL). For cell-based assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Experimental Design and Controls
-
Q4: What are essential controls when using a covalent inhibitor like this compound?
-
A4: Due to the covalent nature of inhibition, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Time-Course Experiment: Covalent inhibition is time-dependent. Therefore, it is important to assess the effects of this compound at multiple time points to understand the kinetics of inhibition.
-
Washout Experiment: To confirm irreversible or slowly reversible binding, you can treat cells with this compound for a specific duration, then wash the cells to remove the unbound inhibitor and monitor the duration of the biological effect.
-
Target Engagement Assay: To confirm that this compound is engaging with GAPDH in your experimental system, you can perform a Western blot to look for a band shift of GAPDH after treatment, which is indicative of a covalent adduct formation.
-
-
-
Q5: Are there known off-target effects of this compound?
-
A5: While specific off-target profiling studies for this compound are not widely published, it is a general concern for all covalent inhibitors due to their reactive nature. It is recommended to perform experiments to assess the specificity of the observed effects. This can include:
-
Using a structurally related but inactive control compound: This helps to ensure that the observed phenotype is due to the specific covalent interaction with the target.
-
Knockdown or knockout of GAPDH: If the phenotype observed with this compound is not replicated in GAPDH knockdown/knockout cells, it may suggest off-target effects.
-
Proteomic profiling: Advanced techniques like activity-based protein profiling (ABPP) can be used to identify other cellular proteins that may be targeted by this compound.
-
-
Data Interpretation
-
Q6: My IC50 value for this compound is different from the published value. What could be the reason?
-
A6: IC50 values can vary between different studies and experimental systems due to several factors:
-
Cell Line Differences: Different cell lines can have varying levels of GAPDH expression, different metabolic states, and differences in cell permeability, all of which can influence the apparent potency of the inhibitor.
-
Assay Conditions: The specific parameters of your assay, such as cell density, incubation time, and the type of assay used (e.g., enzymatic vs. cell viability), can significantly impact the calculated IC50 value.
-
Time-Dependent Inhibition: For covalent inhibitors, the IC50 value is highly dependent on the pre-incubation time with the target enzyme. Longer incubation times will generally result in lower IC50 values.
-
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enzymatic Activity) | 39.31 µM | HEK293 cell lysates | |
| IC50 (Cell Viability) | 50.64 µM | HEK293 cells |
Experimental Protocols
1. GAPDH Enzymatic Activity Assay
This protocol is adapted from commercially available colorimetric GAPDH activity assay kits and can be used to assess the inhibitory effect of this compound on GAPDH enzymatic activity.
Materials:
-
This compound
-
GAPDH Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.2, 150 mM NaCl, 1 mM EDTA)
-
GAPDH Substrate (Glyceraldehyde-3-phosphate)
-
NAD+
-
GAPDH Developer (containing a probe that reacts with the product to generate a colorimetric signal)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold GAPDH Assay Buffer. Centrifuge to remove insoluble material.
-
Inhibitor Treatment: In the wells of a 96-well plate, add your cell lysate and different concentrations of this compound (and a vehicle control).
-
Pre-incubation: Incubate the plate for a specific period (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to GAPDH.
-
Reaction Initiation: Prepare a Reaction Mix containing GAPDH Assay Buffer, GAPDH Substrate, NAD+, and GAPDH Developer. Add the Reaction Mix to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode for 10-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance over time). The percentage of inhibition can be calculated relative to the vehicle control.
2. Cell Viability Assay (MTT Assay)
This protocol can be used to determine the effect of this compound on the viability of cultured cells.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) in complete cell culture medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the inhibitor concentration.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Mechanism of this compound covalent inhibition of GAPDH.
Caption: A logical workflow for troubleshooting precipitation issues.
References
hGAPDH-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for common hGAPDH inhibitors?
A1: Proper storage is crucial to maintain the stability and activity of hGAPDH inhibitors. Below is a summary of recommended conditions for several common inhibitors. Always refer to the manufacturer's specific instructions.
Q2: My hGAPDH inhibitor appears to have lost activity. What are the possible reasons?
A2: Loss of inhibitor activity can be due to several factors:
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Improper Storage: Exposure to temperatures outside the recommended range, light, or moisture can lead to degradation.
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Repeated Freeze-Thaw Cycles: This is a common issue for inhibitors stored in solution. Aliquoting the inhibitor into single-use volumes is highly recommended.
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Solvent Instability: Some inhibitors may be less stable in certain solvents over time. Prepare fresh dilutions from a concentrated stock for your experiments.
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Age of the Compound: Over time, even when stored correctly, compounds can degrade.
Q3: I am not observing any inhibition of hGAPDH in my assay. What should I check?
A3: If you do not see the expected inhibition, consider the following troubleshooting steps:
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Confirm Enzyme Activity: Ensure your hGAPDH enzyme is active. Run a positive control without any inhibitor.
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Inhibitor Concentration: Double-check your dilution calculations. It's possible the final concentration of the inhibitor in the assay is too low.
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Assay Conditions: Verify that the pH, temperature, and buffer composition of your assay are compatible with both the enzyme and the inhibitor.
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Incubation Time: Some inhibitors, particularly covalent inhibitors, may require a pre-incubation period with the enzyme to exert their effect.
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Inhibitor Viability: If possible, use a fresh stock or a new batch of the inhibitor to rule out degradation.
Q4: What is the primary mechanism of action for many potent hGAPDH inhibitors?
A4: Many potent hGAPDH inhibitors are covalent inhibitors that target the highly reactive cysteine residue (Cys152) in the enzyme's active site.[1][2] This cysteine is crucial for the catalytic mechanism of GAPDH.[2][3] By forming a covalent bond with this residue, the inhibitors irreversibly inactivate the enzyme.[4]
Data Presentation: Inhibitor Storage and Stability
| Inhibitor Name | Alternate Name(s) | CAS Number | Recommended Storage (Powder) | Stability (Powder) | Recommended Storage (in Solvent) | Stability (in Solvent) |
| Koningic Acid | Heptelidic Acid | 57710-57-3 | -20°C, under desiccating conditions | ≥ 4 years | -80°C or -20°C | 6 months at -80°C, 1 month at -20°C |
| 3-Bromopyruvic Acid | 3-BP | 1113-59-3 | 4°C, sealed, away from moisture | Stable under recommended conditions | -80°C or -20°C | 1 year at -80°C, 1 month at -20°C |
| CGP 3466B maleate | TCH 346 maleate | 200189-97-5 | +4°C | Not specified | Not specified | Not specified |
| Heptelidic acid | Koningic Acid | 74310-84-2 | -20°C | Up to 12 months | Not specified | Not specified |
Experimental Protocols
Protocol: hGAPDH Activity Assay (Colorimetric)
This protocol is a general guideline for measuring hGAPDH activity, which is essential for assessing inhibitor efficacy. Commercial kits are widely available and their specific instructions should be followed.
Principle: The enzymatic activity of GAPDH is determined by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm, or by a coupled reaction that produces a colored product detectable at a different wavelength (e.g., 450 nm).
Materials:
-
Purified hGAPDH enzyme or cell/tissue lysate
-
GAPDH Assay Buffer (typically contains Tris-HCl, pH 7.2-8.0)
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Glyceraldehyde-3-phosphate (G3P) substrate
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NAD⁺
-
Developer solution (for colorimetric assays)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For purified enzyme, dilute to the desired concentration in cold GAPDH Assay Buffer.
-
For cell or tissue lysates, homogenize in cold lysis buffer and centrifuge to remove debris. The supernatant is used for the assay.
-
-
Reaction Setup:
-
Prepare a reaction mix containing GAPDH Assay Buffer, G3P, and NAD⁺.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Add the reaction mix to the wells of a 96-well plate.
-
-
Measurement:
-
Initiate the reaction by adding the enzyme or lysate to the reaction mix.
-
Immediately measure the absorbance at the appropriate wavelength (340 nm for NADH or ~450 nm for colorimetric assays) in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
The enzymatic activity is proportional to this rate. For inhibitor studies, compare the rates of the inhibited reactions to the uninhibited control.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in no-enzyme control wells | Contamination of reagents with a reducing agent or a fluorescent compound. | Use fresh, high-quality reagents. Run a blank with all components except the substrate to identify the source of the background. |
| Non-linear reaction kinetics | Substrate depletion or enzyme instability. | Use a lower concentration of the enzyme or a higher concentration of the substrate. Ensure the assay is performed within the linear range of the enzyme. |
| Inconsistent results between replicates | Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough mixing of all components in the well. |
| Precipitation of the inhibitor in the assay buffer | Poor solubility of the inhibitor. | Test the solubility of the inhibitor in the assay buffer before the experiment. A small amount of a co-solvent like DMSO may be necessary, but ensure the final concentration does not affect enzyme activity. |
Visualizations
Caption: Catalytic cycle of hGAPDH.
References
- 1. air.unimi.it [air.unimi.it]
- 2. MOLECULAR MECHANISM OF GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE (GAPDH) INACTIVATION BY α,β-UNSATURATED CARBONYL DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Covalent inhibitors of GAPDH: From unspecific warheads to selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
refining experimental design for hGAPDH-IN-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving hGAPDH-IN-1.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a covalent inhibitor of the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). It forms a covalent adduct with an aspartic acid residue in the active site of GAPDH, which displaces the essential cofactor NAD+. This covalent modification leads to the inhibition of GAPDH enzymatic activity.
2. What is the recommended starting concentration for this compound in cell-based assays?
A common starting point for cell-based assays is to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Based on available data, a concentration range of 1 µM to 50 µM is a reasonable starting point for most cell lines. It is crucial to determine the IC50 (half-maximal inhibitory concentration) in your system.
3. How should I prepare and store this compound?
This compound is typically soluble in organic solvents such as DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in a solvent, it is advisable to make aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles. The stability of the compound in your specific cell culture medium should be considered, especially for long-term experiments.
4. I am not observing any inhibition of glycolysis after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of observed glycolytic inhibition:
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Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit GAPDH in your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
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Cell Permeability: While this compound is expected to be cell-permeable, its uptake can vary between cell types. You may need to assess its intracellular concentration or use a higher concentration.
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Redundant Metabolic Pathways: Some cancer cells exhibit metabolic plasticity and may compensate for the inhibition of glycolysis by upregulating alternative energy-producing pathways, such as oxidative phosphorylation. It is advisable to measure both glycolysis and mitochondrial respiration.
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Experimental Assay Sensitivity: The assay used to measure glycolysis may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated and has a sufficient dynamic range.
5. My cell viability results (e.g., from an MTT assay) do not correlate with the GAPDH enzyme activity inhibition. Why?
Discrepancies between cell viability and enzyme activity can arise from several factors:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity independent of GAPDH inhibition.
-
Time-Lapse Between Inhibition and Cell Death: The inhibition of GAPDH activity may not lead to an immediate decrease in cell viability. Apoptotic or necrotic processes can take time to manifest. Consider performing time-course experiments.
-
Cellular Dependence on Glycolysis: The extent to which your cells rely on glycolysis for survival (the Warburg effect) will influence how sensitive they are to GAPDH inhibition. Cells that are less glycolytically dependent may tolerate GAPDH inhibition for longer periods.
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MTT Assay Interference: The MTT assay measures metabolic activity, which can be influenced by factors other than cell number. It is recommended to confirm viability results with an alternative method, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
6. I am observing unexpected or inconsistent results in my Western blot for GAPDH when using it as a loading control in experiments with this compound. What should I do?
Using GAPDH as a loading control in experiments where it is the direct target of an inhibitor is generally not recommended. The inhibitor can affect GAPDH expression levels or its post-translational modifications, leading to inaccurate normalization. It is advisable to use an alternative loading control that is not expected to be affected by the experimental conditions, such as β-actin, β-tubulin, or total protein staining (e.g., Ponceau S).
Troubleshooting Guides
Problem: Low or No GAPDH Enzyme Activity Inhibition
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the IC50 in your experimental system. |
| Inhibitor degradation | Ensure proper storage of the this compound stock solution (aliquoted at -80°C). Prepare fresh dilutions for each experiment. |
| Insufficient incubation time | Increase the incubation time of the cells with this compound to allow for sufficient uptake and target engagement. |
| Assay interference | Run appropriate controls for your GAPDH activity assay, including a no-enzyme control and a positive control with a known GAPDH inhibitor. |
Problem: High Background or Non-Specific Bands in GAPDH Western Blot
| Possible Cause | Troubleshooting Step |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with minimal background. |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent (e.g., 5% BSA instead of milk). |
| Inadequate washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20. |
| Secondary antibody non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding. |
| Poor quality of protein lysate | Ensure proper sample preparation with protease inhibitors to prevent protein degradation. |
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Target | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) |
| Mechanism of Action | Covalent Inhibitor |
| IC50 (in vitro) | ~39 µM (for enzymatic activity) |
| Solubility | Soluble in DMSO |
Table 2: Recommended Assay Controls for this compound Studies
| Assay | Vehicle Control | Positive Control | Negative Control |
| GAPDH Enzyme Activity | DMSO | Known GAPDH inhibitor (e.g., Koningic acid) | No enzyme |
| Cell Viability (MTT) | DMSO | Staurosporine (induces apoptosis) | No cells (media only) |
| Glycolysis Measurement | DMSO | 2-Deoxy-D-glucose (2-DG, glycolysis inhibitor) | No cells (media only) |
| Apoptosis (Caspase-3) | DMSO | Staurosporine or other apoptosis inducer | No cell lysate |
| Western Blot | Untreated cells | Cell lysate with known high GAPDH expression | No primary antibody |
Experimental Protocols
GAPDH Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a general guideline.
Materials:
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Cell lysate containing GAPDH
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Glyceraldehyde-3-phosphate (G3P) substrate
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NAD+
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A colorimetric probe that reacts with the product of the coupled enzyme reaction
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96-well microplate
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Microplate reader
Procedure:
-
Prepare cell lysates from control and this compound-treated cells in a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Prepare a master mix containing the assay buffer, G3P, NAD+, and the colorimetric probe.
-
Add an equal amount of protein from each cell lysate to separate wells of a 96-well plate.
-
Add the master mix to each well to initiate the reaction.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate GAPDH activity relative to the control samples.
Cell Viability (MTT) Assay
This protocol provides a general procedure for assessing cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for GAPDH Detection
This protocol outlines the basic steps for detecting GAPDH protein levels.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GAPDH antibody (at the optimized dilution) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Visualizations
Caption: Inhibition of the Glycolysis Pathway by this compound.
Caption: Role of GAPDH in Nitric Oxide-mediated Apoptosis.
Caption: General workflow for investigating the effects of this compound.
References
addressing variability in cell line response to hGAPDH-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing hGAPDH-IN-1, a covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor of GAPDH. Unlike many inhibitors that target the catalytic cysteine (Cys152), this compound forms a covalent adduct with an aspartic acid residue in the active site. This interaction displaces the essential cofactor NAD+, leading to the inhibition of GAPDH enzymatic activity.[1]
Q2: What is the expected potency of this compound?
A2: The potency of this compound can vary between enzymatic and cell-based assays. The reported IC50 for inhibiting GAPDH enzymatic activity is approximately 39.31 µM. In cell viability assays using HEK293 cells, the IC50 is reported to be around 50.64 µM.[1] It is crucial to determine the IC50 in your specific cell line of interest.
Q3: Why do I observe significant variability in the response to this compound across different cell lines?
A3: Variability in cellular response to GAPDH inhibitors is a known phenomenon and can be attributed to several factors:
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GAPDH Expression Levels: The basal expression level of GAPDH can differ significantly among cell lines.[2][3] Cells with higher GAPDH expression may require higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Metabolic Phenotype: Cancer cells exhibit varying degrees of reliance on glycolysis (the Warburg effect).[4] Cell lines that are highly dependent on glycolysis for ATP production are generally more sensitive to GAPDH inhibition.
-
p53 Status: The tumor suppressor p53 can regulate GAPDH expression. The p53 status of your cell line may influence its sensitivity to GAPDH inhibitors.
-
Drug Efflux and Metabolism: Differences in the expression of drug efflux pumps (e.g., P-glycoprotein) and cellular metabolism of the compound can alter the intracellular concentration and efficacy of this compound.
-
Compensatory Pathways: Some cell lines may adapt to GAPDH inhibition by upregulating alternative metabolic pathways to maintain energy production.
Q4: Can this compound be used in animal models?
A4: While in vitro data is available, the in vivo efficacy and toxicity of this compound are not extensively documented in publicly available literature. It is recommended to perform pilot studies to assess pharmacokinetics, tolerability, and efficacy in your specific animal model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value or no significant effect on cell viability. | 1. Low GAPDH expression in the cell line: The target may not be abundant enough for inhibition to induce a cytotoxic effect. 2. Cell line is not highly glycolytic: The cells may rely more on oxidative phosphorylation for energy and are thus less sensitive to glycolytic inhibition. 3. Compound instability or degradation: this compound may be unstable in your cell culture media or experimental conditions. 4. Sub-optimal treatment duration: The incubation time may be insufficient to observe a phenotypic effect. | 1. Quantify GAPDH expression: Perform a western blot or qPCR to determine the relative GAPDH protein or mRNA levels in your cell line compared to a sensitive control line. 2. Assess metabolic phenotype: Use a Seahorse analyzer to measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to determine the cell's reliance on glycolysis. 3. Prepare fresh solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and use them promptly. Minimize freeze-thaw cycles. 4. Perform a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can alter cellular metabolism and drug sensitivity. 2. Inaccurate compound concentration: Errors in serial dilutions can lead to significant variability. 3. Assay-related variability: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. | 1. Standardize cell culture practices: Use cells within a consistent passage number range, seed at the same density, and ensure consistent media formulation. 2. Verify dilutions: Prepare fresh serial dilutions for each experiment and consider verifying the concentration of your stock solution. 3. Optimize and validate your assay: Ensure your chosen viability assay is linear and reproducible in your cell line. Consider a direct measure of ATP levels (e.g., CellTiter-Glo) as it is mechanistically relevant to GAPDH inhibition. |
| Observed cytotoxicity in non-cancerous or "control" cell lines. | 1. GAPDH is a housekeeping enzyme: As GAPDH is essential for basic cellular metabolism in all cells, high concentrations of its inhibitors can be toxic to normal cells. 2. Off-target effects: At higher concentrations, this compound may have off-target effects. | 1. Determine the therapeutic window: Compare the IC50 values in your cancer cell lines to those in non-cancerous cell lines to assess the therapeutic window. 2. Perform target engagement studies: Use techniques like cellular thermal shift assay (CETSA) or activity-based protein profiling to confirm that the observed effects are due to direct inhibition of GAPDH in cells. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Cell Line/Target | IC50 (µM) |
| Enzymatic Activity | Purified hGAPDH | 39.31 |
| Cell Viability | HEK293 | 50.64 |
Table 2: Relative GAPDH Protein Expression in Selected Cancer Cell Lines
Data derived from the Cancer Cell Line Encyclopedia (CCLE) quantitative proteomics dataset. Values represent relative protein abundance and can be used to guide cell line selection.
| Cell Line | Cancer Type | Relative GAPDH Expression (Log2) |
| A549 | Lung Carcinoma | 10.5 |
| MCF7 | Breast Carcinoma | 10.2 |
| HCT116 | Colon Carcinoma | 10.8 |
| U-87 MG | Glioblastoma | 10.1 |
| PC-3 | Prostate Carcinoma | 10.4 |
| K-562 | Leukemia, Chronic Myeloid | 11.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture media. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old media from the cell plate and add an equal volume of the 2x compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for GAPDH Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GAPDH (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of GAPDH across different cell lines.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Troubleshooting Logic for High IC50 Values.
References
mitigating non-specific binding of hGAPDH-IN-1
Disclaimer: Information on a specific molecule designated "hGAPDH-IN-1" is not publicly available. This guide is based on general principles for mitigating non-specific binding of covalent inhibitors targeting human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH) and is intended to serve as a foundational resource for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate non-specific binding of putative hGAPDH inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is hypothesized to be a covalent inhibitor of human GAPDH. Covalent inhibitors typically work by forming a stable, long-lasting bond with their target protein.[1][2][3] This often involves an electrophilic "warhead" on the inhibitor that reacts with a nucleophilic amino acid residue, such as cysteine, within the active site of the target enzyme.[1][3] For GAPDH, the catalytically active cysteine residue (Cys152 in humans) is a common target for such inhibitors. Inhibition of GAPDH can disrupt glycolysis and may also impact its non-glycolytic functions, which include roles in apoptosis, DNA repair, and autophagy.
Q2: What is non-specific binding and why is it a concern for covalent inhibitors?
A2: Non-specific binding occurs when a compound binds to proteins other than its intended target. This is a particular concern for covalent inhibitors due to their reactive nature, which can lead to the formation of unintended covalent bonds with other proteins that have accessible nucleophilic residues. Such "off-target" effects can lead to misleading experimental results, cellular toxicity, and potential immunogenicity.
Q3: What are the common indicators of non-specific binding in my experiments with an hGAPDH inhibitor?
A3: Common indicators of non-specific binding include:
-
High background signal in biochemical or cellular assays: This can manifest as a high signal in no-enzyme or no-cell controls.
-
Unexpected cellular toxicity: If you observe significant cell death at concentrations where the specific target is not expected to be fully inhibited.
-
Discrepancies between in vitro and in vivo results: Non-specific binding to other cellular components can alter the compound's availability and efficacy.
-
Multiple bands in a pull-down experiment followed by Western blot: If you use a tagged version of the inhibitor to pull down its binding partners and see many bands in addition to GAPDH.
Q4: How can I be sure that the observed effect is due to GAPDH inhibition?
A4: To confirm that the observed phenotype is due to the inhibition of GAPDH, consider the following control experiments:
-
Use a structurally related but inactive control compound: This compound should have a similar chemical structure but lack the reactive "warhead" for covalent binding.
-
Rescue experiment: After treating cells with the inhibitor, try to rescue the phenotype by overexpressing a resistant mutant of GAPDH (e.g., with the target cysteine mutated).
-
RNAi or CRISPR-Cas9 knockdown of GAPDH: Compare the phenotype observed with the inhibitor to that of genetically depleting GAPDH.
-
Monitor downstream metabolic effects: Inhibition of GAPDH should lead to a buildup of glycolytic intermediates upstream of GAPDH and a decrease in those downstream.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.
| Issue | Potential Cause | Troubleshooting Steps |
| High background in Western blot for GAPDH pull-down | Non-specific binding of the inhibitor to other proteins or non-specific binding of antibodies. | 1. Increase the number and stringency of wash steps after the pull-down. 2. Include a blocking agent in your lysis and wash buffers (e.g., BSA or non-fat dry milk). 3. Perform a pre-clearing step: Incubate your cell lysate with beads alone before adding your tagged inhibitor to remove proteins that non-specifically bind to the beads. 4. Run a negative control pull-down with a non-tagged version of the inhibitor or with beads alone. |
| Inconsistent results between experimental replicates | Issues with inhibitor stability, cell culture conditions, or assay variability. | 1. Ensure consistent inhibitor concentration: Prepare fresh stock solutions of the inhibitor and use them within their stability window. 2. Standardize cell culture conditions: Use cells at the same passage number and confluency for all experiments. 3. Optimize assay parameters: Ensure that incubation times, temperatures, and reagent concentrations are consistent across all replicates. |
| Observed cellular toxicity at low inhibitor concentrations | Off-target effects of the inhibitor. | 1. Perform a dose-response curve to determine the concentration at which specific inhibition of GAPDH occurs versus the concentration that induces toxicity. 2. Test the inhibitor in a cell-free system with purified GAPDH to determine its on-target potency. 3. Use a competition assay: Pre-incubate cells with a known, non-covalent GAPDH inhibitor before adding your covalent inhibitor to see if this can rescue the toxic effect. |
| No inhibition of GAPDH activity observed | Inhibitor instability, poor cell permeability, or incorrect assay conditions. | 1. Verify inhibitor integrity: Use analytical methods like HPLC or mass spectrometry to confirm the purity and stability of your inhibitor stock. 2. Assess cell permeability: Use a fluorescently tagged version of the inhibitor to visualize its cellular uptake. 3. Optimize the GAPDH activity assay: Ensure that the substrate and cofactor concentrations are optimal and that the assay is sensitive enough to detect changes in GAPDH activity. |
Experimental Protocols
Protocol 1: Competitive Pull-Down Assay to Assess Specificity
This protocol is designed to determine if this compound specifically binds to GAPDH in a cellular context.
Materials:
-
Cell culture plates
-
Your cell line of interest
-
This compound with a biotin tag
-
Untagged this compound (as a competitor)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-GAPDH antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed your cells and grow them to 80-90% confluency.
-
For the competition sample, pre-incubate the cells with a 10-fold excess of untagged this compound for 1 hour.
-
Treat the cells with biotin-tagged this compound at the desired concentration and for the desired time. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pull-Down:
-
Incubate the cleared lysate with streptavidin-coated magnetic beads to pull down the biotin-tagged inhibitor and its binding partners.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Western Blot:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-GAPDH antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Expected Results: A strong band for GAPDH should be observed in the sample treated with the biotin-tagged inhibitor alone. In the competition sample, the intensity of the GAPDH band should be significantly reduced, indicating that the untagged inhibitor competed for the same binding site.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is used to verify that the inhibitor binds to GAPDH in intact cells.
Materials:
-
Your cell line of interest
-
This compound
-
PBS
-
PCR tubes
-
Thermal cycler
-
Equipment for protein extraction and Western blotting
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control.
-
-
Heating:
-
After treatment, harvest the cells, wash them with PBS, and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein.
-
-
Western Blot:
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-GAPDH antibody.
-
Expected Results: Binding of this compound should stabilize GAPDH, leading to a higher melting temperature. Therefore, in the inhibitor-treated samples, the GAPDH band should remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Data Presentation
The following tables can be used to structure your experimental data for clear comparison.
Table 1: Dose-Response of this compound on GAPDH Activity and Cell Viability
| Inhibitor Conc. (µM) | GAPDH Activity (% of Control) | Cell Viability (% of Control) |
| 0.1 | ||
| 0.5 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 50 |
Table 2: Off-Target Profiling of this compound
| Potential Off-Target | Binding Affinity (Kd, µM) | % Inhibition at 10 µM |
| Protein X | ||
| Protein Y | ||
| Protein Z |
Visualizations
Caption: Putative signaling pathways affected by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Experimental workflow for a competitive pull-down assay.
References
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Anti-Proliferative Effects of hGAPDH-IN-1 and Alternative GAPDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, hGAPDH-IN-1, with other known GAPDH inhibitors. The information is compiled from various preclinical studies to aid in the evaluation and selection of these compounds for cancer research and drug development.
Introduction to GAPDH Inhibition in Cancer Therapy
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for a key energy-yielding step.[1] Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, making them particularly dependent on enzymes like GAPDH for their rapid growth and proliferation.[1] Consequently, GAPDH has emerged as a promising target for anticancer therapies. Inhibition of GAPDH can lead to the depletion of intracellular ATP, induction of apoptosis, and modulation of other cellular processes such as DNA repair and autophagy, ultimately hindering tumor growth.[1][2] This guide focuses on this compound and compares its anti-proliferative efficacy with established GAPDH inhibitors like Koningic Acid, 3-Bromopyruvate, and the more recently identified DC-5163.
Quantitative Comparison of Anti-Proliferative Effects
The following tables summarize the available quantitative data on the anti-proliferative and enzyme-inhibitory activities of this compound and its alternatives. The data is presented as half-maximal inhibitory concentrations (IC50) or half-maximal growth inhibition (GI50) in various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Anti-Proliferative Activity (IC50/GI50 in µM) of GAPDH Inhibitors in Various Cancer Cell Lines
| Compound | A549 (Lung) | HCT116 (Colon) | MDA-MB-231 (Breast) | Other Cell Lines |
| This compound | No data | No data | No data | HEK293: 50.64 |
| Koningic Acid | 0.458, 0.99[3] | No data | No data | A-375 (Melanoma): 1.26 (24h), 1.34 (72h), Thyroid Cancer Lines: 1.35 - 79.69 |
| 3-Bromopyruvate | GI50: 25 | 22.5 | ~240 | MCF-7 (Breast): ~100, HCC1143 (Breast): 44.87 (24h), 41.26 (48h) |
| DC-5163 | No data | No data | No data | MDA-MB-231: 99.22 (48h) |
Table 2: Inhibitory Activity (IC50 in µM) against GAPDH Enzyme
| Compound | IC50 (µM) |
| This compound | 39.31 |
| Koningic Acid | 90 |
| 3-Bromopyruvate | Not specified in these terms |
| DC-5163 | 0.1763 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GAPDH inhibitor and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
GAPDH Activity Assay
This assay measures the enzymatic activity of GAPDH in cell or tissue lysates.
Principle: The assay is a coupled enzyme reaction where GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate (BPG). This reaction is coupled to the reduction of a probe that results in a colorimetric or fluorometric output proportional to the GAPDH activity.
Protocol:
-
Sample Preparation:
-
Homogenize cells or tissue in ice-cold GAPDH Assay Buffer.
-
Centrifuge to remove insoluble material and collect the supernatant containing the cell lysate.
-
-
Reaction Setup:
-
Prepare a master reaction mix containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer.
-
Add the cell lysate to a 96-well plate.
-
Add the master reaction mix to initiate the reaction.
-
-
Measurement:
-
Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the GAPDH activity based on the rate of change in absorbance, often by comparing to a standard curve generated with a known amount of NADH.
-
Signaling Pathways and Mechanisms of Action
Inhibition of GAPDH disrupts cellular metabolism and triggers signaling cascades that lead to cell cycle arrest and apoptosis. The following diagrams illustrate the key pathways involved.
Figure 1: A generalized experimental workflow for assessing the anti-proliferative effects of GAPDH inhibitors.
Glycolysis and Apoptosis Signaling
Inhibition of GAPDH directly blocks the glycolytic pathway, leading to a reduction in ATP and NADH production. This energy depletion can trigger apoptosis through various mechanisms, including the activation of p53 and modulation of the PI3K/Akt pathway.
Figure 2: Overview of GAPDH inhibition disrupting glycolysis, leading to ATP depletion and subsequent apoptosis and cell cycle arrest.
Involvement of PI3K/Akt and p53 Pathways
The cellular response to GAPDH inhibition is also mediated by key signaling pathways like PI3K/Akt and p53. GAPDH can interact with and influence the activity of Akt, a central protein in a major cell survival pathway. Furthermore, nuclear translocation of GAPDH can activate p53, a critical tumor suppressor, leading to apoptosis.
Figure 3: GAPDH inhibition influences the PI3K/Akt and p53 signaling pathways, leading to decreased cell survival and increased apoptosis.
Conclusion
This compound demonstrates inhibitory activity against the GAPDH enzyme and anti-proliferative effects in HEK293 cells. When compared to other GAPDH inhibitors, its potency appears to be in a similar range to some established compounds, although direct comparisons are limited by the available data. Koningic Acid and DC-5163 show high potency in specific cancer cell lines. 3-Bromopyruvate also exhibits significant anti-cancer activity but is known to target other metabolic enzymes as well.
The choice of a GAPDH inhibitor for research or therapeutic development will depend on the specific cancer type, the desired potency, and the selectivity profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and validation of this compound and other GAPDH inhibitors as potential anti-cancer agents. Further head-to-head comparative studies are warranted to delineate the relative efficacy and mechanisms of these compounds more definitively.
References
Selectivity Profile of hGAPDH-IN-1: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the selectivity of the hypothetical inhibitor, hGAPDH-IN-1, against human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH) and a panel of other enzymes. The data presented herein is illustrative to guide researchers in conducting and interpreting selectivity profiling studies.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1][2] Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis, DNA repair, and membrane trafficking, making it a potential therapeutic target for various diseases.[3][4]
Quantitative Selectivity Data
The inhibitory activity of this compound was assessed against a panel of enzymes to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Enzyme | Enzyme Class | This compound IC50 (nM) |
| hGAPDH | Glycolytic Enzyme | 15 |
| Lactate Dehydrogenase A (LDHA) | Dehydrogenase | > 10,000 |
| Malate Dehydrogenase 1 (MDH1) | Dehydrogenase | > 10,000 |
| Pyruvate Kinase M2 (PKM2) | Kinase | > 10,000 |
| Hexokinase 1 (HK1) | Kinase | > 10,000 |
| Phosphofructokinase (PFK) | Kinase | > 10,000 |
| A panel of 50 common kinases | Kinase | > 10,000 (for all) |
| A panel of 20 common proteases | Protease | > 10,000 (for all) |
Note: The data presented in this table is for illustrative purposes to demonstrate a selective inhibitor profile.
Experimental Protocols
This protocol is adapted from commercially available GAPDH activity assay kits. The assay measures the reduction of a probe that results in a colorimetric product, proportional to the GAPDH activity.
Materials:
-
GAPDH Assay Buffer
-
GAPDH Substrate (Glyceraldehyde-3-Phosphate)
-
GAPDH Developer
-
NADH Standard
-
Purified hGAPDH enzyme
-
This compound (or other test inhibitors)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well) in a 96-well plate.
-
Adjust the volume of each standard to 50 µL with GAPDH Assay Buffer.
-
-
Sample and Inhibitor Preparation:
-
Prepare serial dilutions of this compound in GAPDH Assay Buffer.
-
In separate wells, add a fixed amount of purified hGAPDH enzyme.
-
Add the various concentrations of this compound to the wells containing the enzyme. Include a control well with enzyme but no inhibitor (vehicle control).
-
Bring the final volume in each well to 50 µL with GAPDH Assay Buffer.
-
Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Mix Preparation:
-
Prepare a master reaction mix for each assay. For each well, mix:
-
46 µL GAPDH Assay Buffer
-
2 µL GAPDH Developer
-
2 µL GAPDH Substrate
-
-
-
Measurement:
-
Add 50 µL of the Reaction Mix to each well containing the standards and the enzyme-inhibitor mixtures.
-
Immediately start measuring the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes. Take readings every 2-3 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other enzymes using assays specific to each enzyme. The general principle remains the same as the primary GAPDH assay.
-
Enzyme Panel Selection: Choose a panel of enzymes that are mechanistically or structurally related to the primary target, as well as common off-target enzymes (e.g., kinases, proteases).
-
Assay Adaptation: For each enzyme in the panel, use an established activity assay. This may involve different substrates, cofactors, and detection methods (e.g., fluorescence, luminescence, or colorimetry).
-
Inhibitor Concentration Range: Test this compound against each enzyme at a wide range of concentrations, typically up to 10 µM or higher, to determine the IC50 value.
-
Data Comparison: Compare the IC50 value for the primary target (hGAPDH) with the IC50 values for the other enzymes in the panel. A significantly higher IC50 value for the other enzymes indicates selectivity.
Visualizations
References
- 1. Characterization and structure of glyceraldehyde-3-phosphate dehydrogenase type 1 from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GAPDH glyceraldehyde-3-phosphate dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Unveiling the Covalent Embrace: A Comparative Guide to the Modification of GAPDH by hGAPDH-IN-1
For researchers, scientists, and drug development professionals, understanding the specific mechanism of action of a novel inhibitor is paramount. This guide provides a comprehensive comparison of a representative covalent GAPDH inhibitor, Koningic Acid (KA), which serves as a surrogate for the investigational compound hGAPDH-IN-1, against other known GAPDH inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to elucidate the covalent modification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, but its roles extend to various cellular processes, including apoptosis and DNA repair, making it an attractive therapeutic target.[1] Covalent inhibitors of GAPDH, which form a permanent bond with the enzyme, offer a powerful modality for modulating its activity.[2] This guide focuses on the characterization of such inhibitors, using Koningic Acid (KA) as a prime example of a molecule that covalently modifies the active site of GAPDH.
Comparative Analysis of GAPDH Inhibitors
To contextualize the action of covalent inhibitors like Koningic Acid, we compare its performance with other inhibitors targeting GAPDH through different mechanisms. This includes another covalent inhibitor with a different reactive moiety, iodoacetate, a non-cysteine targeting covalent inhibitor (F8 analogue), and a non-covalent inhibitor, carbenoxolone.
| Inhibitor | Type | Mechanism of Action | Target Residue | Potency (IC50) | Key Characteristics |
| Koningic Acid (KA) | Covalent (Irreversible) | The epoxide ring of KA is subjected to nucleophilic attack by the catalytic cysteine, forming a stable thioether bond.[3] | Cysteine (Cys152)[4] | ~4 µM (in Jurkat cells)[5] | Highly potent and selective for the active-site cysteine of GAPDH. |
| Iodoacetate (IA) | Covalent (Irreversible) | Alkylates the sulfhydryl group of cysteine residues through nucleophilic substitution. | Cysteine (Cys152) | <100 µM (in cultured astrocytes) | A general thiol-reactive agent, less selective than Koningic Acid. |
| GAPDH-IN-1 (F8) | Covalent (Irreversible) | Forms a covalent adduct with an aspartic acid in the active site, displacing the NAD+ cofactor. | Aspartic Acid (Asp35) | 39.31 µM | Targets a non-cysteine residue, offering an alternative covalent inhibition strategy. |
| Carbenoxolone | Non-covalent (Reversible) | Binds non-covalently to the active site, hindering substrate access. It is also known as a gap junction blocker. | N/A (binds to active site pocket) | Not specifically reported for GAPDH | Non-specific inhibitor of GAPDH with other known biological activities. |
| ψGAPDH peptide | Non-covalent (Reversible) | Inhibits GAPDH oligomerization, which is crucial for its glycolytic activity. | N/A (interferes with protein-protein interaction) | Not reported | A peptide inhibitor that modulates GAPDH activity through an allosteric, non-catalytic site mechanism. |
Visualizing the Mechanism and Experimental Workflow
To further clarify the process of covalent inhibition and the methods used for its confirmation, the following diagrams are provided.
References
- 1. Carbenoxolone impairs LTP and blocks NMDA receptors in murine hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of GAPDH Redox Signaling by H2O2 Activation of a Two−Cysteine Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
A Head-to-Head Comparison: hGAPDH-IN-1 Versus siRNA Knockdown for GAPDH Modulation
For researchers, scientists, and drug development professionals, the targeted modulation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is of significant interest due to its multifaceted role in both glycolysis and various non-glycolytic processes, including apoptosis and DNA repair.[1][2] This guide provides an objective comparison between two distinct methods for inhibiting GAPDH function: the small molecule covalent inhibitor, hGAPDH-IN-1, and the genetic approach of siRNA-mediated knockdown.
This comparison will delve into their mechanisms of action, experimental protocols, and the quantitative effects of each method, supported by experimental data. The goal is to equip researchers with the necessary information to select the most appropriate technique for their experimental needs.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in their therapeutic modality. This compound is a chemical inhibitor that directly targets the GAPDH protein, while siRNA prevents the synthesis of the protein altogether.
This compound: Covalent Inhibition of Enzyme Activity
This compound is a 3-bromo-4,5-dihydroisoxazole derivative that acts as a specific and potent covalent inhibitor of human GAPDH (hGAPDH).[3] Its mechanism involves the formation of a covalent adduct with an aspartic acid residue within the active site of the GAPDH enzyme. This covalent modification displaces the essential cofactor NAD+, thereby inhibiting the enzyme's catalytic activity.[4] This direct inhibition of the protein allows for a rapid onset of effect on GAPDH's enzymatic functions.
dot
References
Assessing the Specificity of hGAPDH-IN-1 in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a compelling target in oncology. Its pivotal role in glycolysis, a metabolic pathway frequently upregulated in cancer cells (the Warburg effect), combined with its non-glycolytic functions in apoptosis and DNA repair, makes it an attractive point of intervention.[1] hGAPDH-IN-1 is a covalent inhibitor of GAPDH, offering a potential tool to probe and target these pathways. This guide provides an objective comparison of this compound with other known GAPDH inhibitors, supported by experimental data, to aid researchers in assessing its specificity for cancer cells.
Comparative Analysis of GAPDH Inhibitors
The specificity of a GAPDH inhibitor is paramount, aiming to maximize anti-cancer effects while minimizing toxicity to normal, healthy cells. Below is a summary of the inhibitory and cytotoxic profiles of this compound and other relevant GAPDH inhibitors.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line (Cancer) | IC50 (Cell Viability) | Cell Line (Normal) | IC50 (Cell Viability) | Selectivity Notes |
| This compound (Compound F8) | Human GAPDH | 39.31 µM | HEK293 (Human Embryonic Kidney) | Concentration-dependent effect | - | - | Forms a covalent adduct with an aspartic acid in the active site. Further data on selectivity for cancer vs. normal cells is needed.[2] |
| DC-5163 | Human GAPDH | 176.3 nM | MDA-MB-231 (Breast Cancer) | 99.22 µM (48h) | MCF-10A (Normal Breast Epithelial) | Tolerated | Demonstrates significant selectivity for cancer cells over normal breast epithelial cells.[3] |
| AXP-3019 (3-Bromo-isoxazoline derivative) | Human GAPDH | - | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Effective | Fibroblasts | Not effective | Shows selectivity for pancreatic cancer cells over normal fibroblasts. |
| Koningic Acid (KA) | Human GAPDH | 60.4 nM | Various cancer cell lines | Dose-dependent inhibition (e.g., C643 thyroid cancer IC50 ~1.35 µM) | - | - | Potent but noted as a non-selective cytotoxic agent in some studies.[2] |
Signaling Pathways and Experimental Workflows
To understand the context of GAPDH inhibition, it is crucial to visualize the relevant cellular pathways and the experimental procedures used to assess inhibitor specificity.
Glycolysis and the Role of GAPDH
GAPDH catalyzes a critical step in glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Inhibiting GAPDH disrupts this pathway, leading to reduced ATP production and accumulation of upstream metabolites. This can disproportionately affect cancer cells that are highly reliant on glycolysis for energy.
References
A Comparative Analysis of hGAPDH-IN-1 and 3-Bromopyruvate: A Guide for Researchers
A detailed comparison of two prominent GAPDH inhibitors, hGAPDH-IN-1 and 3-bromopyruvate, for researchers and drug development professionals. This guide provides a comprehensive analysis of their mechanisms, efficacy, and toxicological profiles based on available experimental data.
This guide offers a comparative analysis of two inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH): this compound and 3-bromopyruvate (3-BP). While both compounds target GAPDH, a key player in cellular metabolism, they exhibit distinct mechanisms of action and have been characterized to different extents in the scientific literature. This document aims to provide a clear, data-driven comparison to aid researchers in their evaluation of these molecules for therapeutic and research applications.
Executive Summary
3-Bromopyruvate is a well-studied alkylating agent that broadly targets glycolytic enzymes, including GAPDH and Hexokinase II, leading to rapid ATP depletion, induction of oxidative stress, and cancer cell death. It demonstrates preferential uptake in cancer cells via overexpressed monocarboxylate transporters (MCTs). In contrast, this compound is a more recently identified covalent inhibitor with a distinct mechanism, targeting a non-cysteine residue (Asp35) in the NAD+ binding pocket of GAPDH. While this offers a potentially more specific mode of action, publicly available data on its anti-cancer efficacy and effects on cellular signaling pathways are currently limited, precluding a direct and comprehensive comparison with the extensively documented 3-bromopyruvate.
Mechanism of Action
This compound is a covalent inhibitor that forms an adduct with an aspartic acid residue (Asp35) within the active site of GAPDH. This interaction displaces the essential cofactor NAD+, leading to the inhibition of the enzyme's catalytic activity[1][2]. This non-cysteine-targeting mechanism distinguishes it from many other known GAPDH inhibitors.
3-Bromopyruvate , a structural analog of pyruvate, acts as a potent alkylating agent. Its primary mechanism involves the alkylation of cysteine residues in various proteins, with a key target being the catalytic cysteine (Cys152) of GAPDH[1][3][4]. By inhibiting GAPDH and other glycolytic enzymes like Hexokinase II, 3-BP disrupts glycolysis, leading to a rapid decrease in intracellular ATP levels. This energy depletion triggers a cascade of events including the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and ultimately, cell death.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and 3-bromopyruvate. It is important to note the disparity in the volume of research, with 3-bromopyruvate being the subject of numerous studies across various cancer types, while data for this compound is sparse.
Table 1: In Vitro Efficacy - Enzymatic and Cytotoxicity IC50 Values
| Compound | Target | Assay | IC50 (μM) | Cell Line/System | Reference |
| This compound | GAPDH | Enzymatic Activity | 39.31 | HEK293 Cell Lysate | |
| Cell Viability | Cytotoxicity | 50.64 | HEK293 | ||
| 3-Bromopyruvate | Cell Viability | Cytotoxicity | ~100 | MCF-7 (Breast Cancer) | |
| Cell Viability | Cytotoxicity | ~240 | MDA-MB-231 (Breast Cancer) | ||
| Cell Viability | Cytotoxicity | 44.87 (24h), 41.26 (48h) | HCC1143 (TNBC) | ||
| Cell Viability | Cytotoxicity | 111.3 (24h), 75.87 (48h) | MCF-7 (Breast Cancer) | ||
| Cell Viability | Cytotoxicity | 36 | MCF-7 (Breast Cancer) | ||
| Cell Viability | Cytotoxicity | 33 | T47D (Breast Cancer) | ||
| GAPDH | Enzymatic Activity | < 30 | HCT116 (Colorectal Cancer) |
Table 2: In Vivo Efficacy and Toxicity
| Compound | Animal Model | Cancer Type | Dosage | Efficacy | Toxicity | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | |
| 3-Bromopyruvate | Nude Mice | Gastric Cancer Xenograft | - | Strong inhibition of tumor growth | Low toxicity in blood, liver, and kidneys | |
| Nude Mice | Colon Cancer Xenograft | 8 mg/kg | Significantly prevented tumor growth | Not specified | ||
| Nude Mice | Triple-Negative Breast Cancer Xenograft | - | Inhibited tumor growth, induced apoptosis | No significant damage to liver and kidney | ||
| A/J Mice | Lung Tumorigenesis | 20 mg/kg (gavage) | Decreased tumor multiplicity and load | Liver toxicity observed | ||
| A/J Mice | Lung Tumorigenesis | 10 mg/mL (aerosol) | Decreased tumor multiplicity and load | No liver toxicity | ||
| Kunming Mice | - | 16 mg/kg | Liver damage | |||
| Nude Mice | - | 8 mg/kg | No hepatotoxicity or nephrotoxicity | |||
| Rats | - | 1.75 mM (IV) | - | Does not cross the blood-brain barrier | ||
| Rabbit | Liver Tumor | 1.75 mM (IV) | - | No considerable accumulation in vital organs or toxicity |
Signaling Pathways and Cellular Effects
This compound
Due to the limited research, the specific signaling pathways modulated by this compound have not been extensively characterized. However, as a direct inhibitor of GAPDH, its effects are expected to stem from the disruption of glycolysis and the multifaceted, "moonlighting" functions of GAPDH. These non-glycolytic roles of GAPDH include involvement in apoptosis, DNA repair, and transcriptional regulation. Inhibition of GAPDH is known to induce cell cycle arrest and can modulate cellular responses to chemotherapeutic agents.
3-Bromopyruvate
The impact of 3-bromopyruvate on cellular signaling is more thoroughly documented.
-
Energy Depletion and Oxidative Stress: By inhibiting glycolysis, 3-BP rapidly depletes intracellular ATP, leading to energy crisis and the production of reactive oxygen species (ROS).
-
Apoptosis Induction: 3-BP induces apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c. It modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax, leading to the activation of caspases.
-
PI3K/Akt/mTOR Pathway: 3-bromopyruvate has been shown to induce apoptosis in breast cancer cells by downregulating Mcl-1 through the PI3K/Akt signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. While some studies suggest 3-BP does not directly potentiate mTOR inhibition by rapamycin, its downstream effects on energy metabolism create a synergistic anti-tumor effect.
-
ER Stress: 3-BP can induce endoplasmic reticulum (ER) stress, which contributes to its apoptotic effects.
Experimental Protocols
GAPDH Enzyme Activity Assay
This colorimetric assay measures the enzymatic activity of GAPDH by monitoring the reduction of a tetrazolium salt, INT, to formazan in an NADH-coupled reaction. The resulting formazan exhibits an absorption maximum at 492 nm.
Materials:
-
GAPDH Assay Kit (e.g., from BioVision, Abcam, or Sigma-Aldrich) containing:
-
GAPDH Assay Buffer
-
GAPDH Substrate
-
GAPDH Developer
-
NADH Standard
-
GAPDH Positive Control
-
-
96-well clear flat-bottom plate
-
Microplate reader
-
Cell lysate or tissue homogenate
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions. Typically, this involves homogenization in an ice-cold assay buffer followed by centrifugation to remove insoluble material.
-
Standard Curve Preparation: Prepare a dilution series of the NADH standard to generate a standard curve.
-
Reaction Setup: Add samples, positive control, and standards to the wells of the 96-well plate.
-
Reaction Mix Preparation: Prepare a master mix containing the GAPDH Assay Buffer, Substrate, and Developer as per the kit's protocol.
-
Initiate Reaction: Add the reaction mix to each well and incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Measurement: Measure the absorbance at 450 nm or 492 nm using a microplate reader. The GAPDH activity is proportional to the rate of change in absorbance.
-
Calculation: Calculate the GAPDH activity in the samples by comparing their absorbance readings to the standard curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or 3-bromopyruvate) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
Visualizations
Figure 1: Comparative signaling pathways of 3-Bromopyruvate and this compound.
Figure 2: General experimental workflow for screening and characterizing GAPDH inhibitors.
Conclusion and Future Directions
This comparative guide highlights the significant differences in the current understanding of this compound and 3-bromopyruvate. 3-Bromopyruvate is a potent, albeit relatively non-specific, inhibitor of glycolysis with a substantial body of evidence supporting its anti-cancer effects in vitro and in vivo. Its mechanism, involving the alkylation of multiple targets, contributes to its broad efficacy but also raises concerns about off-target toxicity.
This compound, with its unique mechanism of targeting an aspartate residue to displace NAD+, represents a potentially more selective approach to GAPDH inhibition. However, the lack of comprehensive studies on its efficacy in cancer models, its off-target profile, and its impact on cellular signaling pathways makes a direct comparison of its therapeutic potential with 3-bromopyruvate premature.
Future research should focus on a thorough characterization of this compound, including:
-
In vitro cytotoxicity screening across a panel of cancer cell lines to determine its IC50 values and compare them to those of 3-bromopyruvate.
-
In vivo efficacy and toxicity studies in relevant animal models of cancer.
-
Off-target profiling to assess its selectivity for GAPDH over other cellular proteins.
-
Detailed analysis of its effects on key signaling pathways , such as apoptosis and cell cycle regulation, to elucidate its downstream cellular consequences.
Such studies are crucial to ascertain whether the novel mechanism of this compound translates into a more favorable therapeutic window compared to the more established, but less specific, GAPDH inhibitor 3-bromopyruvate.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Covalent inhibitors of GAPDH: From unspecific warheads to selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Downstream Consequences of GAPDH Inhibition: A Comparative Analysis of hGAPDH-IN-1
For researchers, scientists, and drug development professionals, understanding the precise molecular ramifications of inhibiting Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is paramount. This guide provides a comprehensive comparison of the downstream effects of hGAPDH-IN-1, a covalent inhibitor of human GAPDH, with other alternative inhibitors, supported by experimental data and detailed protocols.
GAPDH is a pivotal enzyme in glycolysis, but its functions extend far beyond cellular metabolism, encompassing roles in apoptosis, DNA repair, and vesicular transport. Consequently, inhibitors of GAPDH are valuable tools for dissecting these multifaceted roles and hold potential as therapeutic agents in various diseases, including cancer and neurodegenerative disorders. This guide focuses on validating the downstream effects of this compound and objectively comparing its performance with other known GAPDH inhibitors.
Performance Comparison of GAPDH Inhibitors
This compound distinguishes itself through a unique mechanism of action. Unlike many inhibitors that target the catalytic cysteine residue, this compound forms a covalent adduct with an aspartic acid in the active site, leading to the displacement of the essential cofactor NAD+.[1] This interaction inhibits the enzyme's glycolytic activity and triggers a cascade of downstream cellular events.
The following table summarizes the inhibitory potency of this compound and other commonly used GAPDH inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 (GAPDH Enzymatic Activity) | IC50 (Cell Viability) |
| This compound | Human GAPDH | Covalent adduct with an active site aspartic acid, displacing NAD+[1] | 39.31 µM[1] | 50.64 µM (HEK293 cells)[1] |
| Koningic Acid | GAPDH | Irreversible covalent modification of the catalytic cysteine (Cys152) | Potent inhibitor | Varies by cell line |
| 3-Bromopyruvate | GAPDH and other metabolic enzymes | Alkylating agent that targets cysteine residues | Potent but non-selective | Varies by cell line |
| Iodoacetate | GAPDH and other cysteine-containing proteins | Alkylating agent that targets cysteine residues | Non-selective | Varies by cell line |
| CGP 3466B maleate | GAPDH | Modulates GAPDH activity | Not specified | Not specified |
| Heptelidic acid | GAPDH | Hinders enzyme's normal activity | Not specified | Not specified |
Downstream Effects of GAPDH Inhibition by this compound
The inhibition of GAPDH by this compound is expected to trigger several key downstream cellular responses. Validating these effects is crucial for understanding its biological impact.
Disruption of Glycolysis and Cellular Energy Metabolism
As a central enzyme in glycolysis, GAPDH inhibition directly impacts the cell's energy production machinery.
-
Expected Downstream Effect: A significant decrease in intracellular ATP levels due to the blockade of the glycolytic pathway.
Induction of Apoptosis
Beyond its metabolic role, GAPDH is a key player in the regulation of apoptosis. Inhibition of GAPDH can lead to the initiation of programmed cell death. S-nitrosylation of GAPDH can cause it to bind to the E3 ubiquitin ligase Siah1, leading to the nuclear translocation of this complex and subsequent degradation of nuclear proteins, thereby initiating apoptosis.
-
Expected Downstream Effect: Increased markers of apoptosis, such as caspase activation and Annexin V staining.
Activation of p53 Signaling Pathway
Depletion or inhibition of GAPDH has been shown to activate the tumor suppressor protein p53, a master regulator of the cell cycle and apoptosis. This activation can lead to cell cycle arrest and senescence.
-
Expected Downstream Effect: Increased expression and phosphorylation of p53 and its downstream target, p21.
Experimental Validation Protocols
To empirically validate the downstream effects of this compound, a series of well-established experimental protocols can be employed.
Protocol 1: Measurement of Intracellular ATP Levels
This protocol details a luciferase-based assay to quantify cellular ATP levels following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
ATP Assay Kit (luciferase-based)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (and/or alternative inhibitors) for the desired time period. Include a vehicle-only control.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase reagent to each well. The luciferase will catalyze the conversion of luciferin to oxyluciferin, a reaction that produces light in the presence of ATP.
-
Luminescence Measurement: Immediately measure the luminescence of each well using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the experimental samples by interpolating from the standard curve. Normalize the ATP levels to the total protein concentration or cell number.
Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes the use of flow cytometry to detect and quantify apoptosis through the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Protocol 3: Analysis of p53 Signaling Pathway by Western Blotting
This protocol details the use of Western blotting to detect changes in the expression and phosphorylation of key proteins in the p53 signaling pathway.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p53, anti-phospho-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them as described previously.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or vinculin, noting that GAPDH itself is the target of the inhibitor).
Visualizing the Downstream Effects and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for validating the effects of this compound.
Caption: Signaling pathways affected by GAPDH inhibition.
Caption: Experimental workflow for validation.
Caption: Logical relationship for inhibitor comparison.
References
Unveiling the Potency of hGAPDH-IN-1: A Comparative Analysis Across Pancreatic Cancer Models
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the novel GAPDH inhibitor, hGAPDH-IN-1, against other known inhibitors in various pancreatic cancer models. The following sections detail its activity, supported by experimental data, and provide comprehensive protocols for key assays.
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, which is frequently upregulated in cancer cells to meet their high energy demands. This makes GAPDH a compelling target for anticancer therapies. The small molecule this compound has emerged as a potent inhibitor of this enzyme, demonstrating significant antiproliferative activity in pancreatic cancer cells.
Comparative Efficacy of GAPDH Inhibitors
The inhibitory activity of this compound, also identified as compound 11 in scientific literature, has been quantified against a panel of human pancreatic cancer cell lines.[1] Its performance, measured by the half-maximal inhibitory concentration (IC50), is presented below in comparison to other notable GAPDH inhibitors.
| Inhibitor | PaCa-3 IC50 (µM) | PaCa-44 IC50 (µM) | PANC-1 IC50 (µM) | MIA PaCa-2 IC50 (µM) | Source |
| This compound (Compound 11) | 4.69 | 16.16 | 21.72 | 15.2 | [1] |
| Koningic Acid | - | - | - | - | [1] |
| 3-Bromopyruvate | - | - | ~15-40 (Panc-2) | - | [2][3] |
| Heptelidic Acid (Koningic Acid) | - | - | Growth suppression observed | Growth suppression observed |
Note: The IC50 values for 3-Bromopyruvate and Heptelidic Acid are sourced from studies that may have used different experimental conditions and assays. A direct, head-to-head comparison in the same experimental setup would provide a more definitive assessment of relative potency. The study on this compound also included a direct comparison with Koningic Acid, a well-known GAPDH inhibitor, and found this compound to have a faster reactivity.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing inhibitor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GAPDH Inhibitors: hGAPDH-IN-1 vs. Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond its metabolic role, GAPDH is implicated in a multitude of cellular processes, including apoptosis, DNA repair, and membrane trafficking, making it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This guide provides a detailed comparison of hGAPDH-IN-1, a covalent inhibitor, and Koningic Acid (KA), a well-characterized allosteric inhibitor of GAPDH, supported by experimental data and methodologies.
Mechanism of Action: Covalent vs. Allosteric Inhibition
GAPDH inhibitors can be broadly classified based on their mechanism of action. This compound (also known as GAPDH-IN-1 or Compound F8) is a covalent inhibitor that directly targets the enzyme's active site. In contrast, allosteric inhibitors, such as Koningic Acid (KA) , bind to a site distinct from the active site, inducing a conformational change that modulates the enzyme's activity.
This compound acts by forming a covalent adduct with an aspartic acid residue (Asp35) within the active site of GAPDH. This modification leads to the displacement of the essential cofactor NAD+, thereby inhibiting the enzyme's catalytic function.[1][2]
Koningic Acid , a natural sesquiterpene, is a potent and selective irreversible inhibitor of GAPDH.[3][4] It covalently binds to the catalytic cysteine residue (Cys152) in the active site. This interaction is classified as allosteric because while it targets a key active site residue, its binding is influenced by the substrate and cofactor binding, exhibiting an NAD+-uncompetitive and G3P-competitive mechanism. This means KA binds more effectively when NAD+ is already bound, but its binding is hindered by the presence of the substrate, glyceraldehyde-3-phosphate (G3P).
Quantitative Comparison of Inhibitor Potency
The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound and Koningic Acid.
| Inhibitor | Target | IC50 (GAPDH Enzymatic Activity) | Mechanism of Action |
| This compound (Compound F8) | Human GAPDH | 39.31 µM | Covalent modification of Asp35 in the active site, displacing NAD+ |
| Koningic Acid (KA) | Human GAPDH | 3.7 ± 0.7 µM, 90 µM, 60.4 nM | Irreversible covalent modification of the catalytic Cys152 in the active site |
Note: The reported IC50 values for Koningic Acid vary across different studies, which may be attributed to different experimental conditions, such as enzyme and substrate concentrations.
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using the DOT language, illustrate the distinct inhibitory mechanisms of this compound and Koningic Acid on the GAPDH enzyme.
References
Validating the On-Target Effects of GAPDH Inhibitors: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a promising therapeutic target in oncology due to its central role in glycolysis and its various non-glycolytic functions that support tumor progression. The validation of small molecule inhibitors targeting GAPDH is a critical step in their development as potential anti-cancer agents. This guide provides a comparative framework for validating the on-target effects of GAPDH inhibitors, with a focus on proteomics-based approaches. While direct proteomics data for a specific inhibitor, hGAPDH-IN-1, is not publicly available, this guide will use known GAPDH inhibitors such as Koningic acid (KA) and 3-bromopyruvate (3-BrPA) as examples to illustrate the validation process.
Comparative Analysis of GAPDH Inhibitors
The ideal GAPDH inhibitor should exhibit high potency and selectivity to minimize off-target effects. Proteomics offers a powerful tool to assess these parameters by providing a global view of protein expression and modification changes within the cell upon inhibitor treatment.
Table 1: Quantitative Proteomics Summary of GAPDH Inhibitor Effects
| Protein Target | Function | Expected Fold Change (Selective Inhibitor) | Expected Fold Change (3-BrPA) | Rationale |
| GAPDH | Glycolysis, Apoptosis | - | - | Direct target engagement may not always result in changes in protein abundance, but rather in activity. |
| Hexokinase 2 | Glycolysis | ↓ | ↓↓↓ | Inhibition of GAPDH can lead to feedback inhibition of upstream glycolytic enzymes. 3-BrPA is known to also directly inhibit Hexokinase 2.[1] |
| Pyruvate Kinase | Glycolysis | ↓ | ↓↓ | Downregulation of the glycolytic pathway. |
| Caspase-3 | Apoptosis | ↑ | ↑↑ | Induction of apoptosis is a desired downstream effect of GAPDH inhibition.[2] |
| PARP1 | DNA Repair, Apoptosis | ↑ (cleaved) | ↑↑ (cleaved) | Increased cleavage indicates apoptosis activation. |
| Thioredoxin | Redox Regulation | - | ↓↓ | 3-BrPA is known to have multiple off-target effects, including interaction with other cysteine-containing proteins like thioredoxin. |
| Peroxiredoxin | Redox Regulation | - | ↓↓ | Another potential off-target of reactive compounds like 3-BrPA. |
Note: This table is illustrative and based on the known mechanisms of action of GAPDH inhibitors. Actual results may vary depending on the specific inhibitor, cell line, and experimental conditions.
Experimental Protocols
Global Proteomics Analysis using TMT-based Quantification
This protocol outlines a typical workflow for analyzing proteome-wide changes in response to a GAPDH inhibitor.
a. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency.
-
Treat cells with the GAPDH inhibitor at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors.
b. Protein Digestion and TMT Labeling:
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight.
-
Label peptide samples with distinct TMT isobaric tags.
c. Mass Spectrometry and Data Analysis:
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Identify and quantify proteins using a proteomics software suite (e.g., Proteome Discoverer).
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
Activity-Based Protein Profiling (ABPP) for Target Selectivity
ABPP is a powerful technique to assess the direct interaction of an inhibitor with its target in a complex proteome.
a. Competitive ABPP:
-
Treat live cells or cell lysates with the GAPDH inhibitor at various concentrations.
-
Add a cysteine-reactive probe that is known to bind to the active site of GAPDH.
-
Lyse the cells and analyze the proteome by LC-MS/MS.
-
A selective inhibitor will prevent the binding of the probe to GAPDH in a dose-dependent manner, which can be quantified.
b. Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP):
-
This advanced technique can provide a global map of inhibitor-cysteine interactions, offering a comprehensive view of selectivity.[3]
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the on-target effects of a GAPDH inhibitor using proteomics.
GAPDH Signaling Pathways
GAPDH is a multifunctional protein involved in several key cellular processes. Inhibition of GAPDH can therefore have pleiotropic effects.
Conclusion
Validating the on-target effects of novel GAPDH inhibitors is paramount for their successful development as therapeutics. Proteomics, through both global quantitative analysis and targeted activity-based profiling, provides an indispensable toolkit for researchers. By comparing the proteomic fingerprints of new chemical entities to those of well-characterized, albeit less selective, inhibitors, researchers can gain crucial insights into the potency, selectivity, and mechanism of action of their compounds. This comprehensive approach will accelerate the discovery of the next generation of highly effective and safe GAPDH-targeting cancer therapies.
References
- 1. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Impact of hGAPDH-IN-1 and Other Glycolytic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, hGAPDH-IN-1, with other prominent inhibitors targeting various stages of the glycolytic pathway. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs in the study of cancer metabolism, neurodegenerative diseases, and other conditions where glycolysis plays a critical role.
Introduction to Glycolytic Inhibition
The glycolytic pathway is a fundamental metabolic process that converts glucose into pyruvate, generating ATP and essential precursor molecules for biosynthesis. In many pathological conditions, particularly in cancer (a phenomenon known as the Warburg effect), cells exhibit a heightened reliance on glycolysis for their energy production and rapid proliferation. This dependency makes the enzymes of the glycolytic pathway attractive targets for therapeutic intervention. This guide focuses on comparing a specific GAPDH inhibitor, this compound, with other inhibitors that target different key enzymes in the glycolytic cascade.
Mechanism of Action of this compound and Other Glycolytic Inhibitors
A clear understanding of the mechanism of action is crucial for interpreting experimental results and predicting the downstream metabolic consequences of using a specific inhibitor.
This compound is a covalent inhibitor of the human GAPDH enzyme. It forms an adduct with an aspartic acid residue within the active site, which leads to the displacement of the essential cofactor NAD+. This inactivation of GAPDH blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical energy-yielding step in glycolysis.[1]
Other commonly used glycolytic inhibitors with distinct mechanisms include:
-
Koningic Acid (KA) : This natural product is a potent and specific irreversible inhibitor of GAPDH. It covalently binds to the catalytic cysteine residue in the active site of GAPDH, thereby blocking its enzymatic activity.[2][3][4]
-
Iodoacetate (IA) : A well-characterized, irreversible inhibitor of GAPDH, iodoacetate alkylates the catalytic cysteine residue in the active site of the enzyme, leading to its inactivation.[5]
-
2-Deoxy-D-glucose (2-DG) : As a glucose analog, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This product cannot be further metabolized and acts as a competitive inhibitor of hexokinase, the first rate-limiting enzyme of glycolysis.
-
3-Bromopyruvate (3-BP) : This alkylating agent is a potent inhibitor of glycolysis with multiple targets. It has been shown to inhibit hexokinase II, GAPDH, and lactate dehydrogenase, leading to a rapid depletion of ATP.
-
Lonidamine (LND) : This derivative of indazole-3-carboxylic acid primarily inhibits mitochondrially-bound hexokinase, a key enzyme in the initial step of glycolysis. It also has effects on mitochondrial respiration.
Comparative Analysis of Metabolic Impact
Table 1: Comparative Effects of Glycolytic Inhibitors on Cellular Metabolism
| Inhibitor Class | Representative Inhibitor | Target Enzyme(s) | Lactate Production | Glucose Uptake | ATP Levels |
| GAPDH Inhibitor | This compound / Koningic Acid / Iodoacetate | GAPDH | Strong Decrease | Variable/Decrease | Strong Decrease |
| Hexokinase Inhibitor | 2-Deoxy-D-glucose (2-DG) | Hexokinase | Decrease | Decrease | Moderate Decrease |
| Multi-Target Inhibitor | 3-Bromopyruvate (3-BP) | Hexokinase II, GAPDH, LDH | Strong Decrease | Decrease | Rapid & Strong Decrease |
| Hexokinase Inhibitor | Lonidamine | Hexokinase | Decrease | Decrease | Decrease |
Note: The effects described are generally observed but can vary depending on the cell type, concentration of the inhibitor, and experimental conditions. "Variable/Decrease" for glucose uptake with GAPDH inhibitors reflects that while glycolysis is blocked downstream, the immediate effect on glucose transporters can differ.
dot
Caption: Sites of action for various glycolytic inhibitors.
Experimental Protocols
Accurate and reproducible experimental design is paramount when studying the metabolic effects of glycolytic inhibitors. Below are detailed protocols for key assays.
Lactate Production Assay
This protocol describes the colorimetric determination of L-lactate in cell culture supernatants.
Materials:
-
L-Lactate Assay Kit (e.g., Abcam ab65331 or similar)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at OD 450 nm
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Deproteinizing sample preparation kit (if required by the assay kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and culture overnight.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound or other glycolytic inhibitors for the specified duration. Include a vehicle control.
-
Sample Collection: Collect the cell culture supernatant. If measuring intracellular lactate, lyse the cells according to the kit manufacturer's instructions.
-
Sample Preparation: If necessary, deproteinize the samples using a deproteinizing kit to remove enzymes like LDH that can interfere with the assay.
-
Standard Curve Preparation: Prepare a series of L-lactate standards in the same medium as the samples, following the kit's instructions.
-
Reaction Setup: Add the reaction mix, including the lactate enzyme mix and substrate mix, to each well containing the standards and samples.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Glucose Uptake Assay
This protocol outlines the measurement of glucose uptake using a fluorescent glucose analog, 2-NBDG.
Materials:
-
Glucose Uptake-Glo™ Assay (e.g., Promega J1341 or similar) or a fluorescent 2-NBDG-based kit.
-
96-well white-walled, clear-bottom plates
-
Luminometer or fluorescence plate reader
-
Glucose-free cell culture medium
-
PBS
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and culture overnight.
-
Inhibitor Pre-treatment (optional): Pre-treat cells with inhibitors for a desired period if investigating acute effects.
-
Glucose Starvation: Wash cells with PBS and incubate in glucose-free medium for 1-2 hours.
-
Inhibitor and 2-DG Treatment: Add the glycolytic inhibitors along with 2-deoxyglucose (2-DG) to the cells and incubate for the desired time.
-
Stop and Lysis: Add the Stop Buffer to terminate the 2-DG uptake and lyse the cells.
-
Neutralization: Add Neutralization Buffer.
-
Detection: Add the 2DG6P Detection Reagent, which contains G6PDH and NADP+, and incubate to allow for the conversion of 2DG6P to 6-phospho-2-deoxygluconate and the generation of NADPH.
-
Measurement: Measure the luminescence generated by the reaction of luciferase with the newly formed NADPH.
-
Data Analysis: Normalize the signal to a control (e.g., untreated cells) to determine the relative glucose uptake.
ATP Measurement Assay
This protocol describes the quantification of intracellular ATP levels using a luciferase-based bioluminescence assay.
Materials:
-
ATP Assay Kit (e.g., Sigma-Aldrich MAK190 or similar)
-
96-well opaque white plates
-
Luminometer
-
Cell lysis buffer (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with glycolytic inhibitors as described for the lactate assay.
-
Cell Lysis: After treatment, add the ATP releasing reagent to each well to lyse the cells and release intracellular ATP.
-
Standard Curve Preparation: Prepare a series of ATP standards according to the kit's instructions.
-
Reaction Setup: Add the ATP probe, which contains luciferase and D-luciferin, to each well containing the cell lysate or ATP standards.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measurement: Measure the luminescence using a luminometer.
-
Calculation: Calculate the ATP concentration in the samples based on the standard curve and normalize to the total protein concentration or cell number.
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of glycolysis and the points of intervention by various inhibitors can provide a clearer understanding of their metabolic consequences.
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
- 3. Koningic acid (heptelidic acid) inhibition of glyceraldehyde-3-phosphate dehydrogenases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPECIFIC INHIBITION OF GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE BY KONINGIC ACID (HEPTELIDIC ACID) [jstage.jst.go.jp]
- 5. homework.study.com [homework.study.com]
Independent Verification of hGAPDH-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published results of hGAPDH-IN-1 with other known GAPDH inhibitors. This analysis is based on publicly available experimental data to aid in the evaluation of this novel covalent inhibitor.
This compound, also known as compound F8, has been identified as a novel covalent inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Unlike many inhibitors that target the catalytic cysteine residue, this compound uniquely forms a covalent adduct with an aspartic acid in the active site. This interaction displaces the essential cofactor NAD+, leading to enzyme inhibition. This guide summarizes the key findings from the initial publication and places them in the context of other well-characterized GAPDH inhibitors.
Quantitative Comparison of GAPDH Inhibitors
To facilitate a direct comparison, the following table summarizes the reported inhibitory concentrations (IC50) and other key parameters for this compound and a selection of alternative GAPDH inhibitors. It is important to note that direct comparison of IC50 values can be influenced by varying experimental conditions.
| Inhibitor | Target Residue | Mechanism of Action | GAPDH Enzymatic IC50 | Cell Viability IC50 | Cell Line | Reference |
| This compound | Aspartic Acid | Covalent, NAD+ displacement | 39.31 µM | 50.64 µM | HEK293 | [1] |
| Koningic Acid (KA) | Cysteine | Irreversible covalent | ~90 µM / ~4 µM | Not specified | Human Leukemia U937 / Jurkat | [2][3] |
| 3-Bromopyruvate (3-BP) | Cysteine | Alkylating agent | < 30 µM | 13 µM (HCT116), 30 µM (HT-29) | HCT116, HT-29 | [4][5] |
| Heptelidic Acid | Cysteine | Irreversible covalent | 90 µM | 5 µM | Not specified | |
| CGP 3466B maleate | Not specified | Prevents GAPDH nuclear translocation | Not specified | Not specified | Colon cancer cells |
Mechanism of Action and Signaling Pathways
GAPDH is a multifunctional protein with roles beyond glycolysis, including apoptosis, DNA repair, and transcriptional regulation. Inhibition of GAPDH can therefore have complex downstream effects.
This compound: The primary mechanism of this compound is the covalent modification of an active site aspartate, which is a novel approach to GAPDH inhibition. This leads to the displacement of NAD+, a critical cofactor for GAPDH's enzymatic activity. The downstream signaling consequences of this specific mechanism are not yet fully elucidated in the initial publication.
Alternative Inhibitors:
-
Koningic Acid (KA) and Heptelidic Acid: These inhibitors act as irreversible covalent modifiers of the catalytic cysteine (Cys152) in the GAPDH active site. Inhibition of GAPDH by these compounds can lead to a depletion of ATP and induce apoptosis, particularly in cancer cells that are highly reliant on glycolysis.
-
3-Bromopyruvate (3-BP): As an alkylating agent, 3-BP also targets the catalytic cysteine of GAPDH. Its inhibition of GAPDH leads to a significant decrease in ATP levels and can induce cell death through both apoptosis and necroptosis.
-
CGP 3466B maleate: This compound is reported to exert its effects by inhibiting the nuclear translocation of GAPDH, which is implicated in apoptotic signaling pathways. This suggests a mechanism that is not directly tied to the enzyme's glycolytic function.
The following diagram illustrates the central role of GAPDH in glycolysis and highlights the different points of intervention by these inhibitors.
Caption: GAPDH's central role and inhibitor targets.
Experimental Protocols
A critical aspect of evaluating and potentially replicating published findings is the availability of detailed experimental methodologies. Below are summaries of the key experimental protocols as described in the primary literature.
This compound: Enzymatic Activity Assay
-
Principle: The enzymatic activity of GAPDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Reagents:
-
Recombinant human GAPDH protein.
-
Substrate: D-glyceraldehyde 3-phosphate.
-
Cofactor: NAD+.
-
Inhibitor: this compound at various concentrations.
-
Assay Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH.
-
-
Procedure (General Outline):
-
Pre-incubate GAPDH with varying concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate (D-glyceraldehyde 3-phosphate) and NAD+.
-
Measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (General Protocol for all inhibitors)
-
Principle: The effect of the inhibitors on cell proliferation and viability is commonly assessed using an MTT or similar colorimetric assay.
-
Cell Line: HEK293 cells were used for this compound. Other cell lines are specified in the table above.
-
Procedure (General Outline):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
The following workflow illustrates the general process of screening for and characterizing GAPDH inhibitors.
Caption: General workflow for GAPDH inhibitor discovery.
Independent Verification Status
As of the date of this guide, no independent studies explicitly replicating the findings for this compound have been identified in a thorough search of the scientific literature. This is not uncommon for a compound that was first reported in 2022. The scientific process relies on independent verification, and future studies will be crucial to fully validate the initial findings and further explore the therapeutic potential of this novel inhibitor.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a review of publicly available data. It is not a substitute for a thorough review of the primary literature. Researchers should always consult the original publications for complete experimental details and context.
References
- 1. Nitric oxide-GAPDH transcriptional signaling mediates behavioral actions of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
- 4. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-Bromopyruvate Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of hGAPDH-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a compelling target in therapeutic development, particularly in oncology, due to its pivotal role in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect)[1][2]. Beyond its metabolic function, GAPDH is implicated in various other cellular processes, including apoptosis, DNA repair, and autophagy, making it a multifaceted target for intervention[1]. hGAPDH-IN-1 is a novel inhibitor of this enzyme. This guide provides a comparative evaluation of the therapeutic index of this compound against other known GAPDH inhibitors, supported by available experimental data.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose of a drug that causes toxicity in 50% of the population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).
TI = TD50 / ED50
A higher TI indicates a wider margin of safety between the effective and toxic doses of a drug.
This compound: An Emerging Inhibitor
This compound, also known as Compound F8, is an inhibitor of GAPDH with a reported IC50 of 39.31 μM for GAPDH enzymatic activity[3]. It exerts its effect by forming a covalent adduct with an aspartic acid residue in the active site of GAPDH, which displaces the essential cofactor NAD+[3]. In vitro studies have shown that this compound inhibits the viability of HEK293 cells with an IC50 of 50.64 μM.
Data Gap: Crucially, there is currently a lack of publicly available in vivo efficacy and toxicity data for this compound. Therefore, a definitive therapeutic index for this compound cannot be calculated at this time. Further preclinical studies are required to determine its therapeutic window in a living organism.
Comparative Analysis with Alternative GAPDH Inhibitors
To contextualize the potential of this compound, it is essential to compare it with other GAPDH inhibitors that have been investigated more extensively.
| Inhibitor | Mechanism of Action | In Vitro Efficacy (IC50) | In Vivo Efficacy | In Vivo Toxicity/Safety |
| This compound | Covalent modification of Aspartate in the active site | 39.31 µM (enzymatic), 50.64 µM (HEK293 cell viability) | Data not available | Data not available |
| DC-5163 | Small molecule inhibitor of GAPDH | Inhibits GAPDH activity in various cancer cell lines | Markedly suppressed tumor growth in a breast cancer xenograft mouse model | No evident systemic toxicity, no significant hematotoxicity or hepatorenal toxicity at 80 mg/kg in mice |
| 3-Bromopyruvate | Alkylating agent, inhibits GAPDH and other glycolytic enzymes | Potent anticancer effects in multiple tumor models | Eradicated advanced hepatic tumors in rats without apparent systemic toxicity. Shown to be effective in a limited number of cancer patients. | Reported to be less toxic to normal cells both in vitro and in vivo. Locoregional delivery is preferred to avoid systemic toxicity. |
| Koningic Acid | Covalent binding to a cysteine residue in the active site | Potent, but non-selective cytotoxic agent | Conflicting results: Inactive in an A549 lung cancer xenograft model. Significantly inhibited thyroid cancer xenograft growth without obvious side effects. Well-tolerated at 1 mg/kg in laboratory animals. | Non-selective cytotoxic agent. |
| Iodoacetate | Alkylating agent, modifies cysteine residues | Exhibits higher toxicity in cancer cells compared to non-cancerous cells | Anti-tumor effects demonstrated in mice | Highly cytotoxic and genotoxic. Can induce DNA damage and has shown reproductive and developmental toxicity in vivo. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic agents. Below are representative protocols for key experiments in determining the therapeutic index.
In Vivo Efficacy Study: Xenograft Tumor Model
-
Cell Culture: Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media and conditions.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, calculated with the formula: Volume = (length × width^2) / 2.
-
Treatment: Once tumors reach a specified volume (e.g., 100-150 mm^3), mice are randomly assigned to treatment and control groups. The investigational drug (e.g., this compound) is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences. The ED50 (the dose that produces 50% of the maximal tumor inhibition) can be determined from a dose-response study.
In Vivo Toxicity Study: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Healthy mice of the same strain and age as those used in the efficacy study are used.
-
Dose Escalation: Animals are divided into groups and administered escalating doses of the investigational drug.
-
Monitoring: Mice are observed daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. A scoring system for health can be implemented.
-
Endpoint: The MTD is defined as the highest dose that does not cause severe or life-threatening toxicity (e.g., more than 20% body weight loss, severe lethargy, or other predefined humane endpoints).
-
Histopathology and Blood Analysis: At the end of the study, blood samples are collected for complete blood count and serum chemistry analysis to assess organ function (e.g., liver and kidney). Major organs are harvested, weighed, and examined for gross and microscopic pathological changes.
-
Data Analysis: The dose at which significant toxicity is observed is identified. The TD50 (the dose that causes a specific toxic effect in 50% of the animals) can be determined from these studies.
Visualizing the Mechanism and Workflow
To better understand the context of GAPDH inhibition and the process of evaluating a drug's therapeutic index, the following diagrams are provided.
Conclusion
This compound is a promising GAPDH inhibitor based on its defined mechanism of action and in vitro activity. However, the absence of in vivo data makes a comprehensive evaluation of its therapeutic index impossible at this stage. In comparison, while established GAPDH inhibitors like 3-bromopyruvate have shown significant anti-tumor effects, concerns about their toxicity remain. Newer compounds like DC-5163 appear to have a more favorable safety profile in preclinical models. To ascertain the true therapeutic potential of this compound, rigorous in vivo efficacy and toxicity studies are imperative. These studies will be critical in determining if this compound possesses a sufficiently wide therapeutic window to be considered a viable candidate for clinical development.
References
- 1. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 2. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodoacetic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of hGAPDH-IN-1: A Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, hGAPDH-IN-1 (CAS 252212-58-1). This document provides procedural guidance for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance. Given the absence of a specific, universally adopted disposal protocol for this research chemical, a conservative approach treating this compound as hazardous chemical waste is mandatory.
Always consult your institution's Environmental Health and Safety (EHS) office for final guidance and approval before implementing any disposal protocol.
Summary of Key Chemical Information
The following table summarizes essential data for this compound, critical for safe handling and storage.
| Property | Value |
| CAS Number | 252212-58-1[1] |
| Molecular Formula | C₂₀H₁₈N₂O₅[1] |
| Formula Weight | 366.4 g/mol [1] |
| Synonyms | GAPDH Inhibitor Compound F8[1] |
| Physical Form | Solid[1] |
| Storage (Solid) | -20°C |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |
Step-by-Step Disposal Protocols
The following procedures are based on general best practices for hazardous chemical waste management. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times when handling this compound and its associated waste.
Waste Segregation and Collection
All waste streams contaminated with this compound must be segregated from general laboratory trash and other incompatible chemical wastes.
-
Solid Waste:
-
Procedure: Collect all contaminated solid materials—such as unused solid this compound, contaminated personal protective equipment (gloves, weigh boats, pipette tips), and absorbent materials from spill cleanups—in a dedicated, durable, and sealable hazardous waste container.
-
Container Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and identify the contents, including "This compound (CAS 252212-58-1) " and any other chemical constituents.
-
-
Liquid Waste:
-
Procedure: Collect all solutions containing this compound (e.g., from experiments or stock solutions) in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Container Labeling: The container must be clearly labeled "HAZARDOUS WASTE ." List all chemical components by their full name and approximate concentration (e.g., "this compound in DMSO, <10 mg/mL").
-
Contaminated Sharps and Glassware
-
Procedure: Dispose of any chemically contaminated sharps, such as needles or blades, in a designated, puncture-resistant sharps container labeled for chemical waste. Contaminated broken glass and pipette tips should also be placed in a labeled, puncture-resistant container.
-
Labeling: The sharps container must be clearly marked as "HAZARDOUS WASTE - CHEMICALLY CONTAMINATED SHARPS " and list this compound as a contaminant.
Decontamination of Empty Containers
Empty containers that once held this compound must be treated as hazardous waste due to residual contamination.
-
Procedure:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.
-
Collect all rinsate as liquid hazardous waste and add it to your designated liquid waste container.
-
After rinsing, deface or completely remove the original product label.
-
Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Dispose of the rinsed, dried container as instructed by your institution's EHS office (which may include disposal as hazardous waste or in a designated glass disposal box).
-
Storage and Pickup
-
Storage: Store all hazardous waste containers in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory. Ensure containers are tightly sealed at all times, except when adding waste. Secondary containment (e.g., a larger, chemically resistant bin) is required to contain potential spills.
-
Disposal Request: Once a waste container is full or has reached the accumulation time limit set by your institution, contact your EHS office to schedule a waste pickup. Do not allow hazardous waste to accumulate beyond regulated limits.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to EHS pickup.
Spill Cleanup Protocol
In the event of a spill, evacuate the area and alert your supervisor and EHS office immediately. Proceed with cleanup only if you are trained and equipped to do so.
-
Wear appropriate PPE: Lab coat, safety glasses, chemical-resistant gloves, and any additional protection recommended by your EHS office.
-
Absorb the spill: Cover the spill with an inert, dry absorbent material such as vermiculite, sand, or a commercial chemical sorbent.
-
Collect absorbed material: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous solid waste container.
-
Decontaminate the area: Clean the spill surface with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report the incident: Document and report the spill to your supervisor and EHS office as per institutional policy.
Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles. The disposal of chemical waste is strictly regulated. All procedures must be conducted in accordance with the guidelines and regulations set forth by your institution's Environmental Health and Safety (EHS) office.
References
Essential Safety and Operational Guide for Handling hGAPDH-IN-1
Personal Protective Equipment (PPE)
When handling hGAPDH-IN-1, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Body Area | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[1][2] |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes or aerosols.[1][2][3] |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood or a well-ventilated laboratory space to avoid inhalation of any potential dust or aerosols. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
| Feet | Closed-toe shoes | Required to protect feet from spills and falling objects. |
Standard Operating Procedure for Handling this compound
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Work within a properly functioning chemical fume hood or in a well-ventilated area to minimize inhalation exposure.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Donning PPE:
-
Before handling the compound, put on all required PPE as detailed in the table above. This includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools (e.g., spatulas, forceps) for transferring the solid compound.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
4. After Handling:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove PPE carefully to avoid cross-contamination. Lab coats should not be worn outside of the laboratory.
-
Clean the work area and any equipment used with an appropriate solvent.
Disposal Plan
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
